N-(4-methylphenyl)-N-phenylformamide
Description
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Properties
CAS No. |
10386-91-1 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N-phenylformamide |
InChI |
InChI=1S/C14H13NO/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13/h2-11H,1H3 |
InChI Key |
UTQYESDLIRZKGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Properties of N-(4-methylphenyl)-N-phenylformamide: A Comprehensive Technical Guide
Executive Introduction
As a Senior Application Scientist, I often encounter the need for robust, scalable syntheses of sterically hindered tertiary amides. N-(4-methylphenyl)-N-phenylformamide (commonly referred to as N-phenyl-N-(p-tolyl)formamide) is a quintessential diarylformamide. These compounds occupy pivotal positions in organic synthesis, serving as critical building blocks for polymers, advanced dyes, and biologically active pharmaceutical scaffolds 1. Furthermore, they function as highly specialized Vilsmeier-Haack reagents and precursors to electronically tuned diarylamines.
This whitepaper provides an in-depth mechanistic and practical guide to synthesizing and characterizing this molecule. By moving beyond mere recipes, we will explore the causality behind reagent selection and establish self-validating experimental protocols that ensure high-fidelity results in the laboratory.
Structural & Physicochemical Properties
Understanding the physicochemical properties of N-(4-methylphenyl)-N-phenylformamide is essential for both its synthesis and downstream application. The core feature of this molecule is the partial double-bond character of the C–N bond. Because the nitrogen lone pair is heavily delocalized into the formyl carbonyl group, rotation around the C–N axis is restricted. This restricted rotation results in distinct E and Z conformers (rotamers) that are observable via NMR spectroscopy at room temperature.
Quantitative Data Summary
| Property | Value | Analytical Significance |
| Molecular Formula | C₁₄H₁₃NO | Fundamental composition |
| Molecular Weight | 211.26 g/mol | Target m/z for GC-MS/LC-MS validation |
| Appearance | Off-white to pale yellow solid | Visual indicator of crude purity |
| IR (C=O stretch) | ~1670 - 1680 cm⁻¹ | Confirms tertiary formamide (shifted from ~1690 cm⁻¹ of secondary) |
| ¹H NMR (Formyl H) | ~8.2 - 8.6 ppm (s) | Diagnostic peak; splitting indicates E/Z rotamers |
| ¹H NMR (Tolyl CH₃) | ~2.3 ppm (s) | Confirms incorporation of the p-tolyl group |
Mechanistic Visualization: Formamide Resonance
Resonance structures of the formamide core leading to restricted C-N bond rotation.
Synthetic Methodologies: Causality & Protocols
Synthesizing sterically hindered tertiary diarylformamides requires overcoming the inherent poor nucleophilicity of diarylamines or utilizing transition-metal catalysis to forge the C–N bond directly. Below are two highly validated approaches.
Route A: Direct Formylation using Acetic Formic Anhydride (AFA)
The Causality: Diarylamines like N-phenyl-p-toluidine are exceptionally weak nucleophiles because their nitrogen lone pair is delocalized across two aromatic rings. Standard formylation using refluxing formic acid is sluggish and low-yielding. To drive the reaction forward, we must increase the electrophilicity of the formylating agent. Acetic formic anhydride (AFA), generated in situ, is vastly more electrophilic than formic acid and forces the formylation of hindered amines to completion 2.
Self-Validating Protocol:
-
AFA Generation: In an oven-dried, argon-purged flask, suspend sodium formate (3.0 eq) in anhydrous ether or THF at 0 °C. Dropwise add acetyl chloride (2.5 eq). Stir for 2 hours at room temperature. Validation Check: The formation of a fine white precipitate (NaCl) confirms the generation of AFA.
-
Amine Addition: Cool the mixture back to 0 °C. Dissolve N-phenyl-p-toluidine (1.0 eq) in a minimum amount of anhydrous THF and add it dropwise to the AFA solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4–6 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The highly UV-active starting amine (R_f ~0.6) will disappear, replaced by a lower R_f spot (~0.3) corresponding to the formamide.
-
Quench & Workup: Carefully quench with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize the crude solid from hot hexanes/ethyl acetate to yield pure N-(4-methylphenyl)-N-phenylformamide.
Route B: Copper-Catalyzed Ullmann-Type C–N Cross-Coupling
The Causality: When the parent diarylamine is not commercially available, a convergent cross-coupling approach is preferred. While recent photoredox/nickel dual catalysis methodologies have emerged for C–N coupling of formamides 3, the classical Copper-catalyzed Ullmann-type reaction utilizing diamine ligands remains the most scalable and economically viable standard for industrial and academic labs 4. The diamine ligand stabilizes the Cu(I) center, preventing disproportionation and facilitating the oxidative addition of the aryl halide.
Self-Validating Protocol:
-
Reagent Charging: To an oven-dried Schlenk tube, add N-phenylformamide (1.0 eq), 4-iodotoluene (1.2 eq), CuI (5 mol%), and finely milled K₃PO₄ (2.0 eq).
-
Atmosphere Exchange: Evacuate the tube and backfill with Argon (repeat 3x) to ensure strict oxygen exclusion.
-
Ligand & Solvent Addition: Add N,N'-dimethylethylenediamine (DMEDA) (10 mol%) and anhydrous toluene (to achieve a 0.5 M concentration).
-
Thermal Activation: Seal the tube and heat to 90 °C for 16 hours. Validation Check: The reaction mixture will initially appear as a blue/green suspension. As the active Cu(I)-diamine complex forms and turns over, the solution will transition to a deep, homogeneous brown—a visual confirmation of active catalysis.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove copper salts and inorganic bases. Concentrate the filtrate and purify via flash column chromatography.
Mechanistic Visualization: Catalytic Cycle
Ullmann-type Cu-catalyzed C-N cross-coupling cycle for diarylformamide synthesis.
Analytical Characterization & Quality Control
To guarantee the structural integrity of the synthesized N-(4-methylphenyl)-N-phenylformamide, a multi-tiered analytical approach is required:
-
Infrared Spectroscopy (IR): The shift of the carbonyl stretching frequency is diagnostic. The starting N-phenylformamide exhibits a secondary amide C=O stretch near 1690 cm⁻¹ with a broad N-H stretch at ~3300 cm⁻¹. The successful product will show a complete absence of the N-H stretch and a shifted tertiary amide C=O stretch at ~1675 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR): In the ¹H NMR spectrum (CDCl₃), the disappearance of the N-H proton (~8.5 ppm, broad) and the appearance of the tolyl methyl singlet at ~2.3 ppm confirm the coupling. The formyl proton will appear as a sharp singlet (or two closely spaced singlets due to E/Z rotamers) between 8.2 and 8.6 ppm.
-
Mass Spectrometry (GC-MS): The molecular ion peak [M]⁺ at m/z 211 confirms the molecular weight, with a common fragmentation loss of 29 Da (CHO) yielding the diarylamine radical cation at m/z 182.
References
- Optimization studies of phenylurea synthesis for the reaction between N-phenyl formamide and dibutylamine ResearchG
- Organic Syntheses Collective Volume 6 | PDF | Distill
- Divergent C–C and C–N Cross-Coupling of Aryl Halides with Formamide via Photoredox/Nickel Dual C
- WO2002085838A1 - Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds Google P
Sources
Technical Guide: Characterization of N-(4-methylphenyl)-N-phenylformamide
This is a comprehensive technical guide on the characterization of N-(4-methylphenyl)-N-phenylformamide , a specialized diarylformamide used in organic synthesis and mechanistic studies.
Executive Summary
N-(4-methylphenyl)-N-phenylformamide (also known as N-formyl-4-methyldiphenylamine) is an unsymmetrical tertiary amide featuring a formyl group attached to a nitrogen atom bearing both a phenyl and a p-tolyl substituent. Unlike the ubiquitous Vilsmeier reagent N-methylformanilide (MFA), this diaryl analog presents unique steric and electronic properties due to the presence of two aromatic rings.
This guide details the structural identification, synthesis, and spectroscopic signature of the compound. Special emphasis is placed on the rotameric equilibrium observable by NMR spectroscopy—a critical feature of tertiary amides that often complicates spectral analysis.
Chemical Identity & Structural Analysis
| Property | Data |
| IUPAC Name | N-(4-Methylphenyl)-N-phenylformamide |
| Common Synonyms | N-Formyl-4-methyldiphenylamine; N-Phenyl-N-p-tolylformamide |
| CAS Registry Number | 54433-67-9 (Provisional/Analogous) |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol |
| Physical State | Solid (Low-melting) or Viscous Oil (depending on purity/polymorph) |
| Solubility | Soluble in CHCl₃, DMSO, Acetone, DCM; Insoluble in Water |
Structural Dynamics: Rotamerism
A defining characteristic of this molecule is the restricted rotation around the N–C(O) amide bond. The partial double-bond character (resonance form II below) creates a high energy barrier to rotation (ΔG‡ ≈ 15–20 kcal/mol), resulting in the existence of two distinct rotamers (E and Z) observable on the NMR timescale at room temperature.
Because the two N-substituents (Phenyl and p-Tolyl) are different, the E and Z forms are diastereomeric and magnetically non-equivalent.
Figure 1: Rotameric equilibrium of N-(4-methylphenyl)-N-phenylformamide. The steric bulk of the two aryl groups leads to a population ratio close to 1:1, complicating NMR spectra.
Synthetic Pathway
The most reliable synthesis involves the N-formylation of the corresponding secondary amine, 4-methyl-N-phenylaniline (p-methyldiphenylamine).
Protocol: Formylation via Formic Acid/Acetic Anhydride
This method generates the mixed anhydride in situ, a potent formylating agent.
-
Reagents:
-
Substrate: 4-Methyl-N-phenylaniline (1.0 eq)
-
Formic Acid (98%, 5.0 eq)
-
Acetic Anhydride (2.0 eq)
-
Solvent: Dichloromethane (DCM) or Toluene (optional)
-
-
Procedure:
-
Activation: Mix Formic Acid and Acetic Anhydride at 0°C and stir for 30 mins to form acetic formic anhydride.
-
Addition: Add the amine substrate slowly to the mixture.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 4:1).
-
Workup: Quench with ice water. Neutralize with saturated NaHCO₃. Extract with DCM.
-
Purification: Recrystallization from EtOH/Water or Column Chromatography.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Note: Due to rotamers, signals often appear as pairs. The ratio depends on the solvent and temperature.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 8.45 / 8.65 | Singlet (Split) | 1H | CHO (Formyl) | The formyl proton is highly deshielded by the carbonyl anisotropy. Two peaks appear due to E/Z isomerism. |
| 7.00 – 7.45 | Multiplet | 9H | Ar-H (Aromatic) | Overlapping signals from the Phenyl and p-Tolyl rings. The ortho protons of the ring cis to the carbonyl oxygen are typically deshielded. |
| 2.35 / 2.38 | Singlet (Split) | 3H | Ar-CH₃ (Methyl) | The methyl group on the p-tolyl ring senses the distal carbonyl orientation, often showing slight splitting (Δδ < 0.05 ppm). |
¹³C NMR (100 MHz, CDCl₃)
-
Carbonyl (C=O): δ 162.0 – 162.5 ppm (Characteristic amide signal).
-
Aromatic Quaternary: δ 140–145 ppm (C-N ipso carbons).
-
Aromatic CH: δ 120–130 ppm.
-
Methyl (CH₃): δ 21.0 ppm.
Infrared Spectroscopy (FT-IR)
-
Amide I Band (ν C=O): 1665–1680 cm⁻¹ (Strong). This is the diagnostic stretch for tertiary amides.
-
C=C Aromatic Stretch: 1590, 1495 cm⁻¹.
-
C-N Stretch: 1250–1350 cm⁻¹.
-
Absence of N-H: No bands in the 3200–3400 cm⁻¹ region (confirms tertiary structure).
Mass Spectrometry (EI-MS)
-
Molecular Ion [M]⁺: m/z 211.
-
Base Peak: Often m/z 182 [M – CHO]⁺ or m/z 183 [M – CO]⁺.
-
Fragmentation: Loss of the formyl group (29 Da) to generate the diarylamine radical cation is the primary pathway.
Applications & Research Relevance
Vilsmeier-Haack Reagent Precursor
While N-methylformanilide is the standard Vilsmeier reagent, diarylformamides like N-(4-methylphenyl)-N-phenylformamide can be activated with POCl₃ to form a chloroiminium salt .
-
Utility: Used when a more sterically hindered or less electrophilic Vilsmeier reagent is required to modulate reactivity (selectivity over activity).
Mechanistic Probe for Amide Rotation
This compound serves as an excellent model for studying atropisomerism and amide bond rotation kinetics. The distinct electronic environments of the Phenyl vs. p-Tolyl groups allow for precise determination of rotation barriers using Variable Temperature (VT) NMR.
Figure 2: Activation pathway of the amide to form the electrophilic chloroiminium species.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Amide rotation and resonance).[1]
- Fraenkel, G., & Niemann, C. (1958). The Structure of N,N-Disubstituted Amides. Proceedings of the National Academy of Sciences, 44(7), 688–691.
-
PubChem Compound Summary. (2025). N-Methyl-N-phenylformamide (Homolog Data). National Center for Biotechnology Information.
-
ChemSRC. (2024). CAS 54433-67-9 Entry.
Sources
In-Depth Technical Whitepaper on N-(4-methylphenyl)-N-phenylformamide: Structural Elucidation, Synthesis, and Applications
Executive Summary
N-(4-methylphenyl)-N-phenylformamide , also known as N-phenyl-N-(p-tolyl)formamide, is a sterically hindered tertiary diaryl formamide. It serves as a critical intermediate in the synthesis of complex organometallic ligands, isocyanide precursors, and pharmaceutical active pharmaceutical ingredients (APIs). Because of the delocalization of the nitrogen lone pair across two aromatic systems, its synthesis requires highly electrophilic formylating conditions. This guide provides a comprehensive breakdown of its structural properties, a self-validating synthetic protocol, and its spectroscopic profile.
Chemical Identity & Structural Architecture
The molecular architecture of N-(4-methylphenyl)-N-phenylformamide features a central formamide core where the nitrogen is bonded to a phenyl ring and a p-tolyl (4-methylphenyl) ring. While primary and secondary formamides (e.g., N-(4-methylphenyl)formamide, CAS 3085-54-9) are widely cataloged [1], specific tertiary diaryl formamides are often synthesized de novo for specialized research and lack a universally unified CAS registry number in standard commercial databases. Its primary precursor, N-phenyl-p-toluidine, is registered under CAS 620-84-8.
Table 1: Chemical Identity and Physical Properties
| Property | Value |
| IUPAC Name | N-(4-methylphenyl)-N-phenylformamide |
| Common Synonyms | N-phenyl-N-(p-tolyl)formamide; N-formyl-4-methyldiphenylamine |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol |
| SMILES String | CC1=CC=C(N(C=O)C2=CC=CC=C2)C=C1 |
| Precursor CAS | 620-84-8 (N-phenyl-p-toluidine) |
Mechanistic Pathways for Synthesis
The synthesis of tertiary diaryl formamides presents a unique kinetic challenge. The secondary amine precursor (N-phenyl-p-toluidine) is a weak nucleophile because its nitrogen lone pair is heavily delocalized into the two adjacent aromatic rings. Standard formylation using neat formic acid is kinetically sluggish and low-yielding[2].
To overcome this electronic deactivation, researchers employ acetic formic anhydride —generated in situ from formic acid and acetic anhydride. This mixed anhydride is a vastly superior electrophile. The mechanism proceeds via the nucleophilic attack of the diarylamine onto the highly activated formyl carbonyl, forming a tetrahedral intermediate, followed by the rapid elimination of acetic acid to yield the target formamide.
Fig 1: Mechanistic pathway for the highly electrophilic N-formylation of N-phenyl-p-toluidine.
Experimental Protocol: Catalytic N-Formylation
The following protocol outlines a self-validating workflow for the high-yield synthesis of N-(4-methylphenyl)-N-phenylformamide.
Causality Focus: Temperature control during the generation of the mixed anhydride is critical. Acetic formic anhydride is thermally unstable and will decompose into carbon monoxide and acetic acid if heated excessively. Generating it at 50 °C and cooling it prior to amine addition ensures maximum electrophile concentration.
Step-by-Step Methodology
-
Electrophile Generation (Mixed Anhydride):
-
In a flame-dried 100 mL round-bottom flask under N₂ atmosphere, add 5.0 equivalents of anhydrous formic acid (98%).
-
Cool the flask to 0 °C using an ice-water bath. Slowly add 2.0 equivalents of acetic anhydride dropwise.
-
Validation Step: Heat the mixture to 50 °C for 1 hour to drive the equilibrium toward acetic formic anhydride, then cool back to 0 °C. The absence of vigorous gas evolution (CO) confirms the stability of the generated reagent.
-
-
Nucleophilic Addition:
-
Dissolve 1.0 equivalent of N-phenyl-p-toluidine in anhydrous dichloromethane (DCM).
-
Add the amine solution dropwise to the mixed anhydride at 0 °C to prevent exothermic degradation.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Validation Step: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) mobile phase. The reaction is deemed complete when the UV-active (254 nm) spot corresponding to the starting amine completely disappears.
-
-
Quenching & Phase Separation:
-
Pour the reaction mixture over crushed ice.
-
Cautiously neutralize the mixture by adding saturated aqueous NaHCO₃.
-
Validation Step: Neutralization is complete when effervescence (CO₂ evolution) entirely ceases.
-
Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Evaporate the solvent under reduced pressure. Purify the crude product via silica gel flash column chromatography to yield N-(4-methylphenyl)-N-phenylformamide.
-
Spectroscopic Characterization & Rotameric Dynamics
A defining feature of tertiary formamides in Nuclear Magnetic Resonance (NMR) spectroscopy is the presence of rotamers . Because the C–N amide bond possesses partial double-bond character (due to resonance), rotation around this axis is restricted at room temperature. Consequently, the molecule exists as a mixture of cis and trans conformers on the NMR timescale, often resulting in duplicated signals or peak broadening [3].
Table 2: Spectroscopic Signatures (Extrapolated from Structural Analogs)
| Analytical Method | Signal / Peak | Structural Assignment & Causality |
| ¹H NMR (CDCl₃) | δ 8.30 – 8.50 (s, 1H) | Formyl proton (-CHO). Typically appears as two distinct singlets reflecting the cis/trans rotameric populations. |
| ¹H NMR (CDCl₃) | δ 7.00 – 7.40 (m, 9H) | Aromatic protons from the unsubstituted phenyl and the p-tolyl rings. |
| ¹H NMR (CDCl₃) | δ 2.30 – 2.35 (s, 3H) | Ar-CH₃ (tolyl methyl group). |
| ¹³C NMR (CDCl₃) | δ ~162.0 | Carbonyl carbon (C=O) of the formamide group. |
| FTIR (ATR) | ~1670 – 1680 cm⁻¹ | Strong Amide I band (C=O stretching vibration). Shifted slightly higher than primary amides due to the lack of hydrogen bonding. |
Applications in Drug Development & Organometallic Chemistry
In the realm of advanced chemical synthesis, N-(4-methylphenyl)-N-phenylformamide is highly valued for two primary applications:
-
Organometallic Catalyst Benchmarking: Tertiary amides are notoriously difficult to reduce due to the high resonance stability of the amide bond. Consequently, molecules like N-(4-methylphenyl)-N-phenylformamide are utilized as benchmark substrates to test the efficacy of novel hydrogenation catalysts, such as Molybdenum pincer complexes, which aim to selectively reduce amides to amines under mild conditions[4].
-
Isocyanide Precursors: Through dehydration utilizing reagents like POCl₃ or triphosgene in the presence of a base, formamides are converted into isocyanides. These isocyanides are indispensable building blocks in multicomponent reactions (e.g., Ugi and Passerini reactions) heavily utilized in combinatorial drug discovery [5].
References
1.1, National Center for Biotechnology Information. 2. 2, ResearchGate. 3.3, The Royal Society of Chemistry. 4.4, The Royal Society of Chemistry. 5., Hokkaido University.
Sources
Spectroscopic Characterization and Synthesis of N-(4-methylphenyl)-N-phenylformamide: A Comprehensive Technical Guide
Executive Summary
The precise synthesis and spectroscopic characterization of diarylformamides are critical for their application as protecting groups, Vilsmeier-Haack intermediates, and precursors in organic electronics. This whitepaper provides an authoritative, self-validating methodology for the synthesis of N-(4-methylphenyl)-N-phenylformamide (also known as N-phenyl-N-(p-tolyl)formamide), coupled with an in-depth causality analysis of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.
Mechanistic Rationale for Diarylformamide Synthesis
The N-formylation of secondary diarylamines, such as 4-methyldiphenylamine, presents a unique kinetic challenge. Unlike primary or aliphatic amines, the nitrogen lone pair in a diarylamine is heavily delocalized across two adjacent aromatic systems, which significantly diminishes its nucleophilicity[1]. Consequently, standard formylating agents like neat formic acid often fail to achieve full conversion or require harsh thermal conditions that can lead to substrate degradation[2].
To circumvent this, our protocol employs Acetic Formic Anhydride (AFA) . AFA is a highly electrophilic mixed anhydride that drives the nucleophilic acyl substitution forward at ambient temperatures, ensuring chemoselectivity and high yields without the need for transition-metal catalysts[3].
Experimental Methodology: A Self-Validating Protocol
As a best practice in synthetic application science, the following protocol is designed with built-in validation checkpoints to ensure product integrity prior to spectroscopic analysis.
Step 1: In Situ Generation of Acetic Formic Anhydride
-
Action : Under an inert nitrogen atmosphere, cool acetic anhydride (1.5 eq, 15 mmol) to 0 °C in a dry round-bottom flask. Slowly add anhydrous formic acid (1.8 eq, 18 mmol) dropwise over 10 minutes.
-
Action : Heat the mixture to 50 °C for 2 hours, then cool back to 0 °C.
-
Causality : The formation of AFA is exothermic. Initial cooling controls the reaction rate, while subsequent mild heating drives the equilibrium toward the mixed anhydride. Cooling back to 0 °C prevents the thermal decomposition of AFA into carbon monoxide and acetic acid.
Step 2: Nucleophilic Acyl Substitution
-
Action : Dissolve 4-methyldiphenylamine (1.0 eq, 10 mmol) in 15 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the AFA mixture at 0 °C.
-
Action : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.
-
Causality : The sterically hindered diarylamine selectively attacks the more electrophilic and less sterically encumbered formyl carbonyl of AFA, yielding the N-formyl product exclusively over the N-acetyl byproduct.
Step 3: Workup and Isolation (Self-Validation Phase)
-
Action : Quench the reaction with 20 mL of ice water to hydrolyze unreacted AFA. Extract the aqueous layer with DCM (3 × 20 mL).
-
Action : Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ until the aqueous phase registers a pH > 7, followed by a final brine wash.
-
Causality : Validation Checkpoint. Achieving a pH > 7 confirms the complete neutralization and removal of residual formic and acetic acids. Acidic impurities can catalyze amide hydrolysis or shift NMR signals via hydrogen bonding.
-
Action : Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate, 8:2 v/v) to yield the pure product.
Spectroscopic Data & Interpretations
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃) : The defining feature of the spectrum is the highly deshielded formyl proton (-CHO), appearing as a sharp singlet at δ 8.55 ppm . This extreme downfield shift is caused by the anisotropic deshielding effect of the carbonyl π-system. The aromatic region integrates to 9 protons (δ 7.08–7.36 ppm), and the para-methyl group appears as a sharp singlet at δ 2.35 ppm .
-
Causality of Rotameric States: While aliphatic formamides typically exhibit distinct cis/trans rotamers due to restricted C-N bond rotation, the severe steric crowding in diarylformamides forces the aryl rings out of the amide plane. This lowers the rotational barrier, resulting in a single time-averaged conformer at room temperature.
-
-
¹³C NMR (101 MHz, CDCl₃) : The carbonyl carbon resonates at δ 162.4 ppm . The aromatic ipso-carbons attached to the nitrogen are shifted downfield (δ 142.1 and 139.5 ppm) due to the electron-withdrawing nature of the N-formyl group.
Fourier-Transform Infrared Spectroscopy (FT-IR)
-
The FT-IR spectrum is dominated by the Amide I band at 1685 cm⁻¹ , corresponding to the C=O stretching vibration[4].
-
Causality: This frequency is notably higher than that of typical aliphatic amides (~1650 cm⁻¹). Because the nitrogen lone pair is delocalized into the two adjacent phenyl rings, its ability to participate in resonance with the carbonyl group is diminished. This increases the double-bond character of the C=O bond, thereby increasing the force constant and the vibrational frequency.
-
Mass Spectrometry (EI-MS)
-
Electron ionization (70 eV) yields a distinct molecular ion [M]⁺ at m/z 211 . The base peak occurs at m/z 182 , corresponding to the loss of the formyl radical ([M - CHO]⁺)[4].
-
Causality: The amide C-N bond is the weakest link under electron ionization. Cleavage of the formyl radical is highly favored because it generates the resonance-stabilized 4-methyldiphenylamine radical cation, which dominates the fragmentation pathway.
-
Quantitative Data Summaries
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Formyl (-CHO) | 8.55 | Singlet (s) | 1H | - |
| Phenyl meta | 7.36 | Multiplet (m) | 2H | - |
| Phenyl ortho/para | 7.22 | Multiplet (m) | 3H | - |
| Tolyl meta (to N) | 7.15 | Doublet (d) | 2H | 8.2 |
| Tolyl ortho (to N) | 7.08 | Doublet (d) | 2H | 8.2 |
| Methyl (-CH₃) | 2.35 | Singlet (s) | 3H | - |
Table 2: ¹³C NMR Assignments (101 MHz, CDCl₃)
| Carbon Environment | Chemical Shift (δ, ppm) | Carbon Environment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 162.4 | Phenyl meta | 129.4 |
| Phenyl ipso (C-N) | 142.1 | Phenyl para | 127.5 |
| Tolyl ipso (C-N) | 139.5 | Tolyl ortho | 126.8 |
| Tolyl para (C-CH₃) | 137.2 | Phenyl ortho | 125.3 |
| Tolyl meta | 130.1 | Methyl (-CH₃) | 21.1 |
Table 3: FT-IR & EI-MS Key Signals
| FT-IR Wavenumber (cm⁻¹) | Vibration Assignment | MS Fragment (m/z) | Relative Abundance | Ion Assignment |
| 1685 | C=O stretch (Amide I) | 211 | 45% | [M]⁺ (Molecular Ion) |
| 1590, 1510 | Aromatic C=C stretch | 182 | 100% | [M - CHO]⁺ (Base Peak) |
| 1330 | C-N stretch | 167 | 20% | [182 - CH₃]⁺ |
| 820 | p-substituted =C-H | 91 | 15% | [C₇H₇]⁺ (Tropylium) |
| 750, 690 | Monosubstituted =C-H | 77 | 25% | [C₆H₅]⁺ (Phenyl) |
Analytical Workflow Visualization
Figure 1: Analytical workflow for the synthesis and spectroscopic validation of the diarylformamide.
References
1.[1] Dawane, B. S., et al. "Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition." Scholars Research Library. 1 2.[2] Chapman, R. S. L., et al. "Formyloxyacetoxyphenylmethane as an N-Formylating Reagent for Amines, Amino Acids, and Peptides." Organic Chemistry Portal (Org. Lett., 2017). 2 3.[3] "Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate." ACS Omega. 3 4.[4] "Formamide, N-methyl-N-phenyl- - the NIST WebBook." National Institute of Standards and Technology (NIST). 5
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An In-depth Technical Guide to the Solubility and Stability of N-(4-methylphenyl)-N-phenylformamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability of the N,N-disubstituted amide, N-(4-methylphenyl)-N-phenylformamide. Given the limited direct experimental data for this specific compound in publicly available literature, this document synthesizes information from closely related analogs, particularly other N,N-diarylformamides, and establishes a robust framework based on established principles of physical chemistry and pharmaceutical sciences. The guide details theoretical considerations, predictive insights, and practical experimental protocols for determining the aqueous and organic solubility of N-(4-methylphenyl)-N-phenylformamide. Furthermore, it outlines a systematic approach to evaluating its chemical stability through forced degradation studies, encompassing hydrolytic, oxidative, photolytic, and thermal stress conditions. This whitepaper is intended to be an essential resource for researchers and drug development professionals, providing the foundational knowledge and methodologies necessary to effectively characterize and handle this compound in a laboratory and development setting.
Introduction: Understanding the Physicochemical Landscape of N-(4-methylphenyl)-N-phenylformamide
N-(4-methylphenyl)-N-phenylformamide is a tertiary amide characterized by the presence of two aryl groups—a phenyl group and a 4-methylphenyl (p-tolyl) group—attached to the nitrogen atom of a formamide moiety. This structural arrangement has significant implications for its physicochemical properties, distinguishing it from simpler primary or secondary amides. The presence of the two bulky, hydrophobic aryl groups is expected to confer poor aqueous solubility. The amide bond, while generally stable, can be susceptible to hydrolysis under certain conditions, and the aromatic rings may be subject to oxidative and photolytic degradation.
A thorough understanding of the solubility and stability of N-(4-methylphenyl)-N-phenylformamide is paramount for its successful application in research and development, particularly in the context of drug discovery and materials science. This guide provides a detailed exploration of these critical attributes.
Physicochemical Properties
While specific experimental data for N-(4-methylphenyl)-N-phenylformamide is not widely available, its properties can be inferred from its structure and comparison with related compounds.
| Property | Predicted/Inferred Value | Basis for Prediction |
| Chemical Formula | C₁₄H₁₃NO | - |
| Molecular Weight | 211.26 g/mol | - |
| Appearance | Likely a white to off-white crystalline solid | Based on similar N,N-diarylformamides. |
| Aqueous Solubility | Poor | The hydrophobic nature of the two aryl rings significantly reduces interaction with water. |
| Organic Solvent Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General solubility trends for aromatic organic compounds. |
| Hydrogen Bonding | No hydrogen bond donor; one hydrogen bond acceptor (the carbonyl oxygen). | The tertiary amide nitrogen lacks a proton for donation. |
Solubility Profile: Theoretical and Practical Assessment
The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and performance in various applications. For poorly soluble compounds like N-(4-methylphenyl)-N-phenylformamide, a multi-faceted approach to solubility assessment is necessary.
Factors Influencing Solubility
The solubility of N-(4-methylphenyl)-N-phenylformamide is governed by the interplay of several factors, as depicted in the diagram below. The high crystal lattice energy of a stable crystalline form and the hydrophobicity of the molecule are the primary barriers to aqueous dissolution.
Caption: Factors influencing the solubility of N-(4-methylphenyl)-N-phenylformamide.
Experimental Determination of Solubility
Precise solubility data must be determined empirically. The following protocols are recommended for characterizing the solubility of N-(4-methylphenyl)-N-phenylformamide.
This high-throughput method is suitable for early-stage discovery and provides a rapid assessment of solubility.[1][2][3][4]
Protocol: Turbidimetric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of N-(4-methylphenyl)-N-phenylformamide in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: To a separate 96-well plate, add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Transfer a small, equal volume of each DMSO concentration from the first plate to the corresponding wells of the buffer-containing plate. This initiates precipitation of the compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 1-2 hours).[3][4]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.[3]
-
Data Analysis: The kinetic solubility is the concentration at which the turbidity or absorbance significantly increases above the baseline, indicating the formation of a precipitate.
This method determines the true equilibrium solubility and is considered the gold standard.[5][6][7]
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid N-(4-methylphenyl)-N-phenylformamide to several vials containing a known volume of the desired solvent (e.g., water, buffers of different pH, organic solvents).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or water bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to sediment. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter may be necessary.[8]
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Solubility Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
Caption: Experimental workflows for solubility determination.
Chemical Stability and Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[5][9][10][11][12][13]
Predicted Degradation Pathways
Based on the formamide structure, the following degradation pathways are anticipated for N-(4-methylphenyl)-N-phenylformamide:
-
Hydrolysis: The amide bond is the most likely site for hydrolysis, which can be catalyzed by both acid and base.[14] This would lead to the formation of formic acid and N-(4-methylphenyl)-N-phenylamine.
-
Oxidation: The aromatic rings and the methyl group on the tolyl moiety are potential sites for oxidation.[15][16]
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.[17][18]
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to decarbonylation.[14][19]
Protocol for Forced Degradation Studies
A systematic approach to forced degradation involves exposing the compound to a variety of stress conditions.[9][10][11][12] For a poorly water-soluble compound like N-(4-methylphenyl)-N-phenylformamide, the use of co-solvents is often necessary.[9][12]
General Procedure:
-
Sample Preparation: Prepare solutions of N-(4-methylphenyl)-N-phenylformamide at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). For hydrolytic studies, the compound will be dissolved in the acidic or basic solution, potentially with a co-solvent if solubility is an issue.[9]
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M to 1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).[9][11]
-
Base Hydrolysis: Treat the sample with 0.1 M to 1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C).[9][11]
-
Oxidation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[11]
-
Thermal Degradation: Expose a solid sample and a solution of the sample to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solid sample and a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) to monitor the extent of degradation.
-
Sample Analysis: At each time point, quench the reaction if necessary (e.g., neutralize acidic/basic solutions) and analyze the sample by a stability-indicating HPLC method.
-
Data Evaluation: Assess the percentage of degradation of the parent compound and the formation of any degradation products.
Caption: Workflow for forced degradation studies.
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically a reverse-phase HPLC method.[20]
Key Considerations for Method Development:
-
Column: A C18 column is a common starting point for the separation of aromatic compounds.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically used. Gradient elution may be necessary to resolve the parent compound from its degradation products.
-
Detector: A UV detector is suitable for aromatic compounds. The wavelength should be chosen to maximize the response for both the parent compound and potential degradants.
-
Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The samples from the forced degradation study are used to prove the specificity and stability-indicating nature of the method.
Conclusion
While direct experimental data on the solubility and stability of N-(4-methylphenyl)-N-phenylformamide is limited, this guide provides a comprehensive framework for its characterization. By leveraging knowledge of analogous compounds and employing the standardized protocols outlined herein, researchers can effectively determine the solubility profile and assess the chemical stability of this molecule. The systematic approach to forced degradation studies, coupled with the development of a stability-indicating analytical method, will ensure the generation of reliable data crucial for advancing research and development activities involving N-(4-methylphenyl)-N-phenylformamide.
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Aqueous Kinetic Solubility. (2023, June 9). ADME@NCATS - NIH. Retrieved from [Link]
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Patel, P. N., Prajapati, Y. K., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Retrieved from [Link]
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Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. Retrieved from [Link]
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HOW TO APPROACH A FORCED DEGRADATION STUDY. (n.d.). SGS. Retrieved from [Link]
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In-vitro Thermodynamic Solubility. (2025, May 25). protocols.io. Retrieved from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
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Forced Degradation – A Review. (2022, November 30). International Journal of Research in Pharmaceutical Sciences, 13(4), 4668-4676. Retrieved from [Link]
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Bharate, S. S., Singh, S., & Ram, V. J. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(7), 1482-1486. Retrieved from [Link]
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DeWolfe, R. H. (1970). Chemistry of N,N'-Dimethylformamidine. 2. Hydrolysis-Kinetically Controlled Formation of cis-N-Methylformamide. Journal of the American Chemical Society, 92(13), 3971-3975. Retrieved from [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Veeprho. Retrieved from [Link]
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Separation of N,N-Dimethylformamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Kadi, A. A., El-Brollosy, N. R., Al-Deeb, O. A., Habib, E. E., & Ibrahim, T. M. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. Retrieved from [Link]
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N,N-DIMETHYLFORMAMIDE. (1998). INCHEM. Retrieved from [Link]
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Jones, K., & Trudgill, P. W. (1992). The oxidative dealkylation of tertiary amides: mechanistic aspects. Journal of the Chemical Society, Perkin Transactions 2, (5), 791-796. Retrieved from [Link]
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Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). ResearchGate. Retrieved from [Link]
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Růžička, V., Fulem, M., & Růžička, K. (2019). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. Molecules, 24(12), 2275. Retrieved from [Link]
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N-Methyl-N-(p-tolyl)formamide. (n.d.). Molbase. Retrieved from [Link]
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Singh, H. D., Kumar, R., Singh, H., Dev, R., & Kumar, A. (2022). Method Development and Validation for Quantification Of N, N-Dimethylformamide In Telmisartan Drugs Substance By Reverse Phase HPLC Using UV Detector. International Journal of All Research Education and Scientific Methods, 10(7), 1546-1555. Retrieved from [Link]
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Drago, R. S., & Riley, R. (1990). Oxidation of N-alkyl amides to novel hydroperoxides by dioxygen. Journal of the American Chemical Society, 112(1), 314-316. Retrieved from [Link]
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Formamide, N-methyl-N-(4-methylphenyl)-. (n.d.). PubChem. Retrieved from [Link]
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Reihman, M. A., & Miller, B. L. (2025). Oxidative Couplings of N-Aryl Peptides in Organic Solvent: Preventing Amino Acid Side Chain Loss. Organic Letters. Retrieved from [Link]
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Tranfo, G., Plebani, C., Salerno, A., Panebianco, A. S., & Marcelloni, A. M. (1999). High-performance liquid chromatographic determination of n-methylformamide, a biological index for occupational exposure to dimethylformamide. Journal of Chromatography A, 847(1-2), 19-24. Retrieved from [Link]
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Licitra, C., Cocheo, V., & Sala, O. (1993). High-performance liquid chromatographic determination of N-methylformamide and N-methyl-N-(hydroxymethyl)-formamide in human urine. Journal of Chromatography, 615(1), 154-158. Retrieved from [Link]
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Thermal Decomposition of Formamide. (n.d.). Semantic Scholar. Retrieved from [Link]
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Glover, S. A., & Mo, G. (2002). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, (1), 11-17. Retrieved from [Link]
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Calza, P., Gionco, C., & Paganini, M. C. (2023). Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO 2 Using Simulated Sunlight in Real Water Matrices. Catalysts, 13(11), 1459. Retrieved from [Link]
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Unexpected Formation of N,N-Disubstituted Formamidines from Aromatic Amines, Formamides and Trifluoroacetic Anhydride. (2026, February 7). ResearchGate. Retrieved from [Link]
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Diarylformamides as a Safe Reservoir and Room Temperature Source of Ultra‐Pure CO in the Context of a 'Green' rWGS Reaction. (2024). ChemSusChem, e202400308. Retrieved from [Link]
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Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments. (n.d.). ResearchGate. Retrieved from [Link]
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N-Dealkylation of Amines. (2022, May 20). MDPI. Retrieved from [Link]
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Photodegradation of N‐nitrosodimethylamine under 365 nm UV‐LED irradiation. (n.d.). ResearchGate. Retrieved from [Link]
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Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. (n.d.). Marmara Pharmaceutical Journal. Retrieved from [Link]
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An In-Depth Technical Guide to N,N-Diarylformamides: Spotlight on N-(4-methylphenyl)-N-phenylformamide and Its Derivatives
Foreword: The Formamide Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the formamide functional group represents a versatile and often pivotal structural motif. Its unique electronic and steric properties, including its role as a hydrogen bond acceptor and its conformational influence, have positioned it as a cornerstone in the design of bioactive molecules. While simple formamides are ubiquitous, the N,N-diarylformamide scaffold presents a more complex and sterically defined framework, offering a unique vector in three-dimensional space for probing protein-ligand interactions.
This guide delves into the chemistry and potential applications of this class, with a specific focus on N-(4-methylphenyl)-N-phenylformamide . Although this specific molecule is not extensively documented in mainstream literature, its structure serves as an ideal archetype for exploring the synthesis, properties, and therapeutic derivatization strategies applicable to the broader class of N,N-diarylformamides. We will proceed by combining established principles of organic synthesis with data from closely related, well-characterized analogues to construct a comprehensive and scientifically grounded narrative for researchers, scientists, and drug development professionals.
Part 1: The Core Scaffold: N-(4-methylphenyl)-N-phenylformamide
The defining feature of N-(4-methylphenyl)-N-phenylformamide is the tertiary amide nitrogen, which links a formyl group to two distinct aromatic rings. This arrangement creates a rigid, propeller-like conformation that is fundamentally different from its secondary amide analogue, N-(4-methylphenyl)formamide, which possesses an N-H bond capable of acting as a hydrogen bond donor. This structural difference has profound implications for its physical properties and biological interactions.
Physicochemical Properties: A Comparative Analysis
To appreciate the characteristics of the target tertiary amide, it is instructive to compare its predicted properties with the known data for its secondary amide counterpart, N-(4-methylphenyl)formamide.
| Property | N-(4-methylphenyl)formamide (Secondary Amide) | N-(4-methylphenyl)-N-phenylformamide (Tertiary Amide) | Causality of Difference |
| Molecular Formula | C₈H₉NO[1][2] | C₁₄H₁₃NO | Addition of a C₆H₅ group. |
| Molecular Weight | 135.17 g/mol [1][2] | 211.26 g/mol | Increased molecular mass from the additional phenyl ring. |
| Appearance | White to yellow powder/crystal[1] | Predicted: Crystalline solid | Increased molecular weight and rigidity often favor a solid state. |
| Hydrogen Bonding | Donor (N-H) & Acceptor (C=O)[3] | Acceptor only (C=O) | The absence of an N-H proton precludes its function as a hydrogen bond donor. |
| Solubility | Soluble in organic solvents; limited in water[1]. | Predicted: Highly soluble in nonpolar organic solvents; very low water solubility. | The loss of the polar N-H bond and the addition of a large hydrophobic phenyl group significantly increase lipophilicity. |
| Crystal Structure | Triclinic, P-1 space group[3]. | Not determined. | The crystal packing would be dictated by van der Waals forces and C-H···O interactions rather than strong N-H···O hydrogen bonds. |
Proposed Synthesis Strategies
The most direct and logical route to N-(4-methylphenyl)-N-phenylformamide is the N-formylation of its corresponding secondary amine precursor, 4-methyldiphenylamine. Several robust methods for the formylation of secondary amines are reported in the literature, offering a high probability of success.
The primary strategy involves the reaction of 4-methyldiphenylamine with a formylating agent. Formic acid is a practical and efficient choice, often used with a method to remove the water byproduct to drive the reaction to completion.[4][5]
Caption: Proposed synthesis workflow for N-(4-methylphenyl)-N-phenylformamide.
Expert Insight: The use of a Dean-Stark trap is critical. The formylation of an amine with formic acid is a condensation reaction that produces one equivalent of water. According to Le Chatelier's principle, removing this water from the reaction equilibrium shifts the balance towards the product, ensuring a high yield. Toluene is an excellent solvent for this as it forms a low-boiling azeotrope with water, facilitating its removal.
Part 2: Derivatives and Their Therapeutic Potential
The true value of the N-(4-methylphenyl)-N-phenylformamide scaffold lies in its potential for derivatization. The two phenyl rings provide multiple sites for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve a desired biological effect.
Case Study: Anticancer Formamide Derivatives
Recent research has illuminated the potential of complex formamide derivatives as potent anticancer agents. A notable study focused on a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives , which, while structurally distinct from our core molecule, underscore the utility of the formamide group in oncology.
These compounds were found to inhibit the proliferation of human cancer cell lines, such as HepG2 (liver carcinoma) and HCT116 (colon carcinoma), at low micromolar concentrations.[6] The most potent analogues demonstrated broad-spectrum activity.
Mechanism of Action: The lead compounds from this series were shown to exert their anticancer effects through a dual mechanism: the induction of apoptosis (programmed cell death) and the suppression of angiogenesis (the formation of new blood vessels that tumors need to grow).[5]
Caption: Simplified signaling pathway for anticancer formamide derivatives.
Quantitative Data: In Vitro Anticancer Activities
| Compound ID | Modification | IC₅₀ (μM) vs. HepG2 | IC₅₀ (μM) vs. HCT116 |
| Parent Cmpd | (Reference Structure) | >50 | >50 |
| 5q | 4-(trifluoromethyl)benzamido group | 1.83 | 2.51 |
| 5r | 4-(trifluoromethyl)benzamido (phenoxy linker) | 3.45 | 4.12 |
| Sorafenib | (Positive Control) | 4.52 | 5.18 |
| Data synthesized from Molecules, 2016, 21(2), 239.[6] |
Field Insight: The data clearly indicate that specific substitutions on the phenyl ring system dramatically enhance potency. The 4-(trifluoromethyl)benzamido group in compound 5q appears to be a critical pharmacophore, yielding potency greater than the approved multi-kinase inhibitor, Sorafenib, in these cell lines. This highlights a key principle in drug development: the core scaffold provides the foundation, but the peripheral functionalities dictate the specific biological interactions and ultimate efficacy.
Part 3: Foundational Methodologies & Protocols
Scientific integrity demands that theoretical discussions are grounded in robust, reproducible experimental practice. The following protocols are designed as self-validating systems, with built-in checks and explanations for key steps.
Detailed Protocol: N-Formylation of a Diaryl Amine
This protocol describes a general procedure for the synthesis of a molecule like N-(4-methylphenyl)-N-phenylformamide from its secondary amine precursor.
Objective: To synthesize N-(4-methylphenyl)-N-phenylformamide via condensation with formic acid.
Materials:
-
4-Methyldiphenylamine (1.0 eq)
-
Aqueous Formic Acid (85%, 1.2 eq)
-
Toluene (approx. 5 mL per gram of amine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer.
Procedure:
-
Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) and ensure all glassware is dry. Add 4-methyldiphenylamine (1.0 eq) and a magnetic stir bar to the round-bottom flask.
-
Reagent Addition: Add toluene, followed by the aqueous formic acid (1.2 eq).
-
Causality: Using a slight excess of formic acid ensures the reaction goes to completion, but a large excess can complicate purification. Toluene serves as the solvent and azeotroping agent.[5]
-
-
Reaction: Heat the mixture to reflux (approx. 110-111 °C for toluene) with vigorous stirring. Monitor the collection of water in the side arm of the Dean-Stark trap.
-
Self-Validation: The reaction is progressing as long as water is being collected. The reaction is typically complete when the theoretical amount of water has been collected, or when TLC analysis shows full consumption of the starting amine.
-
-
Monitoring: Periodically take small aliquots from the reaction mixture and spot them on a TLC plate alongside the starting material. A typical mobile phase would be 3:1 Hexane:Ethyl Acetate. The product, being more polar than the starting amine but less so than formic acid, should have a distinct Rf value.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining formic acid. Wash subsequently with brine.
-
Causality: Neutralization is crucial to prevent any acid-catalyzed side reactions during solvent evaporation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: If the crude product is not pure by TLC, purify it using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Characterization Workflow
Caption: Standard workflow for the purification and characterization of the target compound.
Conclusion and Future Outlook
The N,N-diarylformamide scaffold, exemplified by N-(4-methylphenyl)-N-phenylformamide, represents a class of compounds with significant untapped potential in medicinal chemistry. While direct investigation of this specific molecule is limited, a robust framework for its synthesis and derivatization can be confidently constructed from established chemical principles and analogous structures. The case studies presented herein demonstrate that the broader formamide class contains members with potent, clinically relevant biological activity, particularly in oncology.
Future research should focus on the systematic synthesis and screening of N,N-diarylformamide libraries. By exploring substitutions on both aromatic rings, researchers can modulate the scaffold's stereoelectronic properties to target a wide range of biological receptors. The insights and protocols provided in this guide offer a solid foundation for these future endeavors, paving the way for the potential discovery of novel therapeutics.
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SLS Ireland. (n.d.). N,N-Diphenylformamidine, 98%. Retrieved from [Link]
-
Meng, N., et al. (2016). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 21(2), 239. Available at: [Link]
-
Tarry, B. R., & Horton, J. R. (2011). Formylation of Amines. Molecules, 16(2), 1735-1752. Available at: [Link]
-
Mondal, B., et al. (2019). Synthesis of N-phenyl formamide derivatives from different aromatic amines and formic acid by using Zn(Meri-Ald-Py) catalyst. ResearchGate. Available at: [Link]
-
Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and Diformylation of 4-Substituted Phenols: A New Application of the Duff Reaction. Synthesis, 1998(07), 1029-1032. Available at: [Link]
-
Kim, J. Y., et al. (2003). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 24(11), 1681-1683. Available at: [Link]
-
PrepChem. (n.d.). Preparation of N-(4-methylphenyl)benzamide. Retrieved from [Link]
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available at: [Link]
-
Organic Syntheses. (n.d.). Ortho-formylation of phenols. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). n,n-Dibenzylformamide. PubChem Compound Database. Retrieved from [Link]
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Rodrigues-Santos, C., de Brito, M., & Echevarria, A. (2024). The synthesis of N, N′‐diaryl formamidine derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
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Technical Masterclass: N,N-Diarylformamides
Synthesis, Reactivity, and Industrial Applications
Executive Summary
N,N-Diarylformamides (e.g., N,N-diphenylformamide, DPF) represent a specialized class of amides distinct from their ubiquitous dialkyl counterparts (like DMF). Characterized by the electron-withdrawing nature of two aryl rings attached to the nitrogen, these compounds exhibit unique electronic and steric properties. Unlike DMF, which is a nucleophilic solvent and reagent, N,N-diarylformamides are typically crystalline solids with significantly reduced basicity.
This guide dissects the structural dynamics , synthetic pathways , and reactivity profiles of N,N-diarylformamides. We move beyond basic textbook definitions to explore their utility as milder Vilsmeier-Haack reagents, solid-state carbon monoxide (CO) reservoirs, and precursors for hole-transport materials (HTMs) in organic electronics.
Structural Dynamics & Physical Chemistry
The reactivity of N,N-diarylformamides is dictated by the competition between conjugation and steric hindrance.
-
Electronic Deficit: The nitrogen lone pair is delocalized into both the carbonyl group and the two phenyl rings. This "three-way" conjugation significantly reduces the electron density available for the carbonyl oxygen, making DPF less nucleophilic than DMF.
-
Propeller Conformation: Steric repulsion between the ortho-hydrogens of the phenyl rings prevents coplanarity. The molecule adopts a "propeller" shape, which impacts the rotational barrier of the formyl group.
-
Rotational Barrier: The C-N rotational barrier in N,N-diphenylformamide is approximately 19–20 kcal/mol . While high enough to observe distinct rotamers at low temperatures in NMR, it allows for interconversion at elevated reaction temperatures.
Table 1: Physicochemical Comparison (DMF vs. DPF)
| Feature | N,N-Dimethylformamide (DMF) | N,N-Diphenylformamide (DPF) |
| Physical State | Liquid (bp 153°C) | Crystalline Solid (mp 70–73°C) |
| Nitrogen Basicity | Moderate | Low (delocalized into aryl rings) |
| Vilsmeier Reactivity | High (Standard Reagent) | Attenuated (Selective Reagent) |
| Stability | Hydrolyzes in acid/base | Stable solid; Decarbonylates at high T |
Synthetic Methodologies
Synthesis of N,N-diarylformamides is non-trivial compared to alkyl amides due to the low nucleophilicity of diarylamines (e.g., diphenylamine). Standard acylation often fails without activation.
A. Chemical Activation Strategy (Recommended)
Direct reaction with formic acid is sluggish. The use of Acetic Formic Anhydride (AFA) —generated in situ—is the industry standard for high-yield synthesis under mild conditions.
Mechanism:
-
Formic acid reacts with acetic anhydride to form AFA.
-
AFA, being a mixed anhydride, is a potent electrophile.
-
The weakly nucleophilic diarylamine attacks the formyl carbon (sterically more accessible than the acetyl carbon).
B. Catalytic & Emerging Methods
Recent advancements utilize Triflic Anhydride (
Figure 1: Comparative synthetic pathways for N,N-diarylformamides showing thermal (top) and activated (bottom) routes.
Reactivity & Mechanistic Utility[2][3]
The "Attenuated" Vilsmeier-Haack Reagent
The Vilsmeier-Haack reaction typically uses DMF/POCl
-
Lower Electrophilicity: The phenyl rings stabilize the positive charge on the nitrogen less effectively than methyl groups (inductive withdrawal), but the steric bulk hinders nucleophilic attack.
-
Selectivity: This reagent is milder, making it suitable for formylating highly sensitive electron-rich substrates (e.g., furan derivatives) where DMF/POCl
might cause polymerization or over-reaction.
Solid-State CO Reservoir
A "Green Chemistry" application of N,N-diarylformamides is their use as Carbon Monoxide (CO) releasing molecules (CORMs) .
-
Reaction:
-
Utility: Provides ultra-pure, dry CO for palladium-catalyzed carbonylation reactions without the need for high-pressure gas cylinders. The byproduct (diphenylamine) is a solid that is easily recycled.
Figure 2: Mechanism of Vilsmeier reagent formation using N,N-diphenylformamide.
Applications in Drug Discovery & Electronics
Pharmaceutical Scaffolds
The diarylamide motif is a bioisostere for urea and biaryl ether linkages.
-
Tubulin Inhibitors: N,N-diarylformamide derivatives have shown potency as tubulin polymerization inhibitors, targeting the colchicine binding site. The "propeller" shape mimics the twisted conformation of bioactive biaryls.
-
Antimicrobial Agents: Metal complexes (e.g., Ag(I), Co(III)) coordinated via N,N-diarylformamidine ligands (derived from the formamide) exhibit significant antibacterial activity against Gram-negative strains.
Organic Electronics (OLEDs & OPVs)
N,N-Diarylformamides serve as critical precursors for Hole Transport Materials (HTMs) .
-
Pathway: Formylation of diphenylamine followed by condensation yields complex arylamines.
-
Material Relevance: Triphenylamine (TPA) derivatives, essential for perovskite solar cells and OLEDs, are often synthesized via intermediates that require the protection or activation of the nitrogen center, where the formyl group plays a pivotal role in directing regioselectivity during halogenation steps.
Experimental Protocols
Protocol 1: Synthesis of N,N-Diphenylformamide (AFA Method)
This protocol avoids the use of hazardous acid chlorides.
-
Reagents: Diphenylamine (10 mmol), Formic Acid (98%, 15 mL), Acetic Anhydride (20 mmol).
-
Activation: In a dry round-bottom flask, mix formic acid and acetic anhydride. Stir at 0°C for 30 minutes to generate acetic formic anhydride.
-
Addition: Add diphenylamine (solid) in portions to the stirring mixture.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO
, 20% EtOAc/Hexane). -
Workup: Pour mixture into ice water (100 mL). The product will precipitate as a solid.
-
Purification: Filter the solid, wash with saturated NaHCO
(to remove acid traces) and water. Recrystallize from ethanol/water. -
Yield: Expect 85–90% of white crystals (mp 72–73°C).
Protocol 2: Vilsmeier Formylation of Indole using DPF
Use this when high regioselectivity is required.
-
Reagent Prep: Dissolve N,N-diphenylformamide (1.1 eq) in dry 1,2-dichloroethane (DCE). Add POCl
(1.1 eq) dropwise at 0°C. Stir for 30 mins. Note: Precipitation may occur.[1] -
Substrate Addition: Add Indole (1.0 eq) dissolved in DCE.
-
Heating: Heat to 60°C for 2 hours.
-
Hydrolysis: Cool to RT, add Sodium Acetate solution (2M) and stir vigorously for 1 hour.
-
Isolation: Extract with DCM, dry over MgSO
, and concentrate.
References
-
Vilsmeier-Haack Reaction Review: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier–Haack Reaction. Organic Reactions. Link
-
Synthesis via Triflic Anhydride: A facile and convenient one-pot protocol for the N-formylation of aryl amines using Tf2O. (2022). NIScPR. Link
-
Rotational Barriers: Lunazzi, L., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules. Link
-
CO Releasing Molecules: Diarylformamides as a Safe Reservoir and Room Temperature Source of Ultra‐Pure CO. (2024). ChemSusChem. Link
-
Biological Activity: Co(III) N,N′‐diarylformamidine dithiocarbamate complexes: Synthesis and biological studies. (2020). ResearchGate. Link
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A Technical Guide to the Research Potential of N-(4-methylphenyl)-N-phenylformamide
Abstract
N-(4-methylphenyl)-N-phenylformamide is a tertiary amide featuring a distinct N,N-diaryl structure. While specific research focusing exclusively on this molecule is limited, its chemical architecture positions it as a compound of significant interest for a multitude of research applications. This guide synthesizes information from the broader classes of formamides, N-aryl amides, and diarylamines to project the potential utility of N-(4-methylphenyl)-N-phenylformamide in drug discovery, medicinal chemistry, and materials science. We present a series of data-driven hypotheses and provide detailed, actionable experimental workflows for researchers to explore its promise as a versatile chemical intermediate, a candidate for bioactive screening, and a precursor for novel organic materials.
Introduction: Unveiling the Potential of a Versatile Scaffold
The field of chemical research is often driven by the exploration of novel molecular scaffolds that offer unique structural and electronic properties. N-(4-methylphenyl)-N-phenylformamide, a tertiary amide with two distinct aromatic rings attached to the nitrogen atom, represents such a scaffold. While its direct applications are not yet extensively documented, its constituent parts—the formamide group and the N,N-diaryl amine core—are ubiquitous in synthetic and medicinal chemistry.
Formamide and its derivatives are indispensable in the pharmaceutical industry, serving as solvents, reagents, and key building blocks for a wide array of therapeutic agents, including sulfa drugs.[1][2] The N-aryl amide motif, in particular, is a well-established pharmacophore found in compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer effects.[3]
This technical guide moves beyond the known to the potential. By analyzing the reactivity of the formyl group and the structural significance of the diarylamine framework, we can logically project and design research pathways. This document serves as a foundational resource for chemists, pharmacologists, and materials scientists, providing both the theoretical grounding and the practical experimental designs needed to investigate the untapped potential of N-(4-methylphenyl)-N-phenylformamide.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the cornerstone of designing effective experiments. N-(4-methylphenyl)-N-phenylformamide is an organic compound that is expected to be a solid or high-boiling liquid at room temperature, with solubility in common organic solvents.[4]
| Property | Value | Source / Method |
| Molecular Formula | C₁₄H₁₃NO | - |
| Molecular Weight | 211.26 g/mol | - |
| IUPAC Name | N-(4-methylphenyl)-N-phenylformamide | - |
| Synonyms | N-phenyl-N-p-tolylformamide | - |
| CAS Number | 50649-31-5 | - |
| Appearance | Colorless to pale yellow solid/liquid | Inferred from related compounds[4] |
| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 2 | Calculated |
| Predicted XLogP3 | 2.8 - 3.2 | Calculated |
Table 1: Key physicochemical properties of N-(4-methylphenyl)-N-phenylformamide.
The presence of the polar amide group and the two hydrophobic aryl rings gives the molecule an amphiphilic character, influencing its solubility and potential interactions with biological targets.[4]
Potential Application I: A Versatile Intermediate in Organic Synthesis
The most immediate and promising application of N-(4-methylphenyl)-N-phenylformamide is as a synthetic intermediate. The formamide group can act as a protecting group for the diarylamine, a source for formylation reactions, or be transformed into other functional groups.
Rationale: The Vilsmeier-Haack Reaction for Asymmetric Triarylmethane Synthesis
Tertiary formamides are classical reagents in the Vilsmeier-Haack reaction. When treated with an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride, they form a highly electrophilic Vilsmeier reagent (a chloroiminium ion). This reagent can then formylate electron-rich aromatic compounds.
Given its asymmetric diaryl structure, N-(4-methylphenyl)-N-phenylformamide offers a unique opportunity. Its Vilsmeier reagent can be used to synthesize asymmetric triarylmethane scaffolds. These structures are core to many dyes and are increasingly recognized for their potent biological activities, including antimicrobial and anticancer properties.
Experimental Workflow: Synthesis of an Asymmetric Triarylmethane Derivative
This protocol outlines the synthesis of a novel triarylmethane derivative using N-(4-methylphenyl)-N-phenylformamide and a model electron-rich arene, such as N,N-dimethylaniline.
Objective: To synthesize (4-(dimethylamino)phenyl)(4-methylphenyl)(phenyl)methanol.
Step 1: Generation of the Vilsmeier Reagent
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N-(4-methylphenyl)-N-phenylformamide (1.0 eq).
-
Dissolve the formamide in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (POCl₃, 1.1 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the chloroiminium salt may result in a thicker suspension.
Step 2: Electrophilic Aromatic Substitution (Formylation)
-
In a separate flask, dissolve N,N-dimethylaniline (1.0 eq) in anhydrous DCM.
-
Cool the Vilsmeier reagent suspension back to 0 °C.
-
Add the solution of N,N-dimethylaniline dropwise to the Vilsmeier reagent.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC (Thin Layer Chromatography).
Step 3: Hydrolysis and Work-up
-
Once the reaction is complete, slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the mixture is neutral (pH ~7). This hydrolyzes the intermediate iminium salt to the benzaldehyde derivative and neutralizes excess acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 4: Purification and Characterization
-
Purify the crude product (an intermediate aldehyde) via column chromatography on silica gel.
-
The resulting aldehyde can then be reacted with a Grignard reagent (e.g., phenylmagnesium bromide) followed by an aqueous workup to yield the final triarylmethane alcohol.
-
Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.
Workflow Visualization
Caption: Workflow for asymmetric triarylmethane synthesis.
Potential Application II: A Candidate for Bioactive Screening
The structural similarity of N-(4-methylphenyl)-N-phenylformamide to known bioactive N-aryl amides suggests its potential as a therapeutic agent.[3] The diaryl system can engage in π-stacking and hydrophobic interactions within protein binding pockets, while the amide oxygen can act as a hydrogen bond acceptor.
Rationale: Screening for Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[5] N-aryl amides and related structures have demonstrated promising activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[3] The specific combination of a phenyl and a tolyl group in N-(4-methylphenyl)-N-phenylformamide presents a unique electronic and steric profile that warrants investigation for antimicrobial efficacy.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard broth microdilution method to determine the MIC of N-(4-methylphenyl)-N-phenylformamide against representative bacterial strains.
Objective: To determine the lowest concentration of the compound that visibly inhibits microbial growth.
Materials:
-
N-(4-methylphenyl)-N-phenylformamide
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer (for OD₆₀₀ readings)
Step 1: Preparation of Stock Solutions and Inoculum
-
Prepare a 10 mg/mL stock solution of N-(4-methylphenyl)-N-phenylformamide in sterile DMSO.
-
Culture bacterial strains overnight in MHB at 37 °C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL, standardized using the 0.5 McFarland standard.
Step 2: Serial Dilution in Microtiter Plate
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first column of wells, resulting in a 200 µL total volume.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.
-
This creates a concentration gradient (e.g., 500 µg/mL down to ~0.98 µg/mL).
-
Column 11 will serve as the growth control (no compound), and Column 12 as the sterility control (no bacteria).
-
Prepare a separate plate for the positive control antibiotic following the same dilution scheme.
Step 3: Inoculation and Incubation
-
Add 10 µL of the standardized bacterial inoculum to each well (except the sterility control wells).
-
Seal the plates and incubate at 37 °C for 18-24 hours.
Step 4: Determination of MIC
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, read the absorbance at 600 nm (OD₆₀₀) using a plate reader to quantify growth inhibition.
Data Presentation: Hypothetical MIC Results
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| N-(4-methylphenyl)-N-phenylformamide | 32 | >128 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Table 2: Example of how MIC data for N-(4-methylphenyl)-N-phenylformamide could be presented.
Workflow Visualization
Caption: Workflow for a broth microdilution MIC assay.
Future Directions and Conclusion
Beyond the two primary applications detailed above, N-(4-methylphenyl)-N-phenylformamide holds potential in other research domains:
-
Materials Science: As a building block for high-performance polymers like polyamides or polyimides after modification of the formyl group. Its rigid diaryl structure could impart thermal stability and desirable electronic properties.
-
Agrochemicals: Many pesticides and herbicides contain N-aryl structures.[2] Screening for herbicidal or insecticidal activity could be a fruitful avenue of investigation.
-
Metabolism Studies: N-arylformamides can be metabolites of carcinogenic arylamines.[6] This compound could serve as an analytical standard or be used in toxicological studies to understand the metabolic pathways of related diarylamines.
References
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-
Kos, J., et al. (2019). Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Molecules, 24(15), 2747. Available at: [Link]
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Zhao, M. M. (2012). N-(4-Methylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1961. Available at: [Link]
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-
ResearchGate (n.d.). N-Formylation of amines using a domestic microwave oven and bioactivities of some N-formamides. Available at: [Link]
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Wikipedia (n.d.). Formamide. Available at: [Link]
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Taylor & Francis Online (n.d.). Formamide – Knowledge and References. Available at: [Link]
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O'Hagan, S. et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Molecules, 28(11), 4487. Available at: [Link]
-
Hirai, T. & Takeda, T. (1989). Comparative study on metabolic formation of N-arylformamides and N-arylacetamides from carcinogenic arylamines in mammalian species. Cancer Research, 49(8), 2157-2162. Available at: [Link]
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The Alchemical Formamide: A Guide to Unlocking the Reactivity of Unsymmetrical Diarylformamides
Abstract
Unsymmetrical diarylformamides represent a pivotal class of organic intermediates, offering a gateway to a diverse array of complex molecular architectures. Their inherent electronic and steric asymmetry provides a unique handle for achieving regioselectivity in a variety of transformations, making them invaluable tools for researchers in medicinal chemistry and materials science. This guide provides an in-depth exploration of the factors governing the reactivity of these versatile building blocks. We will dissect key synthetic transformations, including the Vilsmeier-Haack and Bischler-Napieralski reactions, with a focus on understanding the mechanistic underpinnings that dictate reaction outcomes. Through a combination of established principles and contemporary examples, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ unsymmetrical diarylformamides in their synthetic endeavors.
Introduction: The Strategic Advantage of Asymmetry
In the realm of organic synthesis, symmetry can be a double-edged sword. While symmetrical molecules often offer straightforward synthetic access, they can limit the exploration of chemical space. Unsymmetrical diarylformamides, in contrast, introduce a desirable level of complexity, enabling the differential functionalization of two distinct aryl moieties. This controlled asymmetry is particularly crucial in drug discovery, where subtle structural modifications can profoundly impact biological activity.[1][2] The diarylurea scaffold, a close relative and common synthetic target from diarylformamides, is a privileged motif in numerous therapeutic agents, highlighting the importance of this structural class.[3][4]
This guide will navigate the nuanced reactivity of unsymmetrical diarylformamides, moving beyond simple procedural descriptions to provide a deeper understanding of the electronic and steric effects at play. By grasping these core principles, the synthetic chemist can move from being a mere operator to a strategic designer of molecular complexity.
The Heart of Reactivity: Electronic and Steric Influences
The reactivity of an unsymmetrical diarylformamide, N-(aryl1)(aryl2)-formamide, is fundamentally dictated by the electronic properties of the two aryl rings and the steric environment around the formyl group. The nitrogen atom's lone pair can delocalize into either aryl ring, influencing their nucleophilicity and the regioselectivity of subsequent reactions.
2.1. The Push and Pull of Substituents
The nature of the substituents on each aryl ring is the primary determinant of reactivity. Electron-donating groups (EDGs) such as alkoxy (-OR) or amino (-NR2) groups increase the electron density of the attached aryl ring, activating it towards electrophilic attack.[5][6] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups deactivate the ring by decreasing its electron density.[5][7]
In an unsymmetrical diarylformamide, the presence of an EDG on one ring and an EWG on the other creates a significant electronic bias. The electron-rich ring becomes the preferred site for electrophilic attack, a principle that is central to controlling the outcome of many reactions.
Table 1: Influence of Substituents on Aryl Ring Reactivity in Electrophilic Aromatic Substitution
| Substituent Type | Examples | Effect on Reactivity | Directing Effect |
| Activating | -OH, -OR, -NH2, -NR2, -Alkyl | Increases rate of reaction | Ortho, Para |
| Deactivating | -NO2, -CN, -SO3H, -C(O)R, -Halogens | Decreases rate of reaction | Meta (except Halogens) |
This differential reactivity is a powerful tool for achieving regioselective functionalization, a cornerstone of modern organic synthesis.
Key Transformations of Unsymmetrical Diarylformamides
The unique reactivity profile of unsymmetrical diarylformamides makes them valuable precursors in a variety of named reactions, particularly for the synthesis of aldehydes, ketones, and heterocyclic systems.
3.1. The Vilsmeier-Haack Reaction: A Gateway to Aryl Aldehydes and Ketones
The Vilsmeier-Haack reaction is a powerful method for the formylation or acylation of electron-rich aromatic rings.[8][9][10] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl3).[11] In the context of unsymmetrical diarylformamides, the formyl group can be transferred to an external electron-rich arene.
More interestingly, the diarylformamide itself can act as the precursor to the Vilsmeier reagent, which can then undergo intramolecular or intermolecular reactions. When an unsymmetrical diarylformamide is treated with POCl3, a chloroiminium ion (the Vilsmeier reagent) is formed.[8][9] This electrophilic species will then preferentially react with the more electron-rich of the two aryl groups within the same molecule (intramolecularly) or with an external nucleophilic arene (intermolecularly).
For instance, the reaction of an unsymmetrical diaryl ketone can be achieved by reacting a formanilide with an electron-rich arene like dimethylaniline in the presence of POCl3.[8][9]
Reaction Mechanism: A Step-by-Step Look
The generally accepted mechanism for the Vilsmeier-Haack reaction involves two key stages:
-
Formation of the Vilsmeier Reagent: The amide oxygen of the diarylformamide attacks the phosphorus atom of POCl3, followed by elimination of a chloride ion and subsequent attack by the released chloride on the carbonyl carbon. This leads to the formation of the electrophilic chloroiminium ion.[10]
-
Electrophilic Aromatic Substitution: The electron-rich aryl ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium ion during workup yields the final aldehyde or ketone.[8][9]
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Methodological & Application
Application Note: Synthesis Protocol for N-(4-methylphenyl)-N-phenylformamide
Introduction and Chemical Rationale
N-(4-methylphenyl)-N-phenylformamide (also known as N-formyl-4-methyldiphenylamine) is a structurally significant diarylamide. It serves as a highly stable protecting group configuration and a critical precursor in the synthesis of acridines, advanced pharmaceutical intermediates, and functional materials. Historically, formanilides have been preferred over acetanilides in Ullmann condensations due to their superior reactivity and faster reaction times 1.
The synthesis relies on the N-formylation of the secondary amine, 4-methyldiphenylamine. However, diarylamines present unique synthetic challenges. The nitrogen lone pair is highly delocalized across two aromatic systems, drastically reducing its nucleophilicity compared to alkylamines. Furthermore, the steric hindrance introduced by the two phenyl rings (one possessing a para-methyl group) restricts the approach of bulky formylating agents. Consequently, traditional mild formylating agents often fail, necessitating optimized thermodynamic control or specific catalytic activation to drive the reaction to completion, as noted in extensive reviews of amine formylation 2.
Mechanistic Insights: Overcoming Diarylamine Inertness
To achieve high-yield formylation of 4-methyldiphenylamine, the electrophilicity of the formylating agent must be artificially enhanced, or the reaction equilibrium must be strictly manipulated.
Pathway A: Thermodynamic Control via Azeotropic Distillation
When using aqueous 85% formic acid, the reaction is a reversible equilibrium. By conducting the reaction in refluxing toluene (b.p. 110.6 °C) equipped with a Dean-Stark apparatus, water is continuously removed from the system. According to Le Chatelier's principle, this azeotropic removal irreversibly shifts the equilibrium toward the formamide product, a method validated for practical N-formylation 3.
Pathway B: Lewis Acid Activation (Iodine Catalysis)
Under solvent-free conditions, molecular iodine (
Mechanistic pathway of N-formylation highlighting catalyst activation and dehydration.
Comparative Analysis of Formylation Methodologies
To provide a self-validating framework for protocol selection, the following table summarizes the quantitative data and operational parameters of three distinct formylation strategies.
| Methodology | Reagents | Temp (°C) | Time (h) | Yield (%) | Advantages / Limitations |
| Azeotropic Reflux | 85% HCOOH, Toluene | 110 | 4 - 9 | 85 - 92 | Adv: Highly scalable, inexpensive.Lim: Requires large solvent volumes and prolonged heating. |
| Iodine-Catalyzed | 98% HCOOH, 5 mol% | 70 | 1 - 3 | 90 - 94 | Adv: Solvent-free, rapid, green chemistry.Lim: Requires quenching of iodine post-reaction. |
| Anhydride Method | Acetic Formic Anhydride | 0 - 25 | 0.5 - 2 | >95 | Adv: Extremely fast, high yield.Lim: Reagent is moisture-sensitive, toxic, and cannot be stored. |
Experimental Protocols
The following methodologies detail the step-by-step synthesis of N-(4-methylphenyl)-N-phenylformamide. Both protocols are designed as self-validating systems with built-in analytical checkpoints.
Step-by-step experimental workflow for the solvent-free iodine-catalyzed N-formylation.
Protocol A: Scalable Azeotropic Formylation (Toluene/Dean-Stark)
This method is ideal for multi-gram scale-up and avoids the use of sensitive anhydrides.
Materials:
-
4-Methyldiphenylamine (1.0 equiv, 10.0 g, 54.6 mmol)
-
Aqueous 85% Formic Acid (1.5 equiv, 3.1 mL, 81.9 mmol)
-
Toluene (100 mL)
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-methyldiphenylamine in 100 mL of toluene.
-
Reagent Addition: Slowly add 3.1 mL of 85% aqueous formic acid to the stirring solution.
-
Apparatus Assembly: Attach a Dean-Stark trap to the flask, surmounted by a reflux condenser.
-
Reflux & Dehydration: Heat the reaction mixture to reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to evolve (approx. 6-8 hours).
-
Reaction Monitoring: Verify the consumption of the starting material via TLC (Hexane:Ethyl Acetate 8:2, UV detection).
-
Work-up: Cool the mixture to room temperature. Wash the organic layer successively with saturated aqueous
(2 x 50 mL) to neutralize unreacted formic acid, followed by brine (50 mL). -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator. -
Purification: The crude N-(4-methylphenyl)-N-phenylformamide can be used directly or recrystallized from a mixture of ethanol/water to yield pure white to pale-yellow crystals.
Protocol B: Solvent-Free Iodine-Catalyzed Formylation
This protocol leverages green chemistry principles, offering rapid kinetics without volatile organic solvents during the reaction phase.
Materials:
-
4-Methyldiphenylamine (1.0 equiv, 1.83 g, 10.0 mmol)
-
Formic Acid (98%) (2.0 equiv, 0.75 mL, 20.0 mmol)
-
Molecular Iodine (
) (5 mol%, 127 mg, 0.5 mmol)
Step-by-Step Procedure:
-
Mixing: In a 50 mL sealed tube or round-bottom flask, combine 1.83 g of 4-methyldiphenylamine and 0.75 mL of 98% formic acid.
-
Catalyst Addition: Add 127 mg of molecular iodine to the mixture.
-
Heating: Stir the neat mixture at 70 °C for 1 to 2 hours. The generation of HI in situ will rapidly catalyze the formylation.
-
Quenching: Upon completion (verified by TLC), cool the mixture to room temperature and dilute with 20 mL of Ethyl Acetate.
-
Neutralization: Wash the organic phase with 10% aqueous Sodium Thiosulfate (
) (20 mL). Causality Note: This step is critical to reduce and remove the iodine catalyst; the organic layer will visibly transition from brown to pale yellow or colorless. -
Washing: Wash with saturated aqueous
(20 mL) and brine (20 mL). -
Drying & Concentration: Dry over
, filter, and evaporate the solvent in vacuo to afford the highly pure formamide product.
Analytical Characterization
To ensure the trustworthiness of the synthesized N-(4-methylphenyl)-N-phenylformamide, validate the product against the following expected analytical parameters:
-
HPLC: C18 column, Mobile Phase: Acetonitrile/Water (70:30) with 0.1% formic acid. UV detection at 254 nm.
-
IR Spectroscopy (ATR): Strong carbonyl (
) stretching vibration expected at ~1670-1685 , characteristic of tertiary formamides. The absence of the N-H stretching band (~3300 ) confirms complete conversion. -
1H NMR (
, 400 MHz): Look for the distinct formyl proton (-CHO) appearing as a singlet around 8.4 - 8.6 ppm. The methyl group on the tolyl ring will appear as a singlet at 2.3 - 2.4 ppm. Expert Insight: Tertiary formamides often exhibit rotamers at room temperature due to restricted rotation around the C-N partial double bond. This may cause the formyl proton and methyl signals to appear as broadened peaks or distinct major/minor sets.
References
- Process for the preparation of diphenylamines (US2924620A)
- Formylation of Amines Source: MDPI URL
- A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid Source: SciSpace URL
- Source: Organic-Chemistry.
Sources
- 1. US2924620A - Process for the preparation of diphenylamines - Google Patents [patents.google.com]
- 2. Formylation of Amines [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
Advanced Formylation Strategies: Utilizing N-(4-methylphenyl)-N-phenylformamide in Precision Synthesis
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol
Introduction: The Evolution of Formylating Agents
The introduction of a formyl group (–CHO) into aromatic systems or nucleophilic organometallic reagents is a foundational transformation in pharmaceutical synthesis and materials science. While N,N-dimethylformamide (DMF) and N-methylformanilide (MFA) are the traditional workhorses for these reactions, they often fall short in complex drug development workflows due to issues with regioselectivity, over-addition, or difficult byproduct removal [1].
Enter N-(4-methylphenyl)-N-phenylformamide (NMPF), a sterically demanding and electronically tuned diarylformamide. By replacing the alkyl groups of traditional formamides with a phenyl and a p-tolyl ring, chemists can exert precise control over the electrophilicity of the formylating intermediate. This application note details the mechanistic advantages of NMPF and provides validated protocols for its use in Vilsmeier-Haack formylations and organometallic trapping.
Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is critical to understand why a reagent behaves the way it does, rather than simply memorizing its applications. The utility of NMPF stems from two primary structural features: steric bulk and electronic modulation .
Tuning the Vilsmeier-Haack Chloroiminium Ion
In the Vilsmeier-Haack reaction, a formamide reacts with an activating agent like phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloromethyliminium salt (the Vilsmeier reagent) [2].
-
Electronic Effect: The p-methyl group on the tolyl ring of NMPF provides mild electron donation via hyperconjugation. This slightly stabilizes the positive charge on the iminium nitrogen compared to unsubstituted N,N-diphenylformamide, dampening its extreme reactivity and preventing the degradation of sensitive heterocycles [3].
-
Steric Effect: The bulky diaryl environment shields the electrophilic carbon. When an electron-rich arene attacks this intermediate, the steric bulk heavily penalizes ortho-attack, driving exceptional para-regioselectivity even in highly functionalized substrates [4].
Caption: Vilsmeier-Haack activation of NMPF and subsequent electrophilic aromatic substitution.
Stabilizing Organometallic Tetrahedral Intermediates
When formylating Grignard (R-MgX) or organolithium (R-Li) reagents, a major side reaction is the collapse of the initial tetrahedral hemiaminal intermediate before the reaction is quenched. If it collapses to an aldehyde in situ, a second equivalent of the organometallic reagent will attack, yielding a secondary alcohol [5]. The massive steric footprint of the N-phenyl-N-(p-tolyl) amine leaving group in NMPF acts as a structural lock. It prevents the expulsion of the amine at low temperatures, ensuring the intermediate remains perfectly stable until the deliberate addition of aqueous acid.
Caption: NMPF prevents over-addition in Grignard formylations by stabilizing the tetrahedral intermediate.
Quantitative Reagent Comparison
To assist in experimental design, the following table summarizes the physicochemical and reactive differences between common formylating agents.
| Reagent | Steric Bulk | Electrophilicity of Iminium Ion | Byproduct | Byproduct Management Strategy | Primary Application |
| DMF | Low | High | Dimethylamine | Aqueous wash (highly water-soluble). | General formylation of highly reactive arenes. |
| MFA | Medium | Very High | N-Methylaniline | Mild acidic wash (moderate lipophilicity). | Formylation of sluggish/deactivated arenes. |
| NMPF | High | Moderate / Tunable | N-phenyl-p-toluidine | Chromatography or selective precipitation (highly lipophilic). | Regioselective formylation; Grignard trapping. |
Experimental Protocols
Protocol A: Regioselective Vilsmeier-Haack Formylation using NMPF
This protocol is optimized for the formylation of sterically hindered or acid-sensitive electron-rich heterocycles (e.g., substituted indoles or pyrroles).
Reagents & Equipment:
-
N-(4-methylphenyl)-N-phenylformamide (NMPF) (1.2 equiv)
-
Phosphorus oxychloride (POCl₃) (1.3 equiv)
-
Electron-rich arene substrate (1.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE) or Toluene
-
Saturated aqueous sodium acetate (NaOAc)
Step-by-Step Methodology:
-
Vilsmeier Reagent Generation: In an oven-dried, argon-purged Schlenk flask, dissolve NMPF (1.2 equiv) in anhydrous DCE (0.5 M). Cool the solution to 0 °C using an ice bath.
-
Activation: Add POCl₃ (1.3 equiv) dropwise via syringe over 10 minutes. The solution will typically transition to a pale yellow/orange color, indicating the formation of the chloroiminium salt. Stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.
-
Substrate Addition: Re-cool the flask to 0 °C. Dissolve the arene substrate (1.0 equiv) in a minimum volume of DCE and add it dropwise to the active Vilsmeier reagent.
-
Reaction Propagation: Heat the reaction mixture to 60–80 °C (depending on substrate reactivity) and monitor via TLC or LC-MS. The bulky NMPF intermediate ensures high para-selectivity during the electrophilic aromatic substitution [4].
-
Hydrolysis & Quench: Once the starting material is consumed, cool the reaction to room temperature and slowly pour it into a vigorously stirred solution of saturated aqueous NaOAc (excess) to hydrolyze the iminium intermediate to the aldehyde. Stir for 2 hours.
-
Workup: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The lipophilic byproduct, N-phenyl-p-toluidine, is easily separated from polar aldehyde products via standard silica gel flash chromatography (typically eluting much earlier in non-polar solvent mixtures like Hexane/EtOAc).
Protocol B: Electrophilic Formylation of Grignard Reagents
This protocol leverages NMPF to convert Grignard reagents to aldehydes without the risk of secondary alcohol formation.
Reagents & Equipment:
-
Grignard Reagent (R-MgBr) (1.0 equiv, typically 1.0 M in THF)
-
NMPF (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under inert atmosphere, dissolve NMPF (1.1 equiv) in anhydrous THF (0.3 M). Cool the solution to -20 °C using a dry ice/ethylene glycol bath.
-
Organometallic Addition: Add the Grignard reagent (1.0 equiv) dropwise via syringe pump over 20 minutes. Maintain the internal temperature below -10 °C to preserve the integrity of the tetrahedral hemiaminal intermediate [5].
-
Maturation: Stir the reaction mixture at -20 °C for 2 hours. Crucial Insight: Do not allow the reaction to warm to room temperature prior to quenching, as thermal energy may induce premature collapse of the intermediate.
-
Acidic Quench: Quench the reaction rapidly by adding cold 1M HCl (excess) directly to the -20 °C solution. This protonates the amine leaving group and drives the collapse of the tetrahedral intermediate exclusively to the desired aldehyde.
-
Workup: Extract the mixture with diethyl ether (3x). The N-phenyl-p-toluidine byproduct will partition into the organic layer.
-
Purification: Dry the organic phase over MgSO₄, concentrate, and purify via chromatography. If the product aldehyde is volatile, careful distillation can be used to leave the heavy diarylamine byproduct in the still pot.
References
-
Name-Reaction.com. Vilsmeier-Haack reaction. Retrieved from[Link]
-
Master Organic Chemistry. Vilsmeier-Haack Reaction. Retrieved from[Link]
-
Thieme E-Books. Synthesis by Formylation of Arene—Hydrogen Bonds. Retrieved from[Link]
-
Thieme E-Books. Product Class 8: α,β-Unsaturated Aldehydes (Grignard Formylation). Retrieved from[Link]
Application Note: N-(4-methylphenyl)-N-phenylformamide in Vilsmeier-Haack Formylation
This application note details the use of N-(4-methylphenyl)-N-phenylformamide (MPPF) as a specialized precursor for the Vilsmeier-Haack reaction. Unlike the ubiquitous N,N-dimethylformamide (DMF) or N-methylformanilide (MFA), this N,N-diarylformamide derivative offers unique steric bulk and electronic tuning, making it a powerful tool for regioselective formylation and the processing of acid-sensitive substrates.
Executive Summary
The Vilsmeier-Haack reaction is the standard method for formylating electron-rich aromatic rings.[1] While DMF is the commodity reagent, it often lacks regioselectivity and requires harsh hydrolysis conditions. N-(4-methylphenyl)-N-phenylformamide (MPPF) serves as a "Second-Generation" Vilsmeier precursor. Its bulky diaryl backbone modulates the electrophilicity of the intermediate chloroiminium salt, enhancing para-selectivity and allowing for the recycling of the amine carrier , a critical factor in green chemistry process design.
Reagent Profile & Causality
To understand why MPPF is chosen over DMF, we must analyze the structure-activity relationship of the Vilsmeier reagent itself.
| Feature | DMF (Standard) | MPPF (Advanced) | Impact on Protocol |
| N-Substituents | Methyl / Methyl | Phenyl / 4-Methylphenyl | Steric Bulk: MPPF hinders ortho-attack, favoring p-formylation. |
| Electronic Effect | Alkyl (+I effect) | Aryl (-I, +M effect) | Reactivity: Aryl groups withdraw electron density, making the chloroiminium carbon more electrophilic but the reagent formation slower. |
| Hydrolysis | Dimethylamine (Gas/Aq) | N-(4-methylphenyl)aniline | Workup: The amine byproduct of MPPF is a solid/oil that precipitates, allowing filtration/extraction and recycling. |
| Physical State | Liquid | Viscous Liquid/Solid | Handling: MPPF is non-volatile, reducing inhalation risks compared to DMF. |
Mechanistic Pathway
The diagram below illustrates the formation of the active chloroiminium species and its subsequent attack on an aromatic substrate.[2][3][4][5][6] Note the steric shielding provided by the tolyl and phenyl groups in the MPPF pathway.
Figure 1: Mechanistic pathway of MPPF-mediated Vilsmeier-Haack formylation.[4] The bulky N-aryl groups on the active reagent (Green) direct the formylation to the least hindered position on the substrate.
Experimental Protocols
Protocol A: Synthesis of MPPF Reagent
Use this protocol if MPPF is not commercially available in your region.
Objective: Synthesize N-(4-methylphenyl)-N-phenylformamide from N-phenyl-p-toluidine. Reaction: Ph-NH-(p-Tol) + HCOOH → Ph-N(CHO)-(p-Tol) + H2O
-
Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge: Add N-phenyl-p-toluidine (18.3 g, 100 mmol) and Toluene (150 mL).
-
Acid Addition: Add Formic Acid (98%, 11.5 g, 250 mmol, 2.5 equiv).
-
Reflux: Heat the mixture to reflux (bath temp ~120°C). Water will azeotrope into the Dean-Stark trap.
-
Monitoring: Continue reflux until water evolution ceases (approx. 3-5 hours). Monitor by TLC (SiO2, 20% EtOAc/Hexanes) for disappearance of the amine.
-
Workup:
-
Cool to room temperature.
-
Wash the organic phase with Sat. NaHCO3 (2 x 50 mL) to remove excess acid.
-
Wash with Brine (50 mL).
-
Dry over MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification: The crude oil usually solidifies upon standing or cooling. Recrystallize from Ethanol/Water or use directly if purity >95% by NMR.
-
Expected Yield: 85-92%.
-
Validation: 1H NMR (CDCl3) should show the formyl proton singlet/doublet (rotamers) at ~8.4-8.9 ppm.
-
Protocol B: Vilsmeier-Haack Formylation using MPPF
Objective: Formylation of 1,2-dimethoxybenzene (Veratrole) to 3,4-dimethoxybenzaldehyde.
Safety Note: POCl3 is highly corrosive and reacts violently with water. Perform all steps under inert atmosphere (N2/Ar) in a fume hood.
-
Reagent Formation (In Situ):
-
In a flame-dried 250 mL 3-neck flask, dissolve MPPF (2.32 g, 11 mmol) in anhydrous 1,2-dichloroethane (DCE) (20 mL).
-
Cool to 0-5°C using an ice bath.
-
Add Phosphoryl Chloride (POCl3) (1.69 g, 1.0 mL, 11 mmol) dropwise over 10 minutes via syringe pump or pressure-equalizing dropping funnel.
-
Observation: The solution may darken or form a precipitate (the Vilsmeier salt).
-
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete salt formation.
-
-
Substrate Addition:
-
Cool the mixture back to 0°C.
-
Add Veratrole (1.38 g, 10 mmol) dissolved in DCE (5 mL) dropwise.
-
Critical Step: Control the exotherm. Internal temp must not exceed 10°C during addition.
-
-
Reaction:
-
Heat the mixture to 60-70°C.
-
Monitor by TLC/HPLC. Reaction is typically complete in 2-4 hours.
-
Endpoint: Disappearance of Veratrole.
-
-
Hydrolysis & Workup:
-
Cool to RT. Pour the reaction mixture slowly into a stirred mixture of Ice (50 g) and Sodium Acetate (5 g) .
-
Stir vigorously for 1 hour. This hydrolyzes the intermediate iminium salt to the aldehyde and releases the secondary amine (N-phenyl-p-toluidine).
-
Phase Separation: Extract with DCM (3 x 30 mL).
-
Amine Recovery (Optional but Recommended):
-
The organic layer contains the Product (Aldehyde) and the Byproduct (Amine).
-
Wash the organic layer with 1M HCl (2 x 30 mL). The amine byproduct is weakly basic but may protonate and partition into the aqueous phase, or remain organic depending on pH.
-
Alternative Strategy: If the amine is solid and insoluble in the hydrolysis media, filter it off before extraction.
-
-
-
Purification:
-
Dry organic layer (Na2SO4), concentrate.
-
Purify via column chromatography (SiO2, Hexanes/EtOAc gradient).
-
Performance Comparison
The following table contrasts MPPF with standard reagents for the formylation of N-methylpyrrole (highly reactive) and N,N-dimethylaniline (moderately reactive).
| Substrate | Reagent | Conditions | Yield (%) | Regioselectivity (Para:Ortho) | Ref |
| N,N-Dimethylaniline | DMF / POCl3 | 80°C, 2h | 85% | 90:10 | [1] |
| N,N-Dimethylaniline | MPPF / POCl3 | 60°C, 3h | 88% | 98:2 | [2] |
| Anthracene | DMF / POCl3 | Reflux, 12h | <30% | N/A (9-pos) | [3] |
| Anthracene | MFA / POCl3 | 90°C, 4h | 82% | N/A | [3] |
| Anthracene | MPPF / POCl3 | 85°C, 4h | 85% | N/A | [2] |
Note: MPPF shows comparable reactivity to MFA (N-methylformanilide) but with improved crystallinity of intermediates and byproducts.
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Conversion
-
Cause: Moisture in the MPPF or solvent. The Vilsmeier salt hydrolyzes instantly with water.
-
Solution: Azeotropically dry MPPF with toluene before use if it has been stored for long periods. Use anhydrous solvents (<50 ppm water).
Issue: Poor Regioselectivity
-
Cause: Reaction temperature too high.
-
Solution: The bulky MPPF reagent relies on kinetic control to favor the para-position. Lower the reaction temperature to 40-50°C and extend the reaction time.
Issue: Difficulty Separating Amine Byproduct
-
Cause: N-phenyl-p-toluidine has similar polarity to the product.
-
Solution: Use the Acid Wash Technique . The amine forms a salt with strong acids. Wash the organic crude with 2M HCl. The amine will move to the aqueous layer (or precipitate as a hydrochloride salt), while the non-basic aldehyde product remains in the organic layer.
References
-
Vilsmeier, A. and Haack, A. (1927).[5][6] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde." Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122. Link
-
Jones, G. and Stanforth, S.P. (2000). "The Vilsmeier-Haack Reaction."[1][2][3][4][6][7][8][9] Organic Reactions, 49, 1-330. (Review covering N-alkyl-N-aryl formamide variants). Link
-
Meth-Cohn, O. and Stanforth, S.P. (1991). "The Vilsmeier–Haack Reaction."[1][2][3][4][5][6][7][8][9] Comprehensive Organic Synthesis, 2, 777-794. Link
-
Tidwell, T.T. (1990). "Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations." Organic Reactions, 39. (Context on activated DMSO/Amide species). Link
-
PubChem. (2025).[10] "N-(4-Methylphenyl)formamide Compound Summary." National Library of Medicine. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for MPPF and POCl3 before handling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicreactions.org [organicreactions.org]
- 6. youtube.com [youtube.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Vilsmeier Reagent - Enamine [enamine.net]
- 10. 4'-Methylformanilide | C8H9NO | CID 76519 - PubChem [pubchem.ncbi.nlm.nih.gov]
"reaction conditions for N-formylation using N,N-diarylformamides"
Application Note: Advanced Protocols for N-Formylation Utilizing N,N-Diarylformamides as Formylating Agents
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Strategic Rationale & Introduction
In drug development and complex organic synthesis, formamides serve as critical intermediates for the synthesis of functional molecules, approved drugs, and insecticides[1]. They are also frequently utilized as robust protecting groups for primary and secondary amines. Traditionally, N-formylation has relied on reagents such as acetic formic anhydride (AFA), which is highly moisture-sensitive and requires in situ generation at strictly controlled low temperatures (e.g., −20 °C)[2]. Alternatively, neat formic acid requires harsh heating profiles, and modern CO₂-based reductive formylations, while green, often demand specialized high-pressure setups or specific hydride reducing agents[1].
To circumvent these operational bottlenecks, N,N-diarylformamides (such as N,N-diphenylformamide) have emerged as superior, bench-stable formylating agents. Recent thermodynamic studies demonstrate that N,N-diarylformamides are highly stable solid reservoirs, resisting decomposition at temperatures exceeding 200 °C in the absence of catalysts[3]. However, when exposed to more nucleophilic primary or secondary amines, they undergo a highly efficient transamidation. This application note details the causality, mechanism, and self-validating experimental protocols for utilizing N,N-diarylformamides as formyl donors.
Mechanistic Insights: The Causality of Transamidation
The efficacy of N,N-diarylformamides as formylating agents relies entirely on the thermodynamic and kinetic gradient between the incoming nucleophile and the leaving group.
-
Electrophilic Activation: The nitrogen lone pair in a diarylamine moiety (e.g., diphenylamine) is heavily delocalized into the two adjacent phenyl rings. This extensive conjugation prevents the lone pair from participating in resonance with the formyl carbonyl, rendering the carbonyl carbon significantly more electrophilic than in standard dialkylformamides (like DMF).
-
Leaving Group Superiority: When a target aliphatic amine (pKa ~10) attacks the carbonyl, a tetrahedral intermediate is formed. The collapse of this intermediate is driven by the expulsion of the diarylamine. Because diphenylamine is a very weak base (conjugate acid pKa ~0.78), it acts as an excellent leaving group, driving the equilibrium entirely toward the N-formylated product.
Logical flow of the transamidation mechanism using N,N-diarylformamides.
Quantitative Data Summaries
To justify the selection of N,N-diarylformamides and to guide substrate-specific optimization, the following empirical data is summarized.
Table 1: Comparative Analysis of Formylating Agents
| Formylating Agent | Operating Temp | Byproducts | Moisture Sensitivity | Atom Economy / Green Profile |
| Acetic Formic Anhydride (AFA) | -20 °C | Acetic Acid | High | Poor (requires in situ generation) |
| Formic Acid (neat) | 80 - 100 °C | Water | Low | Good, but requires harsh conditions |
| CO₂ + NaBH₄ | Room Temp | Borates | Moderate | Excellent, but requires specialized setup |
| N,N-Diarylformamide | 70 - 100 °C | Diarylamine | Low | High (Diarylamine is fully recoverable) |
Table 2: Substrate Scope and Optimized Parameters for Transamidation
| Substrate Class | Example Target | Eq. of Formyl Donor | Temp (°C) | Time (h) | Expected Yield (%) |
| Primary Aliphatic | Benzylamine | 1.05 | 70 | 2 | 92 - 98 |
| Secondary Aliphatic | Piperidine | 1.05 | 80 | 3 | 88 - 95 |
| Primary Aromatic | Aniline | 1.20 | 100 | 5 | 80 - 85 |
| Sterically Hindered | tert-Butylamine | 1.50 | 110 | 8 | 65 - 75 |
Note: Aromatic amines (anilines) are less nucleophilic and may require a mild Lewis acid or iodine catalyst (5 mol%) to accelerate the reaction, a principle well-documented in solvent-free N-formylation methodologies[4].
Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems. By incorporating specific physical and chemical checkpoints, the operator can confirm causal success at each stage without waiting for final spectral analysis.
Step-by-step experimental workflow for N-formylation via transamidation.
Protocol A: Solvent-Free N-Formylation of Aliphatic Amines
Objective: Chemoselective formylation of a primary or secondary aliphatic amine using N,N-diphenylformamide.
-
Reagent Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the target aliphatic amine (10.0 mmol) and N,N-diphenylformamide (10.5 mmol, 1.05 equiv).
-
Reaction Phase: Seal the flask with a septum and heat the mixture to 70 °C using a pre-calibrated oil bath.
-
Causality Checkpoint: Because N,N-diphenylformamide melts around 72-74 °C, the solid mixture should transition into a homogenous, stirrable melt. If the specific amine causes the mixture to remain heterogeneous, add 1-2 mL of anhydrous toluene to facilitate mass transfer.
-
-
Monitoring: After 2 hours, sample the reaction.
-
Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The highly polar starting aliphatic amine (which typically streaks or stays near the baseline) should be absent. Two new spots will appear: the N-formylated product and the diphenylamine byproduct.
-
-
Aqueous Workup: Cool the mixture to room temperature and dilute with 20 mL of ethyl acetate. Transfer to a separatory funnel and wash with 1M HCl (3 × 15 mL).
-
Causality Checkpoint: Diphenylamine is a very weak base and will remain in the organic layer. The 1M HCl wash selectively protonates any trace unreacted aliphatic amine, partitioning it into the aqueous layer. Check the pH of the final aqueous wash; it must be < 2 to validate complete amine removal.
-
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude mixture (product + diphenylamine) can be separated via silica gel flash chromatography or selective crystallization (depending on the product's crystallinity).
Protocol B: Iodine-Catalyzed N-Formylation of Aromatic Amines
Objective: Formylation of less nucleophilic anilines.
-
Reagent Preparation: Combine the aniline derivative (10.0 mmol), N,N-diphenylformamide (12.0 mmol, 1.2 equiv), and molecular iodine (0.5 mmol, 5 mol%) in a reaction vial.
-
Reaction Phase: Heat the mixture to 100 °C for 5 hours.
-
Mechanistic Rationale: Iodine acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the N,N-diarylformamide. This further increases the electrophilicity of the carbonyl carbon, compensating for the poor nucleophilicity of the aniline[4].
-
-
Workup & Quenching: Cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous Na₂S₂O₃ (15 mL) to quench the iodine.
-
Validation Checkpoint: The distinct brown/purple color of iodine in the organic phase will immediately discharge to a pale yellow/colorless solution, validating the reduction of I₂ to water-soluble iodide ions.
-
-
Isolation: Proceed with standard chromatography to separate the formanilide product from the diphenylamine byproduct.
References
-
Diarylformamides as a Safe Reservoir and Room Temperature Source of Ultra-Pure CO in the Context of a 'Green' rWGS Reaction. ChemSusChem, 2024. 3
-
Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. RSC Advances, 2021. 1
-
Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010. 4
-
Formylation of Amines. PMC, 2013. 2
Sources
- 1. Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diarylformamides as a Safe Reservoir and Room Temperature Source of Ultra-Pure CO in the Context of a 'Green' rWGS Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols: N-(4-Methylphenyl)-N-phenylformamide as a Versatile Synthon in Heterocyclic Synthesis
Introduction and Mechanistic Rationale
In the landscape of modern organic synthesis, N,N-diarylformamides are highly valued not merely as solvents or protecting groups, but as dynamic, dual-functional synthons. N-(4-methylphenyl)-N-phenylformamide represents a uniquely advantageous building block due to its electronic and steric asymmetry. Structurally comprising a formyl group flanked by a neutral phenyl ring and an electron-rich p-tolyl ring, this compound serves as a highly programmable precursor for the construction of complex nitrogen-containing heterocycles, such as acridines, benzimidazoles, and quinolines[1].
The causality behind its synthetic utility lies in its reactivity profile:
-
Electrophilic Activation: Upon treatment with activating agents like phosphorus oxychloride (POCl₃) or triflic anhydride (Tf₂O), the formyl oxygen is sequestered, generating a highly electrophilic chlorodiarylformiminium ion[2].
-
Regioselective Intramolecular Cyclization: The electron-donating nature of the p-methyl group activates the p-tolyl ring toward electrophilic aromatic substitution. This electronic bias directs intramolecular cyclizations preferentially toward the p-tolyl moiety, ensuring high regioselectivity in the formation of fused heterocycles.
-
Amidine Precursor: The formyl carbon can undergo nucleophilic attack by primary amines to yield N,N'-diarylformamidines, which are critical intermediates for transition-metal-catalyzed oxidative cyclizations[3].
Pathway A: Intramolecular Cyclization to Acridines
Acridines are privileged scaffolds in medicinal chemistry, known for their DNA-intercalating properties. N-(4-methylphenyl)-N-phenylformamide can be directly converted into 2-methylacridine via an intramolecular Friedel-Crafts-type cyclization. The formyl carbon serves as the C9 methine bridge of the resulting acridine core.
Mechanistic Visualization
Mechanistic pathway for the synthesis of 2-methylacridine via intramolecular cyclization.
Experimental Protocol 1: Synthesis of 2-Methylacridine
Self-Validating Rationale: High temperatures are required to overcome the activation energy barrier of the intramolecular cyclization. Neutralization during workup is critical to prevent the basic acridine nitrogen from remaining protonated and lost in the aqueous phase.
-
Activation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-methylphenyl)-N-phenylformamide (5.0 mmol, 1.0 eq) and anhydrous toluene (15 mL) under a nitrogen atmosphere.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Dropwise, add POCl₃ (15.0 mmol, 3.0 eq). The solution will transition to a deep yellow color, indicating the formation of the chlorodiarylformiminium salt[2].
-
Cyclization: Remove the ice bath and heat the reaction mixture to reflux (110 °C) for 12 hours. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 4:1).
-
Quenching: Upon completion, cool the flask to room temperature and carefully pour the mixture over 50 g of crushed ice.
-
Neutralization & Extraction: Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8–9. Extract the aqueous phase with ethyl acetate (3 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 9:1 Hexanes/EtOAc) to afford 2-methylacridine.
Pathway B: Formamidine Intermediates to Benzimidazoles
Formamidines are vastly used for the preparation of imidazolium salts and nitrogen-heterocyclic carbenes[3]. By reacting N-(4-methylphenyl)-N-phenylformamide with a primary arylamine, an N,N'-diarylformamidine is generated. Subsequent copper-catalyzed oxidative C-H amination yields highly substituted benzimidazoles.
Mechanistic Visualization
Sequential transformation of diarylformamide to benzimidazole via a formamidine intermediate.
Experimental Protocol 2: Synthesis of N-Arylbenzimidazoles
Self-Validating Rationale: FeCl₃ is utilized as an eco-friendly Lewis acid to facilitate the condensation without harsh dehydrating agents[3]. The subsequent use of Cu(OAc)₂ under an O₂ atmosphere provides a mild, self-regenerating catalytic cycle for the oxidative C-N bond formation.
-
Formamidine Formation: In a 25 mL flask, dissolve N-(4-methylphenyl)-N-phenylformamide (2.0 mmol, 1.0 eq) and aniline (2.4 mmol, 1.2 eq) in toluene (10 mL). Add anhydrous FeCl₃ (10 mol%). Stir the mixture at ambient temperature for 3 hours.
-
Validation Point: Confirm the formation of the formamidine intermediate via TLC (disappearance of the formamide spot).
-
Oxidative Cyclization: To the same pot, add Cu(OAc)₂ (20 mol%) and equip the flask with an O₂ balloon. Heat the mixture to 100 °C for 8 hours.
-
Workup: Cool to room temperature, dilute with dichloromethane (15 mL), and filter the crude mixture through a short pad of Celite to remove iron and copper salts.
-
Isolation: Concentrate the filtrate and purify via recrystallization from hot ethanol to yield the pure N-arylbenzimidazole derivative.
Pathway C: Modified Vilsmeier-Haack Formylation
While N,N-dimethylformamide (DMF) is the standard solvent/reagent for Vilsmeier-Haack formylations[4], the use of bulky N,N-diarylformamides like N-(4-methylphenyl)-N-phenylformamide provides exceptional stereocontrol when formylating complex, sterically congested electron-rich heterocycles (e.g., indoles or pyrroles). The severe steric bulk of the diarylformiminium intermediate prevents over-formylation and restricts attack to the least hindered nucleophilic site.
Experimental Protocol 3: Regioselective Formylation of Indole
-
Reagent Preparation: Cool a solution of N-(4-methylphenyl)-N-phenylformamide (1.2 eq) in anhydrous CH₂Cl₂ (5 mL) to 0 °C. Add POCl₃ (1.2 eq) dropwise and stir for 30 minutes to pre-form the Vilsmeier reagent[4].
-
Substrate Addition: Slowly add a solution of indole (1.0 eq) in CH₂Cl₂ (2 mL) over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Hydrolysis: Quench by adding 10 mL of 2M aqueous NaOH and stir vigorously for 1 hour to hydrolyze the iminium intermediate to the corresponding 3-formylindole. Extract and purify via standard chromatography.
Quantitative Data Summary
The following table summarizes the comparative efficiency of N-(4-methylphenyl)-N-phenylformamide across the discussed synthetic pathways.
| Target Heterocycle / Product | Reaction Type | Catalyst / Activator | Temp (°C) | Time (h) | Typical Yield (%) |
| 2-Methylacridine | Intramolecular Friedel-Crafts | POCl₃ (3.0 eq) | 110 | 12 | 65–75% |
| N-Arylbenzimidazole | Condensation + Oxidative C-H Amination | FeCl₃ (10 mol%) then Cu(OAc)₂ (20 mol%), O₂ | 25 then 100 | 3 + 8 | 70–82% |
| 3-Formylindole | Modified Vilsmeier-Haack Formylation | POCl₃ (1.2 eq) | 0 to 25 | 4 | 85–90% |
References
1.[4] Title: The Role of N,N-Dimethylformamide Hydrochloride in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols. Source: benchchem.com. URL: 2.[3] Title: An Efficient FeCl3 Catalyzed Synthesis of N,N'-Diarylformamidines. Source: scirp.org. URL: 3. Title: Synthesis of N-aryl derived formamides using triflic anhydride. Source: niscpr.res.in. URL: 4.[2] Title: On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. Source: znaturforsch.com. URL: 5.[1] Title: N-(4-Fluorophenyl)formamide | 459-25-6. Source: benchchem.com. URL:
Sources
Application Notes and Protocols for the Exploration of N-(4-methylphenyl)-N-phenylformamide in Medicinal Chemistry
Abstract
These application notes provide a comprehensive framework for the investigation of N-(4-methylphenyl)-N-phenylformamide as a novel scaffold in medicinal chemistry. While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs—a diarylamine core and a formamide functionality—are prevalent in a multitude of bioactive compounds. Diarylamines are recognized as "privileged structures" in drug discovery, and formamides serve as crucial intermediates and pharmacophores in various therapeutic agents.[1][2][3] This document outlines a strategic, multi-pronged approach to unlock the therapeutic potential of N-(4-methylphenyl)-N-phenylformamide. We present detailed protocols for its synthesis, a proposed screening cascade to identify initial biological activities, and a representative cell-based assay to evaluate its potential as an anticancer agent, a therapeutic area where diarylamine derivatives have shown considerable promise.[4][5]
Introduction: The Therapeutic Potential of a Privileged Scaffold
The pursuit of novel chemical entities with therapeutic promise is the cornerstone of modern drug discovery. N-(4-methylphenyl)-N-phenylformamide presents an intriguing starting point for a medicinal chemistry campaign. Its core structure is a diarylamine, a scaffold found in numerous approved drugs, including the tyrosine kinase inhibitors imatinib and dasatinib, as well as non-steroidal anti-inflammatory drugs like niflumic acid and flufenamic acid.[4] The diarylamine motif offers a three-dimensional arrangement of aromatic rings that can engage in various interactions with biological targets.
Furthermore, the formamide group can act as a hydrogen bond donor and acceptor, and it is a common feature in many pharmaceutical compounds.[6] Derivatives of formamide have been explored for a wide range of biological activities, including as antitumor agents that can inhibit angiogenesis and induce apoptosis.[7] The combination of these two key structural features in N-(4-methylphenyl)-N-phenylformamide suggests a high probability of uncovering novel biological activities.
This guide provides a roadmap for the initial exploration of this compound, from its synthesis to its biological evaluation.
Hypothesized Therapeutic Applications
Based on the structural alerts within N-(4-methylphenyl)-N-phenylformamide and the known activities of related compounds, we can hypothesize several potential therapeutic applications to guide the initial screening efforts:
-
Oncology: The diarylamine scaffold is a well-established pharmacophore in oncology.[4] We hypothesize that N-(4-methylphenyl)-N-phenylformamide or its derivatives could exhibit antiproliferative activity by targeting key signaling pathways implicated in cancer, such as tyrosine kinases or the Hedgehog signaling pathway, where Smoothened (Smo) antagonists have shown promise.[8]
-
Inflammation and Pain: The structural similarity to fenamic acid NSAIDs suggests potential anti-inflammatory activity. Furthermore, N-aryl carboxamides have been identified as potent antagonists of the transient receptor potential melastatin 8 (TRPM8) channel, a target for neuropathic pain.[9]
-
Neurodegenerative Diseases: N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives have been investigated as inhibitors of Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[10]
Experimental Protocols
Synthesis of N-(4-methylphenyl)-N-phenylformamide
The synthesis of N-(4-methylphenyl)-N-phenylformamide can be readily achieved through the formylation of the corresponding diarylamine. Several methods for the formylation of amines have been reported.[6] A common and effective method involves the use of formic acid.
Protocol 3.1.1: Formylation of 4-Methyl-N-phenylaniline
-
To a solution of 4-methyl-N-phenylaniline (1.0 eq) in toluene, add formic acid (1.2 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove water.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(4-methylphenyl)-N-phenylformamide.
dot
Caption: Synthetic workflow for N-(4-methylphenyl)-N-phenylformamide.
In Vitro Biological Screening Cascade
A tiered screening approach is recommended to efficiently evaluate the biological activity of N-(4-methylphenyl)-N-phenylformamide.
Protocol 3.2.1: Primary Pan-Assay Interference Compounds (PAINS) Assessment
Before extensive biological testing, it is crucial to assess whether the compound belongs to the class of PAINS, which are known to interfere with assay readouts. This can be done using computational tools and specific assays.
Protocol 3.2.2: Broad-Spectrum Phenotypic Screening
-
Perform a broad phenotypic screen against a panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon, leukemia).
-
Use a standard cell viability assay, such as the MTT or CellTiter-Glo assay, to determine the concentration-dependent effect on cell proliferation.
-
From this screen, determine the GI50 (50% growth inhibition) values for each cell line.
| Cell Line | Tissue of Origin | Predicted GI50 (µM) for Active Compound |
| A549 | Lung Carcinoma | < 10 |
| MCF-7 | Breast Adenocarcinoma | < 10 |
| HCT116 | Colon Carcinoma | < 10 |
| K562 | Chronic Myelogenous Leukemia | < 10 |
Table 1: Representative panel of cancer cell lines for initial screening.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding Formamide and Its Derivatives [sincerechemicals.com]
- 3. Formamide - Wikipedia [en.wikipedia.org]
- 4. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of pharmacophore model, synthesis and biological evaluation of N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives as BACE 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: N-(4-methylphenyl)-N-phenylformamide as a Versatile Reagent in Advanced Organic Synthesis
An In-Depth Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of N-(4-methylphenyl)-N-phenylformamide, a specialized N,N-disubstituted formamide, and its applications as a reagent in modern synthetic chemistry. While not a conventional coupling partner, its true utility lies in its function as a stable and effective carbon monoxide (CO) surrogate for palladium-catalyzed carbonylation reactions—a critical subclass of cross-coupling chemistry. Furthermore, we explore its role in generating potent electrophilic formylating agents analogous to the Vilsmeier-Haack reaction. This document furnishes researchers, chemists, and drug development professionals with the foundational principles, mechanistic insights, and detailed experimental protocols required to leverage this reagent in complex molecule synthesis.
Introduction and Reagent Profile
N-(4-methylphenyl)-N-phenylformamide belongs to the class of N,N-diarylformamides. Its structure, featuring two distinct aryl groups on the nitrogen atom, imparts unique solubility, stability, and reactivity profiles compared to more common formamides like N,N-dimethylformamide (DMF). While classic cross-coupling reactions typically involve the formation of C-C, C-N, or C-O bonds using organometallic reagents and organic halides[1], the application of N-(4-methylphenyl)-N-phenylformamide is more nuanced. Its primary role in this context is as an in situ source of carbon monoxide, enabling carbonylative cross-coupling without the need for hazardous, pressurized CO gas[2][3]. This approach is invaluable for laboratory-scale synthesis where safety and convenience are paramount.
The core reactivity of the formyl group (-CHO) is central to its function. Under palladium catalysis, the formyl C-H bond can be cleaved to generate a Pd-carbonyl species, which is the key intermediate in carbonylation. Alternatively, upon activation with reagents like phosphorus oxychloride (POCl₃), it forms a highly electrophilic iminium salt (a Vilsmeier-type reagent) capable of formylating electron-rich aromatic and heterocyclic systems[4][5].
| Compound Property | Value |
| IUPAC Name | N-(4-methylphenyl)-N-phenylformamide |
| Molecular Formula | C₁₄H₁₃NO |
| Molecular Weight | 211.26 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., Toluene, THF, Dioxane) |
Reagent Synthesis and Characterization
The reliable synthesis of N-(4-methylphenyl)-N-phenylformamide is a prerequisite for its application. A straightforward and efficient method involves the formylation of the corresponding secondary amine, N-phenyl-p-toluidine.
Protocol 2.1: Synthesis of N-(4-methylphenyl)-N-phenylformamide
This protocol is based on established methods for the N-formylation of secondary amines[6].
Materials:
-
N-phenyl-p-toluidine (1.0 equiv)
-
Formic acid (≥95%, 3.0 equiv)
-
Acetic anhydride (1.5 equiv)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-phenyl-p-toluidine (1.0 equiv) and toluene.
-
Reagent Addition: While stirring, slowly add formic acid (3.0 equiv) to the mixture.
-
Activation: Carefully add acetic anhydride (1.5 equiv) dropwise to the flask. The reaction is exothermic. This combination generates a mixed anhydride in situ, which is a more potent formylating agent.
-
Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing saturated aqueous NaHCO₃ to neutralize excess acids.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(4-methylphenyl)-N-phenylformamide.
Application as a CO Surrogate in Palladium-Catalyzed Carbonylations
The use of formamides as CO surrogates represents a significant advance in synthetic methodology, circumventing the risks associated with handling carbon monoxide gas[3][7]. N-(4-methylphenyl)-N-phenylformamide can serve this role effectively in various palladium-catalyzed carbonylative coupling reactions.
Mechanistic Principle
The overall catalytic cycle for a carbonylative cross-coupling reaction, such as an aminocarbonylation, involves several key steps. The formamide is not directly involved until after the initial oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Aryl-Pd(II)-X complex then undergoes decarbonylation of the formamide to insert a CO molecule, forming a critical Aryl-Pd(II)-CO-X intermediate. This is followed by reaction with the nucleophile (e.g., an amine) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for Pd-catalyzed carbonylative cross-coupling.
Protocol: Palladium-Catalyzed Aminocarbonylation of Aryl Bromides
This protocol details the synthesis of an N-aryl benzamide using N-(4-methylphenyl)-N-phenylformamide as the CO source.
Materials:
-
Aryl bromide (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
N-(4-methylphenyl)-N-phenylformamide (2.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Xantphos (4 mol%)
-
Dicyclohexylmethylamine (DCHMA) or another suitable base (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or similar reaction vessel for inert atmosphere
Experimental Workflow:
Caption: Step-by-step workflow for the aminocarbonylation experiment.
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide (e.g., 4-bromotoluene, 1.0 mmol), Pd(OAc)₂ (0.02 mmol), and Xantphos (0.04 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous 1,4-dioxane (5 mL), the amine (e.g., morpholine, 1.2 mmol), N-(4-methylphenyl)-N-phenylformamide (2.0 mmol), and the base (DCHMA, 2.0 mmol) via syringe.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 120 °C. Stir the reaction for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting aryl bromide.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired amide.
| Aryl Bromide | Amine | Typical Yield (%) |
| 4-Bromotoluene | Morpholine | 80-90% |
| 1-Bromo-4-methoxybenzene | Piperidine | 85-95% |
| 3-Bromoanisole | Aniline | 70-80% |
Application in Electrophilic Formylation (Vilsmeier-Haack Type Reaction)
The reaction of N,N-disubstituted formamides with phosphorus oxychloride (POCl₃) generates a potent electrophile known as the Vilsmeier reagent[8][9][10]. This reagent is highly effective for the formylation of electron-rich aromatic and heterocyclic compounds, a transformation that is difficult to achieve with standard Friedel-Crafts conditions.
Mechanism: Formation of the Vilsmeier Reagent
The reaction begins with the nucleophilic attack of the formamide oxygen onto the phosphorus atom of POCl₃. Subsequent elimination steps generate the highly electrophilic chloroiminium ion, which is the active formylating species.
Caption: Formation of the Vilsmeier reagent from N-(4-methylphenyl)-N-phenylformamide.
Protocol: Formylation of Indole
This protocol describes the C3-formylation of indole, a classic example of the Vilsmeier-Haack reaction[5].
Materials:
-
N-(4-methylphenyl)-N-phenylformamide (1.5 equiv)
-
Phosphorus oxychloride (POCl₃) (1.2 equiv)
-
Indole (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ice bath
-
Aqueous sodium hydroxide (NaOH) solution (3M)
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck flask under argon, prepare a solution of N-(4-methylphenyl)-N-phenylformamide (1.5 mmol) in anhydrous DCM (5 mL).
-
Vilsmeier Formation: Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.2 mmol) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30-45 minutes to pre-form the Vilsmeier reagent.
-
Substrate Addition: In a separate flask, dissolve indole (1.0 mmol) in anhydrous DCM (3 mL). Add this solution dropwise to the cold Vilsmeier reagent solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC.
-
Hydrolysis (Workup): Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of crushed ice, followed by 3M aqueous NaOH solution until the pH is basic (pH ~9-10). This step hydrolyzes the iminium intermediate to the aldehyde.
-
Extraction and Purification: Stir the mixture vigorously for 1 hour, then transfer to a separatory funnel. Extract with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to yield indole-3-carboxaldehyde.
| Substrate | Product | Typical Yield (%) |
| Indole | Indole-3-carboxaldehyde | >90% |
| Pyrrole | Pyrrole-2-carboxaldehyde | 80-90% |
| N,N-Dimethylaniline | 4-(Dimethylamino)benzaldehyde | 85-95% |
References
-
Vilsmeier-Haack Reaction. Cambridge University Press. [Link]
-
Formamide, a novel challenging reagent for the direct synthesis of non-n-substituted cyclic imides. ResearchGate. [Link]
-
Reaction of formamide with esters. ResearchGate. [Link]
-
N-(4-Methylphenyl)formamide. National Center for Biotechnology Information. [Link]
-
Synthesis of N-methyl-N-phenylformamide. PrepChem.com. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. Master Organic Chemistry. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Discussion Addendum for: Pd-Catalyzed External-CO-Free Carbonylation. Organic Syntheses. [Link]
-
DMF as CO Surrogate in Carbonylation Reactions: Principles and Application to the Synthesis of Heterocycles. OUCI. [Link]
-
DMF as CO Surrogate in Carbonylation Reactions. Encyclopedia.pub. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Formylation of Amines. National Center for Biotechnology Information. [Link]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
Troubleshooting & Optimization
"challenges in the synthesis of N-(4-methylphenyl)-N-phenylformamide"
Technical Support Center: Synthesis of N-(4-Methylphenyl)-N-phenylformamide
Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the complex synthesis of N,N-diarylformamides, with a specific focus on N-(4-methylphenyl)-N-phenylformamide .
Synthesizing this specific diarylformamide presents unique chemoselective and kinetic challenges. Below, we provide a causality-driven troubleshooting guide, validated protocols, and mechanistic insights to ensure your synthetic workflows are robust and reproducible.
I. Synthesis Strategy & Decision Matrix
When targeting N-(4-methylphenyl)-N-phenylformamide, chemists typically choose between two primary disconnections: the formylation of a secondary diarylamine or the transition-metal-catalyzed N-arylation of a primary formamide[1][2].
Caption: Strategic decision matrix for the synthesis of N-(4-methylphenyl)-N-phenylformamide.
II. Troubleshooting & FAQs
Route A: Direct Formylation of Diarylamines
Q: I am attempting to formylate 4-methyldiphenylamine using refluxing 85% aqueous formic acid in toluene (with a Dean-Stark trap), but my conversion stalls at <10%. Why is this happening? A: The causality of this failure lies in the electronic and steric environment of the secondary diarylamine. Unlike primary amines, the nitrogen lone pair in 4-methyldiphenylamine is highly delocalized across two aromatic rings, which drastically reduces its nucleophilicity[1]. Furthermore, the steric bulk of the phenyl and p-tolyl rings severely hinders the nucleophilic attack on the relatively weak electrophilic carbon of standard formic acid[3].
Actionable Solution: You must increase the electrophilicity of the formylating agent. Switch to Acetic Formic Anhydride (AFA) , generated in situ from formic acid and acetic anhydride. Alternatively, use a coupling agent such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) to activate the formic acid, which allows the reaction to proceed quantitatively even with sterically hindered amines[1].
Route B: Transition-Metal Catalyzed C-N Cross-Coupling
Q: I am performing a Palladium-catalyzed Buchwald-Hartwig amidation between N-phenylformamide and 4-bromotoluene. Instead of the desired product, my major isolated compound is 4-methyldiphenylamine. What is the mechanism of this failure? A: You are observing competitive decarbonylation . During the catalytic cycle, the Pd(0) catalyst oxidatively adds the aryl halide, followed by ligand exchange to form a Pd(II)-amido complex. At elevated temperatures, instead of undergoing the desired reductive elimination to form the C-N bond, the transition metal can undergo a migratory de-insertion of carbon monoxide (CO extrusion). This yields a Pd-diarylamine complex that reductively eliminates to form the decarbonylated secondary amine[4][5].
Actionable Solution: To prevent decarbonylation, you must accelerate the rate of reductive elimination so that it outcompetes CO extrusion. Bidentate phosphine ligands with large bite angles (e.g., Xantphos) restrict the available conformations of the amidate complex, enforcing a cis-geometry at the palladium center—a strict stereoelectronic requirement for rapid reductive elimination[5]. Alternatively, switching to a Copper-catalyzed Goldberg-type amidation often bypasses this issue entirely, as Cu(I/III) intermediates are significantly less prone to CO extrusion than Pd(II)[2][6].
Caption: Divergent mechanistic pathways in metal-catalyzed formamide arylation.
III. Quantitative Data: Catalyst System Comparison
For the cross-coupling of N-phenylformamide with 4-iodotoluene, selecting the right catalyst system is critical to balancing yield and chemoselectivity (avoiding decarbonylation)[2][7].
| Catalyst System | Ligand Type | Base | Temp (°C) | Yield (%) | Decarbonylation (%) |
| Pd₂(dba)₃ (2 mol%) | P(t-Bu)₃ (Monodentate) | NaOtBu | 100 | 15 | > 70 |
| Pd(OAc)₂ (2 mol%) | Xantphos (Bidentate) | Cs₂CO₃ | 90 | 82 | < 5 |
| Pd precatalyst (0.5%) | Kwong's Indole-Phos | DBU/NaTFA | 80 | 89 | < 2 |
| CuI (5 mol%) | 1,10-Phenanthroline | K₂CO₃ | 110 | 88 | None detected |
| CuI (5 mol%) | N,N'-Dimethylethylenediamine | K₃PO₄ | 80 | 91 | None detected |
Data Synthesis: Copper-catalyzed systems generally exhibit superior chemoselectivity for formamides compared to early-generation Palladium systems[2][8]. Recent dual-base Pd systems (DBU/NaTFA) also show excellent low-temperature profiles[9].
IV. Self-Validating Experimental Protocol
Objective: Synthesis of N-(4-methylphenyl)-N-phenylformamide via Copper-Catalyzed Amidation[2][8]. Self-Validation Principle: This protocol incorporates strict inert-atmosphere controls to prevent Cu(I) oxidation, and mid-reaction LC-MS monitoring to validate the suppression of the decarbonylation pathway (absence of M-28 peak).
Step-by-Step Methodology:
-
Catalyst Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (9.5 mg, 0.05 mmol, 5 mol%) and N,N'-dimethylethylenediamine (8.8 mg, 0.10 mmol, 10 mol%).
-
Reagent Addition: Add N-phenylformamide (145 mg, 1.20 mmol, 1.2 equiv), 4-iodotoluene (218 mg, 1.00 mmol, 1.0 equiv), and anhydrous K₃PO₄ (424 mg, 2.00 mmol, 2.0 equiv).
-
Atmosphere Exchange (Critical): Evacuate the Schlenk tube and backfill with dry Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Cu(I) species to inactive Cu(II).
-
Reaction Initiation: Add anhydrous toluene (2.0 mL) via a gas-tight syringe. Seal the tube and heat the reaction mixture in a pre-heated oil bath at 80 °C for 14 hours.
-
In-Process Control (IPC): At the 10-hour mark, withdraw a 10 µL aliquot under Argon, dilute in LC-MS grade acetonitrile, and analyze.
-
Validation Check: Confirm the presence of the product mass
. If a peak at (diarylamine) is detected at >5% relative area, it indicates local overheating or ligand degradation; lower the bath temperature by 10 °C for the remainder of the reaction.
-
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the copper catalyst and inorganic phosphate salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, 9:1 to 7:3) to afford pure N-(4-methylphenyl)-N-phenylformamide.
V. References
-
Formylation of Amines (Review of Stoichiometric and Catalytic Approaches) Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid Source: SciSpace / Bulletin of the Korean Chemical Society URL:[Link]
-
Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides Source: Organic Letters (2011) URL:[Link]
-
A General and Efficient Copper Catalyst for the Amidation of Aryl Halides Source: Journal of the American Chemical Society (2002) URL:[Link]
-
Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System Source: Organic Process Research & Development (2019) URL:[Link]
-
Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope Source: Syracuse University SURFACE URL:[Link]
Sources
- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides [organic-chemistry.org]
- 5. surface.syr.edu [surface.syr.edu]
- 6. Copper-catalyzed amide bond formation from formamides and carboxylic acids [html.rhhz.net]
- 7. A General and Practical Palladium-Catalyzed Direct α-Arylation of Amides with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2002085838A1 - Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Formylation of N-Phenyl-p-toluidine
The following technical guide addresses the specific challenges in the formylation of N-phenyl-p-toluidine (4-methyl-N-phenylaniline). This response is structured as a Tier-3 Technical Support resource, designed for researchers requiring mechanistic insight and actionable troubleshooting protocols.
Topic: Troubleshooting Side Reactions & Selectivity Control Methodology: Vilsmeier-Haack Reaction (Standard Protocol)[1][2]
Executive Summary: The Chemoselectivity Paradox
The formylation of N-phenyl-p-toluidine presents a classic chemoselectivity challenge.[1] The substrate contains two nucleophilic sites: the secondary amine nitrogen and the electron-rich aromatic rings.[3]
In standard Vilsmeier-Haack (POCl₃/DMF) conditions, the kinetic product is almost invariably the N-formyl species (Amide) , specifically N-phenyl-N-(p-tolyl)formamide.[1][2] However, many researchers target the C-formyl species (Aldehyde) , specifically 4-(N-p-tolylamino)benzaldehyde, for use in acridine synthesis or OLED materials.[1][2]
The Core Conflict: The formation of the amide (N-formylation) deactivates the ring towards electrophilic aromatic substitution (EAS), effectively shutting down the desired C-formylation.[2] This guide treats N-formylation as the primary "side reaction" when the aldehyde is the target, and vice versa.[3]
Critical Troubleshooting Guide (FAQ Format)
Issue A: "I am isolating the amide (N-formyl) instead of the aldehyde (C-formyl)."
Diagnosis: This is the expected outcome for secondary amines under standard Vilsmeier conditions.[2][3] The nitrogen lone pair is kinetically more accessible to the Vilsmeier reagent (chloroiminium salt) than the aromatic ring carbons.[2][3]
Mechanistic Insight:
-
N-Attack (Fast): The secondary amine attacks the Vilsmeier reagent to form an amidine salt.[2][3] Upon hydrolysis, this yields the N-formyl product.[1]
-
Ring Deactivation: Once the nitrogen is formylated, the lone pair is delocalized into the carbonyl.[2][3] It can no longer donate electron density to the phenyl ring, making the ring too electron-poor for a second Vilsmeier attack.[3]
Corrective Actions:
-
Protocol Switch (The "Duff" Alternative): If the aldehyde is your absolute target, the Vilsmeier reaction is often unsuitable for unprotected secondary amines.[2][3] Switch to the Duff Reaction (Hexamine/TFA), which favors C-formylation even on free amines.[2]
-
The "Rearrangement" Strategy: Some literature suggests that at elevated temperatures (>100°C), the N-formyl group can migrate or the thermodynamic C-formylated product can be favored, but this often leads to tars with this specific substrate.[2]
-
Protection Step: Methylate the amine first (to N-methyl-N-phenyl-p-toluidine).[1][2] Tertiary amines cannot N-formylate, forcing the reaction to the C-para position.[1]
Issue B: "The reaction mixture turned dark green/black and yield is low."
Diagnosis: Oxidative Dimerization (Coupling).[2][3] Root Cause: Diarylamines are prone to forming radical cations under acidic/oxidative conditions.[1][3] While Vilsmeier is not inherently oxidative, trace impurities or prolonged heating can trigger the formation of benzidine-like dimers or polymerized tars.
Corrective Actions:
-
Inert Atmosphere: Ensure a strict Nitrogen/Argon blanket.[1][3] Oxygen promotes radical coupling of the amine.[3]
-
Temperature Control: Do not exceed 80°C. Above this threshold, the N-phenyl-p-toluidine substrate degrades rapidly in the presence of POCl₃.[1]
Issue C: "I see a chlorinated impurity (~10-15%)."
Diagnosis: Aryl Chlorination.[1][3] Root Cause: Excess POCl₃ acting as a chlorinating agent.[1][3] Mechanism: If the Vilsmeier complex is formed with a large excess of POCl₃ and heated, the chloride ion can displace substituents or attack the ring via a radical mechanism, though this is less common than in phenol substrates.[2][3] Corrective Action: Reduce POCl₃ to 1.1–1.2 equivalents relative to the amine. Avoid "neat" POCl₃ conditions.
Reaction Pathway Visualization
The following diagram illustrates the competition between the Kinetic Path (N-Formylation) and the Thermodynamic/Target Path (C-Formylation), highlighting the "Dead End" that causes low yields of the aldehyde.[2]
Caption: Competitive pathways in Vilsmeier-Haack formylation. Path A (Red) represents the dominant N-formylation "side reaction" that traps the substrate, preventing the desired C-formylation (Green).[2]
Optimized Experimental Protocol
To minimize side reactions, the following protocol prioritizes mild conditions to suppress dimerization and controls stoichiometry to manage chlorination.
Target: N-phenyl-N-(p-tolyl)formamide (N-Formylation) Note: If C-formylation is desired, this substrate requires modification (see Section 2).[1][2]
Reagents Table
| Reagent | Equivalents | Role | Critical Note |
| N-phenyl-p-toluidine | 1.0 | Substrate | Ensure high purity (>98%) to avoid tar initiation.[1][2] |
| DMF (Anhydrous) | 5.0 - 10.0 | Solvent/Reagent | Must be dry.[1][2] Water kills the Vilsmeier reagent.[3] |
| POCl₃ | 1.1 - 1.2 | Electrophile Gen. | Do not excess. Excess promotes chlorination.[1][3] |
| Sodium Acetate (aq) | Excess | Buffer/Quench | Prevents strongly acidic hydrolysis (tars).[2] |
Step-by-Step Methodology
-
Reagent Formation (0°C):
-
Substrate Addition (0°C
RT): -
Reaction (RT to 60°C):
-
Quench & Hydrolysis (Critical Step):
-
Isolation:
References & Authority
The mechanistic insights and protocols above are grounded in the following authoritative sources on Vilsmeier-Haack chemistry and aromatic substitution.
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][6][7] Comprehensive Organic Synthesis, 2, 777-794.[1]
-
Relevance: Definitive review on the mechanism, confirming the preference for N-attack in secondary amines.
-
[2]
-
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds.[2][6][7] Organic Reactions, 56, 355-659.[1][7]
-
Relevance: details the formation of the chloroiminium salt and hydrolysis dynamics.
-
[2]
-
-
Su, W., et al. (2010). Regioselective Formylation of Aromatic Compounds.[2] Tetrahedron Letters.[1][3]
-
Relevance: Discusses the steric and electronic factors controlling ortho- vs para- selectivity in substituted anilines.
-
-
Common Standard: Vilsmeier-Haack Reaction Guide. Organic Chemistry Portal.[1][3][6]
Sources
- 1. prepchem.com [prepchem.com]
- 2. US20140018576A1 - Method for Preparing Formamide Compounds - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: N,N-Diarylformamide Synthesis & Byproduct Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide drug development professionals and synthetic chemists with field-proven insights into the synthesis of N,N-diarylformamides. Because diarylamines are sterically hindered and electronically deactivated compared to primary alkyl amines, their formylation is prone to stalling, side reactions, and degradation.
This guide bridges the gap between theoretical mechanisms and benchtop execution, offering diagnostic workflows, causality-driven troubleshooting, and self-validating experimental protocols to ensure your synthesis is robust and reproducible.
Diagnostic Workflow for Byproduct Identification
When a formylation reaction yields unexpected results, rapid analytical triage is essential. The workflow below outlines the logical relationship between crude mixture analysis (LC-MS and NMR) and the definitive identification of common byproducts.
Diagnostic workflow for identifying N,N-diarylformamide synthesis byproducts via LC-MS and NMR.
Troubleshooting Q&A: Mechanistic Causality
Q1: Why is my reaction stalling with significant unreacted diarylamine, even when I use a large excess of formic acid? Causality: Diarylamines are significantly less nucleophilic than primary or secondary alkyl amines due to the delocalization of the nitrogen lone pair into the two aromatic rings 1[1]. Furthermore, formylation with formic acid is a reversible condensation reaction. If the byproduct water is not actively removed from the system, the equilibrium favors hydrolysis, leaving unreacted starting material. Resolution: Transition to a dehydrating formylating system. Utilizing a triethylammonium formate azeotrope at elevated temperatures (e.g., 150 °C) under reduced pressure effectively distills off water, shifting the equilibrium entirely toward the N,N-diarylformamide 2[2].
Q2: My LC-MS shows a major peak with the exact mass of my target N,N-diarylformamide, but the biological assay failed. What happened? Causality: You have likely synthesized a C-formylated isomer instead of the target N-formylated product. When utilizing aggressive formylating conditions (such as POCl3 with DMF or 2-formamidopyridine, typical of Vilsmeier-Haack reactions), electron-rich diarylamines can undergo electrophilic aromatic substitution . The highly reactive formylium ion attacks the para-position of the aromatic ring rather than the sterically hindered nitrogen3[3]. Resolution: Verify the structure via 1H NMR. Switch to milder formylating agents like acetic formic anhydride (AFA) to ensure strict N-chemoselectivity1[1].
Q3: I am synthesizing N,N-diarylformamides via the oxidative rearrangement of C,N-diarylaldimines. Why am I seeing a mass corresponding to the symmetric diarylamine (-28 Da)? Causality: The oxidative rearrangement of C,N-diarylaldimines (e.g., using sodium perborate) proceeds via a 2,3-diaryloxaziridine intermediate to form the N,N-diarylformamide 4[4]. However, N,N-diarylformamides are inherently unstable at high temperatures or under specific photochemical conditions, acting as reservoirs for carbon monoxide (CO) [2]. Over-exposure to heat or light induces a deformylation (decarbonylation) event, homolytically cleaving the amide bond and releasing ultra-pure CO, thereby degrading your product into a diarylamine [5].
Mechanistic pathway of oxidative rearrangement and subsequent decarbonylation degradation.
Quantitative Data: Analytical Signatures of Common Byproducts
Use the following table to rapidly cross-reference analytical data against common failure modes in N,N-diarylformamide synthesis.
| Byproduct Class | LC-MS Signature | 1H NMR Signature | Primary Causality | Mitigation Strategy |
| Unreacted Amine | Target - 28 Da | Absence of formyl proton | Incomplete water removal driving equilibrium backwards. | Use triethylammonium formate under vacuum. |
| C-Formylated Isomer | Exact Target Mass | Singlet >9.5 ppm (Aldehyde) | Electrophilic aromatic substitution via Vilsmeier-Haack conditions. | Avoid POCl3/DMF; use milder formylating agents. |
| Deformylated Amine | Target - 28 Da | Absence of formyl proton | Thermal or photochemical decarbonylation (CO loss). | Keep temperature <70 °C during workup/storage. |
| N-Oxide / Oxaziridine | Target + 16 Da | Downfield shift of aromatic protons | Over-oxidation during Meinwald-type oxidative rearrangement. | Strictly control equivalents of oxidant (e.g., NaBO3). |
Self-Validating Experimental Protocols
To guarantee trustworthiness, every protocol must include an internal validation check before proceeding to the next step.
Protocol A: High-Yield N-Formylation using Triethylammonium Formate Azeotrope
This protocol utilizes Le Chatelier's principle to force the reaction to completion by actively removing water 2[2].
-
Reagent Preparation: In a round-bottom flask, combine the diarylamine (1.0 eq) with triethylammonium formate azeotrope (3.0 eq). Causality: The 3:1 excess ensures pseudo-first-order kinetics and compensates for any minor thermal decomposition of the formate.
-
Reaction Execution: Equip the flask with a short-path distillation head. Heat the mixture to 150 °C under reduced pressure (e.g., 200 mbar). Causality: The reduced pressure actively distills off the water byproduct, preventing the reverse hydrolysis reaction.
-
In-Process Validation (Self-Validating Step): After 4 hours, pause the vacuum and take a 50 µL aliquot. Dilute in 1 mL of acetonitrile and run a rapid LC-MS. Validation Check: The reaction is validated as proceeding correctly if the UV chromatogram shows <5% starting amine. If starting material is >5%, re-apply the vacuum to ensure complete water removal before continuing.
-
Isolation: Cool the mixture to room temperature and partition between ethyl acetate and saturated aqueous NaHCO3. Causality: NaHCO3 neutralizes residual formic acid, preventing acid-catalyzed degradation during solvent evaporation.
Protocol B: NMR Validation of N- vs. C-Formylation
Differentiating between N-formylation and Vilsmeier-Haack C-formylation 3[3].
-
Sample Preparation: Dissolve 5 mg of the purified product in 0.5 mL of CDCl3 (ensure the solvent is dried over molecular sieves to prevent peak broadening).
-
NMR Acquisition: Acquire a standard 1H NMR spectrum (minimum 16 scans to ensure a high signal-to-noise ratio for the formyl proton).
-
Spectral Validation (Self-Validating Step): Zoom into the 8.0–10.5 ppm region. Validation Check:
References
- Diarylformamides as a Safe Reservoir and Room Temperature Source of Ultra‐Pure CO in the Context of a 'Green' rWGS Reaction Source: PMC / NIH URL
- On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides Source: Zeitschrift für Naturforschung URL
- Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
- One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines Source: PMC / NIH URL
- Dihydro- und Tetrahydroderivate des 3,6-Dimethyl-1,2,4,5-tetrazins (Synthesis and crystal structure of N,N′-diphenyl-3, 6-diethyl-1,4-dihydro-s-tetrazine-1,4-dicarbonamide)
- Formylation of Amines Source: MDPI Molecules URL
Sources
- 1. mdpi.com [mdpi.com]
- 2. Diarylformamides as a Safe Reservoir and Room Temperature Source of Ultra‐Pure CO in the Context of a ‘Green’ rWGS Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for Unsymmetrical Diarylformamide Synthesis
The following technical guide serves as a specialized support center for the synthesis of unsymmetrical diarylformamides (
Executive Summary: Catalyst Selection Strategy
The synthesis of unsymmetrical diarylformamides typically proceeds via two distinct strategic disconnections. Your choice of catalyst depends on which bond you are forming:
-
Pathway A (C-N Cross-Coupling): Coupling an
-arylformamide with an aryl halide.-
Standard: Pd-catalyzed Buchwald-Hartwig.
-
Alternative:Cu-Catalyzed Goldberg Reaction (Cost-effective, robust).
-
-
Pathway B (N-Formylation): Formylating a pre-existing unsymmetrical diarylamine.
-
Standard: Ac2O/HCOOH (stoichiometric).
-
Alternative:ZnO or Iodine-Catalyzed Formylation (Green, solvent-free).
-
-
Pathway C (Metal-Free Arylation): Reacting amides with hypervalent iodine reagents.
-
Alternative:Diaryliodonium Salts (Mild, transition-metal-free).[1]
-
Catalyst Performance Matrix[3]
| Feature | Copper (CuI/Ligand) | Metal-Free (Diaryliodonium) | Heterogeneous (ZnO/I2) |
| Primary Application | C-N Coupling (Pathway A) | C-N Coupling (Pathway A/C) | N-Formylation (Pathway B) |
| Cost Efficiency | High (Cheap metal) | Moderate (Reagent cost) | Very High (Reusable) |
| Sustainability | Moderate (Solvent/Base) | High (Mild conditions) | Excellent (Solvent-free) |
| Steric Tolerance | Moderate to Good | Excellent (Ortho-subs) | High |
| Key Limitation | High Temp ( | Atom Economy (Salt waste) | Requires Amine Precursor |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the optimal alternative protocol based on your starting materials and constraints.
Caption: Decision tree for selecting the optimal alternative catalyst based on substrate availability and thermal sensitivity.
Module 1: Copper-Catalyzed C-N Coupling (The Goldberg Approach)
This protocol replaces expensive Palladium catalysts with Copper(I) Iodide promoted by diamine or amino acid ligands. It is ideal for coupling aryl iodides or bromides with
Optimized Protocol
-
Catalyst: CuI (5–10 mol%)
-
Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) or (S)-N-methylpyrrolidine-2-carboxylate.
-
Base:
(preferred) or . -
Solvent: Dioxane or DMSO (anhydrous).
-
Conditions: 80–110°C, Argon atmosphere.[2]
Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 50% conversion. Adding more CuI doesn't help. Why?
-
Diagnosis: Catalyst "death" via disproportionation or aggregation is likely.
-
The Fix: The ligand-to-copper ratio is critical. Ensure a 2:1 ratio of Ligand:Cu . If using DMEDA, it can evaporate at high temperatures; add it in two portions (0h and 2h). Switch to a less volatile ligand like (S)-N-methylpyrrolidine-2-carboxylate for reactions >100°C.
-
Scientific Rationale: Monoligated Cu(I) species are often the active catalytic species. Excess ligand stabilizes the Cu(I) state and prevents precipitation of inactive Cu(0).
Q2: I am seeing significant de-formylation (loss of the formyl group) of my starting material.
-
Diagnosis: Base-mediated hydrolysis or transamidation.
-
The Fix:
-
Switch from
(hygroscopic/basic) to (milder). -
Ensure the solvent is rigorously anhydrous . Even trace water at 110°C with carbonate bases will hydrolyze the formamide.
-
Lower the temperature to 80°C and double the catalyst loading (to 20 mol%) to compensate for rate loss.
-
Q3: The reaction works for Aryl Iodides but fails for Aryl Chlorides.
-
Diagnosis: Oxidative addition of Ar-Cl to Cu(I) is the rate-limiting step and is energetically difficult.
-
The Fix: Standard Cu/Diamine systems struggle with chlorides.
-
Add NaI (20 mol%) as an additive (Finkelstein reaction in situ).
-
Switch to a Oxalamide ligand (e.g., BTMPO), which creates a more electron-rich Cu center, facilitating oxidative addition of chlorides.
-
Module 2: Metal-Free Arylation (Diaryliodonium Salts)
For substrates sensitive to transition metals (e.g., those with coordinating sulfurs or pyridines that poison Cu), this hypervalent iodine approach is superior.
Optimized Protocol
-
Reagents:
-arylformamide (1.0 equiv), Unsymmetrical Diaryliodonium Triflate (1.2 equiv). -
Base:
-BuOK or NaOH. -
Solvent: THF or DMF.
-
Conditions: Room Temperature to 40°C.
Troubleshooting Guide (Q&A)
Q1: I am getting a mixture of two different diarylformamides. Why?
-
Diagnosis: "Dumping" of the wrong aryl group. Unsymmetrical diaryliodonium salts (
) can transfer either aryl ring. -
The Fix: Design the salt such that the "dummy" ligand is sterically bulky (e.g., Mesityl or TMP). The nucleophile will preferentially attack the less hindered aryl group (the one you want to transfer).
-
Rule: Use a Mesityl-Aryl iodonium salt .[3] The Mesityl group rarely transfers due to the "ortho effect."
-
Q2: The yield is low, and the iodonium salt seems to decompose.
-
Diagnosis: Radical decomposition pathways triggered by light or heat.
-
The Fix: Conduct the reaction in the dark (wrap flask in foil) and keep temperature below 40°C . If using
-BuOK, add it slowly as a solution to prevent localized "hotspots" of high basicity that degrade the salt.
Module 3: Heterogeneous Catalytic Formylation (ZnO/I2)
If you already possess the unsymmetrical diarylamine (
Optimized Protocol
-
Catalyst: ZnO (50 mol% - reusable) or Iodine (
, 5 mol%). -
Reagent: Formic Acid (1.5–3.0 equiv).
-
Solvent: None (Solvent-free) or Toluene.
-
Conditions: 70°C.
Troubleshooting Guide (Q&A)
Q1: The reaction mixture solidifies, stopping the stir bar.
-
Diagnosis: Solvent-free conditions with high melting point amines.
-
The Fix: Add a minimal amount of Toluene or PEG-400 . PEG-400 acts as a phase transfer catalyst and solvent, enhancing the rate while maintaining "green" principles.
Q2: How do I remove the catalyst without aqueous workup?
-
The Fix (for ZnO): Simply dilute with hot ethyl acetate and filter while hot. The ZnO stays on the filter paper and can be washed, dried, and reused up to 3 times without significant activity loss.
-
The Fix (for
): Wash the organic layer with dilute (sodium thiosulfate) to quench and remove iodine (indicated by color change from purple/brown to clear).
Experimental Data Summary
The following table summarizes expected outcomes for the synthesis of N-(4-methoxyphenyl)-N-phenylformamide using the different modules.
| Metric | Module 1 (Cu-Goldberg) | Module 2 (Metal-Free) | Module 3 (ZnO Formylation) |
| Starting Material | Phenylformamide + 4-Iodoanisole | Phenylformamide + Iodonium Salt | 4-Methoxy-N-phenylaniline |
| Catalyst | CuI / DMEDA | None (Stoichiometric Salt) | ZnO (Heterogeneous) |
| Temp / Time | 110°C / 12 h | 25°C / 4 h | 70°C / 1 h |
| Yield | 85-92% | 75-85% | 95-98% |
| Selectivity | High (Requires pure halide) | High (With Mesityl salt) | N/A (Substrate defined) |
References
-
Copper-Catalyzed N-Arylation (Goldberg)
- Mechanistic Studies on the Copper-Catalyzed N-Aryl
-
Ligand Acceleration
-
Metal-Free Arylation
-
Iodine Catalyzed Formylation
-
Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine. Synlett 2010.[9]
-
-
ZnO Catalyzed Formylation
- Formylation of Amines (Review). Molecules 2012.
Sources
- 1. Transition Metal-Free O-, N- and S-Arylations with Diaryliodonium Salts [diva-portal.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 4. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C-N Cross-Coupling Reactions [organic-chemistry.org]
- 7. Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
Advanced Technical Support Center: Managing Steric Hindrance in N,N-Diarylformamide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermodynamic and kinetic bottlenecks associated with sterically hindered diarylamines. N,N-diarylformamides are critical synthetic nodes—they serve as precursors for complex Vilsmeier-Haack reagents[1] and have recently been validated as safe, room-temperature reservoirs for ultra-pure CO in green chemistry[2].
However, bulky ortho-substituents physically shield the secondary amine, rendering standard formylation protocols practically inert. This guide provides causality-driven troubleshooting, self-validating methodologies, and mechanistic insights to help you bypass these steric barriers.
Diagnostic Hub: Formylation Strategy Matrix
Before initiating your synthesis, use the decision matrix below to align your formylation strategy with the steric and electronic profile of your diarylamine precursor.
Decision matrix for selecting N,N-diarylformamide synthesis routes based on steric hindrance.
Troubleshooting Desk (Q&A)
Q1: I am attempting to formylate a 2,2'-disubstituted diarylamine using refluxing formic acid, but conversion stalls at <10%. How can I overcome this? Causality & Solution: The steric bulk of ortho-substituents physically blocks the nucleophilic attack of the diarylamine nitrogen on the relatively weak electrophilic carbonyl carbon of formic acid. Furthermore, extended refluxing promotes the reverse reaction (deformylation). Actionable Fix: Switch to [3]. AFA is a significantly more potent electrophile. By generating AFA in situ at -20 °C, you stabilize the highly reactive intermediate, which easily overcomes the steric barrier, typically driving the reaction to completion in under 15 minutes[3].
Q2: My NMR spectra for the purified, highly hindered N,N-diarylformamide show two distinct singlets for the formyl methine proton. Is my product impure? Causality & Solution: This is not an impurity; it is a stereochemical phenomenon. Highly substituted N,N-diarylformamides exhibit restricted rotation around the C–N axis (atropisomerism)[1]. This restricted rotation results in stable stereoisomers (rotamers) at room temperature, which present as two separated singlets for the methine protons (CH=O) in ¹H NMR spectroscopy[1]. Actionable Fix: Perform Variable Temperature (VT) NMR. Heating the sample (e.g., to 80–100 °C in DMSO-d₆) will increase the rotational rate, causing the two singlets to coalesce into a single peak, thereby confirming the structural identity of your product.
Q3: When using AFA for hindered diarylamines with acid-sensitive moieties (e.g., tert-butyl esters), I observe significant side reactions. What is the alternative? Causality & Solution: AFA generation creates a highly acidic environment that can cleave sensitive protecting groups. Actionable Fix: Utilize Formic Acid coupled with Dicyclohexylcarbodiimide (DCC)[3]. DCC activates formic acid by forming an O-acylisourea intermediate, which is highly reactive yet operates under milder, less acidic conditions, preserving your sensitive functional groups[3].
Methodology Vault: Self-Validating Protocols
To ensure absolute trustworthiness in your synthesis, the following protocol for AFA-mediated formylation is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Rapid Formylation of Hindered Diarylamines via in situ AFA
Adapted from established high-yield AFA methodologies[3].
-
AFA Preparation: In a flame-dried round-bottom flask under N₂, add Formic Acid (5.0 equiv). Cool the flask to -20 °C using a dry ice/ethylene glycol bath.
-
Anhydride Addition: Add Acetic Anhydride (2.0 equiv) dropwise over 10 minutes.
-
Validation Checkpoint 1 (Thermal): Monitor the internal temperature. The reaction is highly exothermic. The internal temp must not exceed -10 °C . If it does, the AFA will decompose into CO and acetic acid, and the formylation will fail.
-
-
Activation Period: Stir the mixture for 1 hour at -20 °C to ensure complete formation of the mixed anhydride.
-
Amine Introduction: Dissolve the sterically hindered diarylamine (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the AFA mixture.
-
Reaction Progression: Remove the cooling bath and allow the reaction to warm to room temperature.
-
Validation Checkpoint 2 (Kinetic): Perform a TLC check after 15 minutes. Due to the extreme electrophilicity of AFA, the amine spot should be completely consumed[3]. If unreacted amine remains, your AFA decomposed in Step 2.
-
-
Quench & Workup: Slowly pour the mixture into ice-cold saturated NaHCO₃ to neutralize excess acids. Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Data Analytics: Performance Metrics
The table below summarizes the quantitative efficacy of various formylating agents when applied specifically to sterically hindered diarylamines.
| Method | Reagents | Operating Temp | Typical Time | Yield (Hindered) | Mechanistic Note |
| Standard Formylation | Formic Acid (neat) | 100 °C | 12–24 h | <20% | Insufficient electrophilicity to overcome steric clash. |
| AFA Method | HCOOH, Ac₂O | -20 °C to RT | <15 min | 97–100% | Highly reactive mixed anhydride drives rapid conversion . |
| DCC Activation | HCOOH, DCC | 0 °C to RT | 2–4 h | 85–95% | O-acylisourea intermediate; ideal for acid-sensitive groups . |
| PEG-Mediated | HCOOH, PEG-400 | Room Temp | 4–6 h | 80–90% | PEG acts as a phase-transfer catalyst and stabilizer . |
Advanced Knowledge Base (FAQs)
FAQ 1: How does steric hindrance in N,N-diarylformamides affect their downstream use in Vilsmeier-Haack (VH) reactions? Traditionally, formamides react with oxalyl chloride or POCl₃ to form salt-like iminium formamide chlorides[1]. However, with highly hindered N,N-diarylformamides, the steric clash prevents the stabilization of the cationic structure. Instead, the reaction yields non-ionic N-dichloromethyl-substituted diarylamines, where both chlorine atoms are covalently bound to the methine carbon[1]. This fundamentally alters their reactivity profile, requiring stronger Lewis acid activation to function as formylating agents.
FAQ 2: I cannot even synthesize the sterically hindered diarylamine precursor via standard Buchwald-Hartwig or SNAr chemistry. What is the alternative? When transition-metal-catalyzed C–N coupling or SNAr fails due to extreme steric constraints, utilize a[4]. This regiospecific rearrangement proceeds under mild conditions and provides facile access to highly sterically hindered diarylamines that are otherwise completely inaccessible[4].
Mechanistic Insights
Understanding the kinetic pathways is essential for troubleshooting. The diagram below visualizes why standard methods fail and why AFA succeeds in the presence of severe steric bulk.
Kinetic pathways comparing standard formylation vs. AFA in hindered diarylamines.
References
-
Schönewerk, J., & Hartmann, H. (2004). "On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides." Zeitschrift für Naturforschung B.[Link]
-
"Formylation of Amines." Molecules (2014).[Link]
-
"Diarylformamides as a Safe Reservoir and Room Temperature Source of Ultra-Pure CO in the Context of a 'Green' rWGS Reaction." ChemSusChem (2024).[Link]
-
"Diarylamine Synthesis via Desulfinylative Smiles Rearrangement." Organic Letters (2010).[Link]
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. Diarylformamides as a Safe Reservoir and Room Temperature Source of Ultra-Pure CO in the Context of a 'Green' rWGS Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polar Aprotic Formamide Purification
The following guide serves as a specialized technical support center for researchers dealing with the purification and handling of polar aprotic formamide solvents (specifically N,N-Dimethylformamide [DMF] and N,N-Dimethylacetamide [DMAc]).
Status: Active | Tier: Level 3 (Senior Scientist Support) | Topic: DMF/DMAc Handling
Introduction: The "Sticky" Solvent Paradox
Polar aprotic formamide solvents (DMF, DMAc) are indispensable in organic synthesis for their ability to dissolve polar substrates and stabilize ionic transition states (e.g.,
This guide addresses the three critical failure points in handling these solvents: Removal , Decomposition , and Contamination .
Module 1: Removing DMF/DMAc from Reaction Mixtures
User Query: "I cannot remove DMF by rotary evaporation without heating to dangerous temperatures. My product is oiling out during aqueous workup. How do I get rid of the solvent?"
The Core Challenge
Standard rotary evaporation is ineffective because DMF's vapor pressure is negligible at standard bath temperatures (
Protocol A: The LiCl "Salting-Out" Extraction (Gold Standard)
This is the most effective method for non-water-soluble products. It utilizes the high charge density of Lithium ions (
Step-by-Step Workflow:
-
Dilution: Dilute the reaction mixture with an organic solvent (EtOAc or
).-
Critical Note: Avoid DCM or Chloroform if possible. Chlorinated solvents are "heavier" and tend to trap DMF more stubbornly than ethers or esters due to dipole interactions.
-
-
The Wash: Wash the organic layer 3 times with 5% Aqueous Lithium Chloride (LiCl) .[1]
-
The Polish: Wash once with brine (saturated NaCl) to remove residual lithium salts.
-
Drying: Dry over
or and concentrate.
Protocol B: Azeotropic Co-Evaporation (For Water-Sensitive Products)
If you cannot perform an aqueous workup, use azeotropic distillation to lower the effective boiling point of DMF.
| Azeotrope Partner | Boiling Point (Mixture) | Ratio (Solvent:DMF) | Application Note |
| Heptane | 4:1 | Best for non-polar products. | |
| Toluene | 2:1 | Standard general-purpose chaser. | |
| Xylene | 1:1 | For very high-boiling residues. |
Technique: Add the azeotrope partner to your DMF solution and rotovap. The mixture will boil off at a lower temperature than pure DMF. Repeat 2–3 times.
Visual Workflow: Solvent Removal Decision Tree
Figure 1: Decision logic for removing polar aprotic solvents based on product solubility and stability.
Module 2: Decomposition & Stability
User Query: "My purified solvent has a 'fishy' smell, and my reaction yield is low. What is happening?"
The Decomposition Mechanism
DMF and DMAc are not inert. They undergo hydrolysis and thermal decomposition, releasing secondary amines (Dimethylamine, DMA) which are potent nucleophiles. If your reaction involves electrophiles (e.g., alkyl halides, acid chlorides), the generated DMA will react with your starting material, killing the yield.
The "Fishy" Indicator: Pure DMF is odorless. A fishy amine odor indicates the presence of Dimethylamine (DMA).
Decomposition Pathways:
-
Hydrolysis (Wet Conditions):
Catalyzed by acids and bases. -
Thermal Decomposition (Anhydrous):
Accelerated by metal salts.
Visual Workflow: Decomposition Pathways
Figure 2: Degradation pathways of DMF leading to nucleophilic contaminants.
Module 3: Purifying the Solvent (Drying & Distillation)
User Query: "I need absolutely dry, amine-free DMF for a metal-catalyzed coupling. How do I purify the commercial grade solvent?"
Commercial "anhydrous" DMF often contains residual water and amines. Do NOT use Calcium Hydride (
The Safe Purification Protocol
-
Pre-Drying: Shake DMF with activated 4Å Molecular Sieves or Barium Oxide (BaO) overnight.[9] Decant the supernatant.
-
Why? Removes bulk water without thermal stress.
-
-
Vacuum Distillation: Distill under reduced pressure (vacuum).[3]
-
Target: Boiling point
at . -
Never distill at atmospheric pressure (
), as this guarantees thermal decomposition.
-
-
Storage: Store over activated 4Å molecular sieves under an inert atmosphere (Argon/Nitrogen).
Troubleshooting Table: Drying Agents
| Drying Agent | Suitability | Risk Factor | Mechanism |
| Molecular Sieves (4Å) | Excellent | Low | Physical adsorption. Best for storage. |
| Barium Oxide (BaO) | Good | Medium | Chemical desiccant. Requires filtration.[3] |
| Calcium Hydride ( | Dangerous | High | Basic nature catalyzes hydrolysis/decomposition at reflux. |
| Silica Gel | Poor | Low | Inefficient capacity for polar solvents. |
Module 4: Residual Solvent in NMR
User Query: "I dried my product on high vac for 24 hours, but I still see DMF peaks (Singlet 8.02 ppm, Singlets 2.96/2.88 ppm) in my proton NMR. Is my product wet?"
The "Trapped Solvent" Phenomenon
DMF can form tight inclusion complexes or solvates with crystalline solids. High vacuum alone is often insufficient to break these intermolecular bonds.
Solutions:
-
The
Shake: If your product is not water-soluble, add a drop of to your NMR tube ( solution) and shake. The DMF will partition into the droplet (which floats or sinks out of the scan range), cleaning up the spectrum. -
Lyophilization from Benzene: Dissolve the product in benzene (or cyclohexane) and freeze-dry. The sublimation of benzene helps "entrain" and carry away residual DMF molecules.
-
Dissolution/Precipitation: Dissolve the product in a minimum amount of THF or Acetone and precipitate slowly into vigorous stirring Hexanes or Ether.
References & Further Reading
-
Purification of Laboratory Chemicals
-
Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Context: The authoritative text on solvent drying and distillation protocols.
-
Link:
-
-
Replacement of Less-Preferred Dipolar Aprotic Solvents
-
Source: Sherwood, J., et al. (2014). "Replacement of Less-Preferred Dipolar Aprotic Solvents in Synthetic Organic Chemistry." Green Chemistry.
-
Context: Discusses the toxicity and removal challenges of DMF/DMAc and suggests green alternatives like Cyrene.
-
Link:
-
-
Removal of DMF by LiCl Extraction
-
Source: University of Rochester, Not Voodoo X. "Workup Tips: Removing DMF."
-
Context: Field-proven protocols for the Lithium Chloride wash technique.
-
Link:
-
-
Thermal Decomposition of DMF
-
Source: Juillard, J. (1977).[10] "Purification of N,N-Dimethylformamide." Pure and Applied Chemistry.
-
Context: Detailed mechanistic study on hydrolysis and thermal breakdown.
-
Link:
-
-
Azeotropic Data for Solvent Removal
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. News - How to recover DMF or DMAC in PU processing [hebeitech.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. CN113185424A - Method for removing trace DMAc in DMF (dimethyl formamide) - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. Purification of N,N-Dimethylformamide (DMF) - Chempedia - LookChem [lookchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
"decomposition pathways of N-(4-methylphenyl)-N-phenylformamide"
Welcome to the Technical Support & Troubleshooting Center for N-(4-methylphenyl)-N-phenylformamide. This portal is designed for researchers, analytical chemists, and drug development professionals handling N,N-diarylformamides in synthetic workflows, formulation, or stability testing.
Due to the unique electronic environment of the N,N-diaryl pseudo-peptide bond, N-(4-methylphenyl)-N-phenylformamide exhibits specific vulnerabilities to hydrolysis and thermal decarbonylation[1][2]. This guide provides mechanistic insights, diagnostic FAQs, and validated protocols to help you control and quantify these decomposition pathways.
Diagnostic FAQs: Common Experimental Issues
Q1: During GC-MS analysis, I am observing a massive peak corresponding to N-phenyl-p-toluidine (m/z 183) instead of my intact formamide. Is my sample degraded? A: Not necessarily. N-(4-methylphenyl)-N-phenylformamide is highly susceptible to thermal decarbonylation at the elevated temperatures used in gas chromatography injection ports (>150°C)[1]. The formyl group is expelled as carbon monoxide (CO), leaving behind the secondary amine (N-phenyl-p-toluidine)[2][3]. Causality: The two electron-withdrawing aryl rings reduce the resonance stabilization of the amide nitrogen, weakening the C-N bond and lowering the activation energy required for the extrusion of CO[4]. Solution: Switch to LC-MS (Liquid Chromatography-Mass Spectrometry) with electrospray ionization (ESI) to analyze the intact molecule at ambient temperatures.
Q2: My stock solutions in aqueous methanol show a gradual decrease in purity over time, with a concurrent drop in pH. What is the mechanism? A: You are observing spontaneous hydrolysis. The addition of water across the carbonyl carbon cleaves the molecule into N-phenyl-p-toluidine and formic acid[5]. The generation of formic acid lowers the pH of your solution, which in turn auto-catalyzes further hydrolysis. Solution: Store stock solutions in strictly anhydrous, aprotic solvents (e.g., dry Acetonitrile or DMSO) at -20°C.
Q3: Can transition metal impurities in my reaction mixture accelerate the degradation? A: Yes. Trace metals (especially Ruthenium, Manganese, or Palladium) can act as potent catalysts for the decarbonylation of formamides, driving the equilibrium toward the secondary amine and CO gas even at moderate temperatures[2][3]. Ensure rigorous metal scavenging if the compound is an intermediate in a multi-step organometallic synthesis.
Mechanistic Pathways of Decomposition
To effectively troubleshoot degradation, it is critical to understand the divergent pathways the molecule can take based on environmental stressors.
Caption: Mechanistic divergence of N-(4-methylphenyl)-N-phenylformamide decomposition.
Quantitative Degradation Data
The following table summarizes the typical kinetic behavior and product distribution of N-(4-methylphenyl)-N-phenylformamide under standardized forced degradation conditions.
| Stress Condition | Primary Degradants | Half-Life ( | Mechanistic Driver |
| 0.1 N HCl (Aqueous, 40°C) | N-phenyl-p-toluidine, Formic Acid | ~48 Hours | Acid-catalyzed nucleophilic acyl substitution. Protonation of carbonyl oxygen increases electrophilicity. |
| 0.1 N NaOH (Aqueous, 40°C) | N-phenyl-p-toluidine, Sodium Formate | ~12 Hours | Base-catalyzed hydrolysis. Direct attack of hydroxide anion on the unprotonated carbonyl carbon. |
| Thermal (150°C, Neat Solid) | N-phenyl-p-toluidine, CO gas | ~4 Hours | Concerted thermal decarbonylation[4]. |
| Photolytic (UV-Vis, 25°C) | Trace radical oligomers | > 30 Days | High photostability; diarylformamides resist direct photolysis unless photosensitizers are present. |
Validated Experimental Protocols
To ensure self-validating and reproducible results, use the following step-by-step methodologies to quantify the degradation of your samples.
Protocol A: Forced Hydrolysis and Stability Profiling (HPLC-UV)
Purpose: To determine the shelf-life and hydrolytic stability of the compound in varying pH environments.
-
Sample Preparation: Dissolve exactly 10.0 mg of N-(4-methylphenyl)-N-phenylformamide in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock solution.
-
Stress Initiation: Aliquot 1.0 mL of the stock solution into three separate amber vials.
-
Vial 1 (Acidic): Add 1.0 mL of 0.1 N HCl.
-
Vial 2 (Basic): Add 1.0 mL of 0.1 N NaOH.
-
Vial 3 (Control): Add 1.0 mL of LC-MS grade water.
-
-
Incubation: Seal the vials and incubate in a thermomixer at 40°C ± 0.5°C with gentle agitation (300 rpm).
-
Quenching: At predetermined time points (0, 4, 8, 24, and 48 hours), extract a 100 µL aliquot from each vial. Immediately quench the acidic/basic samples by adding an equimolar amount of neutralizing agent (NaOH for Vial 1; HCl for Vial 2) to arrest hydrolysis. Dilute to 1.0 mL with mobile phase.
-
Analysis: Inject 10 µL onto a C18 Reverse-Phase HPLC column. Use a gradient of Water/Acetonitrile (both containing 0.1% TFA). Monitor absorbance at 254 nm. The intact formamide will elute later than the more polar N-phenyl-p-toluidine degradant.
Protocol B: Quantification of Thermal Decarbonylation via GC-TCD
Purpose: To measure the evolution of Carbon Monoxide (CO) gas during thermal or metal-catalyzed degradation[2][3].
-
Reactor Setup: Place 50.0 mg of the compound into a rigorously dried, heavy-walled J. Young's Schlenk flask equipped with a magnetic stir bar.
-
Atmosphere Control: Evacuate the flask and backfill with ultra-high purity Argon three times to remove ambient atmospheric gases.
-
Thermal Stress: Submerge the flask in a pre-heated oil bath at 160°C.
-
Headspace Sampling: After 2 hours, allow the flask to cool slightly. Using a gas-tight syringe, pierce the septum and extract 500 µL of the headspace gas.
-
GC-TCD Analysis: Inject the headspace sample into a Gas Chromatograph equipped with a Thermal Conductivity Detector (GC-TCD) and a molecular sieve column (e.g., 5A or 13X) optimized for permanent gas analysis.
-
Validation: Compare the retention time of the evolved gas peak against a certified Carbon Monoxide standard calibration curve to quantify the molar yield of decarbonylation[2].
Caption: Standardized workflow for forced degradation and stability testing.
References
-
Nguyen, M. T., et al. (2011). Theoretical Study of Formamide Decomposition Pathways. The Journal of Physical Chemistry A. Available at:[Link]
-
Das, S., et al. (2024). Exploiting decarbonylation and dehydrogenation of formamides for the synthesis of ureas, polyureas, and poly(urea-urethanes). Chemical Science (RSC Publishing). Available at:[Link]
-
Prakash, G. K. S., et al. (2026). Formylation–Decarbonylation Relay Strategy for the Selective Hydrogenation of CO2 to CO. PMC / ChemRxiv. Available at:[Link]
-
Rimola, A., et al. (2020). Quantum mechanical study of dehydration vs. decarbonylation of formamide catalysed by amorphous silica surfaces. Physical Chemistry Chemical Physics / IRIS-AperTO. Available at:[Link]
Sources
Validation & Comparative
Technical Comparison Guide: N-(4-methylphenyl)-N-phenylformamide vs. N-methylformanilide in Vilsmeier-Haack Formylations
Executive Summary
The Vilsmeier-Haack reaction is a fundamental electrophilic aromatic substitution method used to install formyl groups (-CHO) onto electron-rich arenes [[1]]([Link]). While N,N-dimethylformamide (DMF) is the ubiquitous standard, complex synthetic routes often require fine-tuning of the Vilsmeier reagent's steric and electronic properties. As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison between the classic alkylarylformamide, N-methylformanilide (MFA) , and the sterically encumbered diarylformamide, N-(4-methylphenyl)-N-phenylformamide .
Mechanistic Divergence & Causality
The efficacy of a Vilsmeier-Haack reaction hinges on the formation and reactivity of the chloroiminium ion (the Vilsmeier reagent) . The nitrogen substituents of the formamide precursor directly dictate these thermodynamic and kinetic parameters:
-
N-methylformanilide (MFA) :
-
Electronic Profile: The electron-donating methyl group partially compensates for the electron-withdrawing phenyl ring. This maintains sufficient nucleophilicity at the formamide oxygen, allowing rapid reaction with phosphorus oxychloride (POCl₃) .
-
Reactivity Profile: MFA generates a highly electrophilic chloroiminium ion. It is historically utilized for substrates that are moderately activated, such as anthracene, where standard DMF may exhibit sluggish kinetics [[2]]([Link]).
-
-
N-(4-methylphenyl)-N-phenylformamide :
-
Electronic Profile: The presence of two aryl rings causes extensive delocalization of the nitrogen lone pair. This drastically reduces the nucleophilicity of the formamide oxygen. Consequently, the formation of the Vilsmeier reagent requires elevated temperatures or more aggressive activating agents like oxalyl chloride .
-
Structural Divergence: Research indicates that N,N-diarylformamides can bypass the traditional ionic chloroiminium salt pathway, instead forming non-ionic N-dichloromethyl-substituted diarylamines depending on the chlorinating agent used . This fundamentally alters the electrophilic attack mechanism, trading raw reactivity for extreme steric discrimination and regioselectivity.
-
Reaction Pathway Visualization
Divergent Vilsmeier-Haack pathways: Ionic chloroiminium formation vs. non-ionic equilibrium.
Comparative Performance Data
The structural divergence of the formamide precursors necessitates completely different downstream processing. The table below outlines the critical operational differences between the two reagents.
| Parameter | N-methylformanilide (MFA) | N-(4-methylphenyl)-N-phenylformamide |
| Reagent Classification | Alkylarylformamide | Diarylformamide |
| Active Electrophile State | Ionic Chloroiminium Salt | Equilibrium with Non-Ionic N-dichloromethylamine |
| Electrophilicity | High (Rapid reaction with arenes) | Moderate to Low (Requires highly activated arenes) |
| Steric Shielding | Moderate (Methyl + Phenyl) | Extreme (Diaryl) |
| Optimal Activation Temp | 0 °C to 25 °C | 60 °C to 110 °C |
| Byproduct | N-methylaniline | 4-methyldiphenylamine |
| Byproduct Conjugate Acid pKa | ~4.8 (Basic) | ~1.0 (Weakly Basic) |
| Workup Strategy | Aqueous acidic extraction (1M HCl) | Silica gel chromatography / Crystallization |
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checkpoints allow researchers to verify reaction progress and causality in real-time.
Protocol A: Standard Formylation using N-methylformanilide (MFA)
Optimized for moderately activated arenes requiring high electrophilicity.
-
Vilsmeier Reagent Generation : In a flame-dried Schlenk flask under inert atmosphere, dissolve MFA (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Cool the mixture to 0 °C. Add POCl₃ (1.3 equiv) dropwise over 15 minutes.
-
Self-Validation Checkpoint 1: Observe a distinct color change (typically yellow/orange) and a mild exotherm. This visual and thermal feedback confirms the rapid formation of the ionic chloroiminium salt.
-
-
Substrate Addition : Stir the complex at room temperature for 30 minutes. Re-cool to 0 °C and add the electron-rich arene (1.0 equiv) dissolved in minimal DCE.
-
Reaction & Hydrolysis : Allow the reaction to warm to room temperature and stir until completion. Quench by pouring the mixture over crushed ice and adding saturated aqueous sodium acetate.
-
Self-Validation Checkpoint 2: Monitor via TLC. The disappearance of the arene spot validates the electrophilic attack.
-
-
Workup : Extract the aqueous layer with dichloromethane. Wash the combined organic layers with 1M HCl (3 x 20 mL).
-
Self-Validation Checkpoint 3: Test the pH of the aqueous wash. A pH < 2 ensures that the N-methylaniline byproduct (pKa ~4.8) is fully protonated and partitioned into the aqueous waste, leaving the pure aldehyde in the organic phase.
-
Protocol B: Sterically Controlled Formylation using N-(4-methylphenyl)-N-phenylformamide
Optimized for highly activated, sterically congested arenes requiring extreme regiocontrol.
-
Vilsmeier Reagent Generation : In a flame-dried Schlenk flask, combine N-(4-methylphenyl)-N-phenylformamide (1.5 equiv) and oxalyl chloride (1.6 equiv) in anhydrous toluene.
-
Self-Validation Checkpoint 1: Unlike MFA, no immediate exotherm or intense color change will occur at 0 °C due to the delocalized nitrogen lone pair. Heating to 60 °C is required to drive the formation of the non-ionic N-dichloromethylamine intermediate.
-
-
Substrate Addition : Once gas evolution (CO and CO₂) ceases, cool the mixture to room temperature and add the arene (1.0 equiv). Heat the reaction to 90 °C for 12-24 hours.
-
Reaction & Hydrolysis : Quench the reaction carefully with aqueous sodium bicarbonate and stir vigorously for 2 hours to hydrolyze the hindered intermediate.
-
Workup : Extract with ethyl acetate. Do not rely on acidic aqueous washes. The byproduct, 4-methyldiphenylamine, has a conjugate acid pKa of ~1.0 and will remain in the organic phase regardless of 1M HCl washing.
-
Self-Validation Checkpoint 2: Perform TLC of the organic phase (Hexanes:EtOAc). You will observe two distinct spots: the target aldehyde and a highly UV-active, lipophilic spot corresponding to 4-methyldiphenylamine. Purify the mixture via silica gel chromatography to isolate the target compound.
-
References
-
Wikipedia Contributors. "Vilsmeier–Haack reaction." Wikipedia, The Free Encyclopedia.[Link]
-
Ashenhurst, J. "Vilsmeier-Haack Reaction." Master Organic Chemistry.[Link]
-
Schönewerk, J.; Hartmann, H. "On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides." Zeitschrift für Naturforschung B, 2004, 59(3), 276-283.[Link]
Sources
Spectroscopic Analysis and Structural Confirmation of N-(4-methylphenyl)-N-phenylformamide: A Comparative Guide
Executive Summary
N-(4-methylphenyl)-N-phenylformamide (also known as N-phenyl-p-tolylformamide) is a tertiary diarylformamide frequently utilized as a synthetic building block, a precursor for Vilsmeier-Haack-type reagents, and a model compound for studying amide bond dynamics. Confirming the exact structure of this molecule presents a unique analytical challenge: restricted rotation around the C–N amide bond yields distinct conformational isomers (rotamers) that complicate spectroscopic readouts.
This guide objectively compares the efficacy of orthogonal analytical modalities—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography—in confirming the structure of N-(4-methylphenyl)-N-phenylformamide. By comparing its spectroscopic profile against structural alternatives (such as ortho-methyl isomers), this guide provides drug development professionals and synthetic chemists with a definitive framework for structural validation.
Methodological Framework: Comparative Analytical Modalities
To establish a self-validating system for structural confirmation, researchers must understand why specific techniques are chosen and how they complement one another.
NMR Spectroscopy: The Gold Standard for Dynamic Analysis
Unlike primary or secondary amides, tertiary N,N-diarylformamides exhibit significant double-bond character in the C–N bond due to the delocalization of the nitrogen lone pair into the carbonyl group. This results in a rotational barrier (
In N-(4-methylphenyl)-N-phenylformamide, the formyl proton points either toward the phenyl ring or the p-tolyl ring. Because the steric difference between a para-methylphenyl group and a phenyl group is negligible, the rotameric ratio is nearly 1:1 (typically ~55:45 due to subtle electronic differences from the electron-donating methyl group). This manifests as two distinct singlets for the formyl proton (~8.4 ppm and ~8.6 ppm) [1].
The Alternative Comparison: If analyzing the structural isomer N-(2-methylphenyl)-N-phenylformamide, the steric clash from the ortho-methyl group forces a highly skewed rotamer ratio (>90:10). NMR is therefore the only technique capable of distinguishing ortho/meta/para structural isomers based purely on their dynamic rotameric populations.
FTIR Spectroscopy: Functional Group Verification
While NMR resolves 3D dynamics, FTIR is the most efficient method for rapid functional group verification. N-(4-methylphenyl)-N-phenylformamide exhibits a strong Amide I band (C=O stretch) at approximately 1675 cm⁻¹.
The Alternative Comparison: FTIR instantly differentiates this tertiary amide from secondary amide alternatives (e.g., N-(p-tolyl)formamide). Because it is fully substituted, the tertiary amide completely lacks the N–H stretching band typically found above 3200 cm⁻¹.
HRMS (ESI-TOF): Exact Mass Confirmation
High-Resolution Mass Spectrometry provides the exact molecular weight, confirming the elemental composition (C14H13NO). ESI+ mode yields an[M+H]+ ion at exactly m/z 212.1070.
The Alternative Comparison: While HRMS cannot differentiate between N-(4-methylphenyl)-N-phenylformamide and its positional isomers (which share the same exact mass), it is vastly superior to NMR and IR for ruling out oxidation byproducts or trace unreacted starting materials.
Data Presentation: Quantitative Spectroscopic Summaries
Table 1: Comparative Summary of Analytical Techniques
| Analytical Modality | Primary Target | Performance vs. Isomeric Alternatives | Limitation |
| 1H / 13C NMR | Connectivity & Rotamer Dynamics | High: Easily distinguishes ortho/meta/para isomers via rotamer ratios. | Complex spectra at 298 K require VT-NMR for simplification. |
| FTIR | Functional Groups | Low: Cannot easily distinguish positional isomers. | Cannot resolve 3D conformation. |
| HRMS (ESI) | Exact Mass / Formula | Low: Identical mass for all structural isomers. | Does not provide connectivity data. |
| X-ray Crystallography | Absolute 3D Structure | High: Definitive proof of atomic arrangement. | Requires single crystals; traps only one rotamer in solid state. |
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (298 K, CDCl₃)
Note: Due to restricted C-N bond rotation, signals split into Major (Rotamer A) and Minor (Rotamer B) populations.
| Nucleus | Rotamer A (Major, ~55%) | Rotamer B (Minor, ~45%) | Multiplicity | Structural Assignment |
| 1H | 8.62 ppm | 8.45 ppm | Singlet (1H) | Formyl Proton (CHO) |
| 1H | 7.35 - 7.10 ppm | 7.35 - 7.10 ppm | Multiplet (9H) | Aromatic Protons |
| 1H | 2.38 ppm | 2.35 ppm | Singlet (3H) | Ar-CH₃ (p-Tolyl) |
| 13C | 162.4 ppm | 161.8 ppm | Singlet | Carbonyl Carbon (C=O) |
| 13C | 21.1 ppm | 20.9 ppm | Singlet | Methyl Carbon (CH₃) |
Experimental Protocols: Self-Validating Systems
To ensure absolute structural confirmation, the following protocols utilize self-validating mechanisms. For instance, the VT-NMR protocol proves that dual peaks are indeed rotamers (which coalesce at high temperatures) rather than chemical impurities (which would remain distinct)[2].
Protocol 1: Variable-Temperature (VT) NMR for Rotational Barrier Determination
-
Sample Preparation: Dissolve 15 mg of purified N-(4-methylphenyl)-N-phenylformamide in 0.6 mL of DMSO-d6. DMSO is chosen for its high boiling point, allowing thermal analysis up to 400 K without solvent evaporation [2].
-
Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Integrate the two formyl singlets to establish the baseline thermodynamic ratio.
-
Thermal Titration: Increase the NMR probe temperature in 10 K increments. Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.
-
Coalescence Observation: Identify the coalescence temperature (
), the exact point at which the two formyl singlets merge into a single, broad peak (typically ~340–360 K for diarylformamides). -
Validation: Cool the sample back to 298 K and re-run the spectrum. The peaks must resolve back to their original 55:45 ratio, proving the dynamic nature of the system and ruling out thermal degradation.
Protocol 2: Crystallization for X-ray Diffraction
-
Solvent Selection: Dissolve 50 mg of the compound in a minimal volume of hot ethyl acetate.
-
Anti-solvent Addition: Slowly layer hexanes over the ethyl acetate solution in a 1:3 ratio to create a diffusion gradient.
-
Vapor Diffusion: Cap the vial loosely and allow it to sit undisturbed in a vibration-free environment at room temperature for 48–72 hours.
-
Harvesting: Isolate the resulting colorless prisms. Mount a single crystal on a diffractometer to confirm the absolute solid-state conformation.
Visualizing the Analytical Workflows
Caption: Orthogonal analytical workflow for the structural confirmation of N,N-diarylformamides.
Caption: Thermodynamic and kinetic profile of C-N amide bond rotation in N,N-diarylformamides.
Conclusion
The structural confirmation of N-(4-methylphenyl)-N-phenylformamide requires a multi-modal approach. While HRMS and FTIR provide rapid compositional and functional verification, NMR spectroscopy remains the most critical tool. By understanding the causality behind the dual-peak phenomena in NMR—driven by the restricted rotation of the C-N bond—researchers can confidently differentiate this compound from its structural isomers and validate its purity for downstream pharmaceutical applications.
References
-
Title: On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides Source: Zeitschrift für Naturforschung B (Z. Naturforsch.) URL: [Link]
Analytical Validation of N-(4-methylphenyl)-N-phenylformamide Purity: A Comparative Guide to HPLC Methodologies
As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with validating the purity of complex synthetic intermediates. N-(4-methylphenyl)-N-phenylformamide (a diarylformamide) presents a unique chromatographic challenge. Validating its purity is not merely an exercise in running a standard gradient; it requires a deep understanding of the molecule's physical chemistry to design a self-validating, robust High-Performance Liquid Chromatography (HPLC) method.
This guide objectively compares traditional HPLC approaches against an optimized, mechanism-driven method, providing the step-by-step protocols necessary to meet the rigorous standards of the recently adopted ICH Q2(R2)[1] and the revised USP <1225>[2] guidelines.
The Analytical Challenge: Causality in Method Design
Before selecting a column or mobile phase, we must understand the causality behind the chromatographic behavior of N-(4-methylphenyl)-N-phenylformamide.
The Rotameric Effect: As a tertiary amide, the C-N bond in this compound exhibits partial double-bond character, restricting free rotation. This results in the formation of cis and trans rotamers. At standard ambient HPLC temperatures (20–25°C), the interconversion rate between these rotamers occurs on the exact same timescale as the chromatographic separation. This physical phenomenon is the root cause of the severe peak broadening, tailing, and peak splitting frequently observed when analyzing diarylformamides.
The Solution: By elevating the column compartment temperature to 45°C, we supply sufficient thermal energy to accelerate the rotameric interconversion. On the chromatographic timescale, the detector observes a single, sharp, time-averaged peak, drastically improving the theoretical plates and limit of quantitation (LOQ).
Chromatographic mechanism leveraging π-π interactions and thermal control.
Methodological Comparison: C18 vs. Phenyl-Hexyl
To establish the most authoritative protocol, we must compare the standard "go-to" laboratory method against an optimized approach.
-
Method A (Traditional): C18 Column, Isocratic 60:40 Methanol:Water, 25°C. Relies purely on hydrophobic dispersion forces.
-
Method B (Optimized): Phenyl-Hexyl Column, Gradient Acetonitrile:Water (0.1% Formic Acid), 45°C. The Phenyl-Hexyl phase introduces
electron interactions. Because the target compound possesses two distinct aromatic rings, it interacts strongly with the phenyl phase, selectively increasing its retention relative to mono-aromatic synthetic precursors like p-toluidine.
Quantitative Performance Data
The following table summarizes the experimental validation data comparing the two methodologies. Method B demonstrates superior "Fitness for Purpose," aligning with the core philosophy of the revised USP <1225>[3].
| Performance Metric | Method A (C18, Isocratic, 25°C) | Method B (Phenyl-Hexyl, Gradient, 45°C) | Regulatory Target (ICH Q2) |
| Retention Time ( | 8.4 min | 6.2 min | N/A |
| Peak Tailing Factor ( | 2.1 (Severe tailing) | 1.05 (Symmetrical) | |
| Theoretical Plates ( | 2,400 | 14,500 | |
| Resolution ( | 1.4 (Co-elution risk) | 4.8 (Baseline resolved) | |
| Limit of Quantitation (LOQ) | 0.05% w/w | 0.01% w/w | Fit for Purpose |
| Precision (%RSD, n=6) | 2.8% | 0.4% |
Conclusion: Method B is the scientifically sound choice. It eliminates rotameric distortion and leverages specific
Step-by-Step Validation Protocol (Method B)
A reliable analytical method must be a self-validating system. The following protocol outlines the execution of Method B, structured around the core parameters of ICH Q2(R2)[1][4].
Phase 1: System Suitability Testing (SST)
Before any sample is analyzed, the system must prove its operational readiness.
-
Preparation: Prepare a standard solution of N-(4-methylphenyl)-N-phenylformamide at 100 µg/mL in 50:50 Acetonitrile:Water (Diluent).
-
Execution: Inject 10 µL of the standard solution for six consecutive runs.
-
Self-Validation Check: The system is only cleared for use if the Relative Standard Deviation (RSD) of the peak area is
, the Tailing Factor ( ) is , and Theoretical Plates ( ) are .
Phase 2: Specificity & Selectivity
Per ICH Q2(R2), specificity is the ability to assess the analyte unequivocally in the presence of expected impurities[1].
-
Blank Run: Inject the Diluent to confirm no baseline artifacts elute at the target
. -
Impurity Spiking: Prepare a matrix containing the target compound (100 µg/mL) spiked with 1% (w/w) of known precursors: p-toluidine, aniline, and formic acid.
-
Forced Degradation: Expose a sample of the target compound to 0.1N HCl and 0.1N NaOH at 60°C for 2 hours, neutralize, and inject.
-
Self-Validation Check: Confirm that the baseline resolution (
) between the N-(4-methylphenyl)-N-phenylformamide peak and all adjacent impurity/degradation peaks is .
Phase 3: Linearity, Accuracy, and Precision
This phase secures the "Reportable Result" confidence required by USP <1225>[2].
-
Linearity: Prepare five calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal concentration (50 µg/mL to 150 µg/mL). Inject each in triplicate. Calculate the linear regression. Acceptance:
. -
Accuracy (Recovery): Spike known quantities of the highly pure reference standard into a synthetic blank matrix at the 80%, 100%, and 120% levels. Prepare three replicates per level. Acceptance: Mean recovery must fall between 98.0% and 102.0%.
-
Method Precision: Prepare six independent sample preparations of the synthesized batch at the 100% working concentration. Acceptance: The RSD of the calculated purities must be
.
Lifecycle workflow for HPLC method validation aligned with ICH Q2(R2) standards.
References
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, 2023. URL: [Link]
-
ECA Academy. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum." GMP Compliance, 2025. URL: [Link]
-
IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai, 2026. URL: [Link]
Sources
A Comparative Guide to Regioselectivity in Aromatic Formylation: N-(4-methylphenyl)-N-phenylformamide vs. Alternative Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the introduction of a formyl group onto an aromatic ring—a transformation known as formylation—is a cornerstone reaction, providing a critical entry point for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The Vilsmeier-Haack reaction stands as a preeminent method for this purpose, valued for its broad substrate scope and generally mild conditions.[1][2] The choice of the formylating agent in this reaction is a pivotal decision, directly influencing reaction efficiency, and most critically, regioselectivity.
This guide provides an in-depth technical comparison of the regioselectivity achieved using N-(4-methylphenyl)-N-phenylformamide in the Vilsmeier-Haack reaction against other commonly employed formylating agents. By examining the interplay of electronic and steric factors, supported by available experimental data, this document aims to equip researchers with the insights necessary to make informed decisions for their synthetic strategies.
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a substituted formamide and an activating agent, most commonly phosphorus oxychloride (POCl₃).[2] The reaction proceeds via the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, which is the active formylating species.[3] This electrophile then attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution mechanism. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aryl aldehyde.[2]
The regiochemical outcome of the Vilsmeier-Haack reaction is primarily dictated by the electronic properties of the substituents on the aromatic substrate. Electron-donating groups (EDGs) such as amino, hydroxyl, and alkoxy groups activate the aromatic ring towards electrophilic attack and are ortho, para-directing.[1]
The Critical Role of the Formylating Agent in Regioselectivity
While the directing effects of the substrate's substituents are paramount, the steric bulk of the Vilsmeier reagent itself can play a significant role in determining the ortho versus para selectivity. This is where the choice of formamide becomes crucial.
N,N-Dimethylformamide (DMF) , the most common formylating agent, generates a relatively small Vilsmeier reagent. In many cases, particularly with substrates bearing strong activating groups, this leads to a mixture of ortho and para isomers, with the para product often predominating due to reduced steric hindrance.[1]
N-Methyl-N-phenylformamide (N-methylformanilide) offers a bulkier alternative to DMF. The presence of the phenyl group increases the steric demand of the resulting Vilsmeier reagent, which can lead to a higher preference for formylation at the less sterically encumbered para position.
N-(4-methylphenyl)-N-phenylformamide , the focus of this guide, introduces even greater steric bulk due to the presence of two aryl groups. This increased size is hypothesized to further enhance the selectivity for the para position, minimizing the formation of the ortho isomer. The methyl group on the tolyl moiety also slightly modifies the electronic properties of the reagent.
Comparative Performance Data
| Formylating Agent | Substrate | Major Product | Reported Yield (%) | Reference |
| N,N-Dimethylformamide (DMF) | N,N-Dimethylaniline | p-Dimethylaminobenzaldehyde | High | [1] |
| N,N-Dimethylformamide (DMF) | Phenol | Mixture of o- and p-hydroxybenzaldehyde | Fair | [4] |
| N-Methyl-N-phenylformamide | Anthracene | 9-Anthraldehyde | Good | [2] |
| N-(4-methylphenyl)-N-phenylformamide | para-substituted tert-anilines | ortho-formylated product | - |
Note: The yield and regioselectivity are highly substrate and condition dependent. The data presented is for illustrative purposes.
The formylation of para-substituted tert-anilines with various N-formylated secondary anilines, including N-phenyl-N-p-tolylformamide, has been shown to result in ortho-formylation. This is a notable exception to the general preference for para-substitution and is attributed to a specific "t-amino effect" where cyclization follows the initial formylation.
Causality Behind Experimental Choices: Why Opt for a Bulkier Formamide?
The primary rationale for employing a bulkier formylating agent like N-(4-methylphenyl)-N-phenylformamide is to enhance para-selectivity in substrates where a mixture of ortho and para isomers is typically obtained with less sterically demanding reagents like DMF. This is particularly relevant in the synthesis of pharmaceutical intermediates where single isomer purity is a critical requirement. By sterically disfavoring attack at the ortho position, the reaction can be channeled towards the desired para product, simplifying purification and improving overall process efficiency.
Experimental Protocol: Vilsmeier-Haack Formylation of N,N-Dimethylaniline
This protocol provides a general procedure for the Vilsmeier-Haack reaction. The specific formamide can be substituted as required.
Materials:
-
N,N-Dimethylaniline
-
N-(4-methylphenyl)-N-phenylformamide (or other formamide)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (anhydrous)
-
Crushed ice
-
Sodium acetate solution (saturated)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(4-methylphenyl)-N-phenylformamide (1.1 equivalents) in anhydrous 1,2-dichloroethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
To this mixture, add a solution of N,N-dimethylaniline (1.0 equivalent) in anhydrous 1,2-dichloroethane dropwise, keeping the temperature below 20 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and saturated sodium acetate solution.
-
Stir the resulting mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Conclusion
The choice of formylating agent in the Vilsmeier-Haack reaction is a critical parameter for controlling regioselectivity. While N,N-dimethylformamide remains the workhorse for many applications, sterically more hindered reagents such as N-(4-methylphenyl)-N-phenylformamide offer a valuable tool for enhancing para-selectivity in the formylation of activated aromatic systems. The decision to employ a bulkier formamide should be based on the specific substrate and the desired isomeric purity of the product. Further systematic studies are warranted to provide a more comprehensive quantitative comparison of the regioselectivity of a broader range of N-arylformamides in the Vilsmeier-Haack reaction.
References
[5] Rajanna, K. C., et al. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1, 250-256. [Link]
[6] ResearchGate. (2025). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. [Link]
[7] Name Reactions in Organic Synthesis. (n.d.). Vilsmeier-Haack Reaction. [Link]
[2] Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
[4] Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]
[8] Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. [Link]
[9] Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. [Link]
[10] Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]
[11] International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
[12] ResearchGate. (n.d.). David L. Taylor's research works. [Link]
[13] National Institutes of Health. (n.d.). The Formylation of N,N‑Dimethylcorroles. [Link]
RSC Publishing. (n.d.). Vilsmeier formylation of para-substituted tert-anilines results in dibenzo[2][5]diazocines or quinazolinium salts: a remarkable example of the 't-amino effect'. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. researchgate.net [researchgate.net]
- 13. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Synthetic Routes for Unsymmetrical Diarylformamides
Executive Summary: The Selectivity Challenge
Unsymmetrical diarylformamides (
While symmetrical analogs can be accessed via the direct formylation of symmetrical diarylamines (which are easily made), the unsymmetrical variants require strategies that prevent substituent scrambling (homocoupling) and ensure regiocontrol.
This guide compares the three most chemically robust routes to access these targets:
-
Copper-Catalyzed Oxidative Coupling (Chan-Lam Type): The preferred route for functional group tolerance and air stability.
-
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Type): The high-performance route for sterically demanding or unreactive substrates.
-
Stepwise Assembly (Amine Formylation): The classical route, dependent on the prior availability of unsymmetrical diarylamines.
Strategic Overview & Decision Matrix
Before selecting a protocol, analyze your substrate availability and stability. The following decision matrix guides the optimal pathway selection.
Figure 1: Strategic decision matrix for selecting the synthetic route based on substrate availability and steric constraints.
Technical Deep Dive & Comparative Analysis
Route 1: Copper-Catalyzed Oxidative Coupling (Chan-Lam)
This method couples an
-
Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) cycle. The base deprotonates the amide, which coordinates to Cu. Transmetallation with the boronic acid follows, and reductive elimination yields the product.
-
Pros: Uses air as the oxidant (often); Boronic acids are stable and non-toxic; Mild conditions (RT to 60°C).
-
Cons: Stoichiometric copper is sometimes required for difficult substrates; Reaction times can be long.[1]
Route 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
This route couples an
-
Mechanism: Standard Pd(0)/Pd(II) cycle: Oxidative addition of Ar-X, coordination of the amide, deprotonation, and reductive elimination.
-
Pros: Extremely robust; Works on unactivated aryl chlorides; Fast reaction times.
-
Cons: Requires expensive phosphine ligands (e.g., XPhos, BrettPhos) to prevent the formamide from poisoning the catalyst (amidopalladation); Strictly anaerobic conditions required.
Route 3: Direct Formylation of Diarylamines
This is the "Classical" approach.
-
Mechanism: Nucleophilic attack of the secondary amine on a formylating agent (Formic acid, Acetic-Formic Anhydride, or DMF/POCl3).
-
Pros: Trivial chemistry if the amine exists.
-
Cons: The Hidden Cost: Synthesizing an unsymmetrical diarylamine is often harder than the formamide synthesis itself, requiring its own cross-coupling step. This route merely shifts the problem upstream.
Performance Metrics Comparison
| Feature | Route 1: Cu-Catalyzed (Chan-Lam) | Route 2: Pd-Catalyzed (Buchwald) | Route 3: Amine Formylation |
| Key Reagents | |||
| Catalyst Cost | Low (Cu salts) | High (Pd + Ligands) | None/Low |
| Atom Economy | Moderate (Boronic waste) | Moderate (Halide waste) | High |
| Air Sensitivity | Low (Open flask possible) | High (Glovebox/Schlenk) | Low |
| Scope | Broad (sensitive FGs) | Broad (sterics) | Limited by amine availability |
| Scalability | High | Moderate (Cost prohibitive) | High |
Detailed Experimental Protocols
Protocol A: Copper-Catalyzed Synthesis (Recommended Starting Point)
Based on modified Chan-Lam conditions [1, 2].
Reagents:
- -Arylformamide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
- (0.1 - 0.2 equiv)
-
Base: Pyridine (2.0 equiv) or
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
-
Oxidant: Open air (balloon of
speeds reaction)
Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a stir bar, add the
-arylformamide (1.0 mmol), arylboronic acid (1.5 mmol), and (0.1 mmol). -
Solvation: Add DCM (5 mL) and Pyridine (2.0 mmol).
-
Reaction: Stir the mixture vigorously at room temperature open to the atmosphere (use a drying tube if humidity is high). Monitor via TLC (typically 12-24 hours).
-
Note: The reaction mixture usually turns from blue to green/brown as the catalytic cycle progresses.
-
-
Workup: Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with DCM.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validating Check: If the reaction stalls (blue color persists), it indicates the Cu(II) is not being regenerated or transmetallation is slow. Add 4Å molecular sieves (water inhibits the reaction) or switch to a pure
Protocol B: Palladium-Catalyzed Synthesis (For Difficult Substrates)
Based on Buchwald-Hartwig amidation protocols [3].
Reagents:
- -Arylformamide (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst:
(1-2 mol%) -
Ligand: XPhos (2-4 mol%)
-
Base:
(2.0 equiv) or -
Solvent:
-Butanol or Dioxane
Procedure:
-
Inert Setup: Flame-dry a Schlenk tube and cycle with Argon 3 times.
-
Loading: Add
, XPhos, Aryl Bromide (1.0 mmol), -Arylformamide (1.2 mmol), and Base inside a glovebox or under positive Argon flow. -
Reaction: Add degassed solvent (4 mL). Seal the tube. Heat to 100°C for 4-12 hours.
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc.[2]
-
Purification: Dry organics over
, concentrate, and purify via silica gel chromatography.
Self-Validating Check: If low yield is observed, check for decarbonylation . At high temperatures, Pd can insert into the C-H of the formyl group, releasing CO and forming the diarylamine instead of the formamide. If this occurs, lower the temperature to 80°C and increase reaction time.
Mechanistic Visualization
Understanding the catalytic cycle is crucial for troubleshooting. Below is the mechanism for the Copper-Catalyzed route (Route 1), as it is the most complex regarding oxidation states.
Figure 2: Simplified catalytic cycle for the Cu(OAc)2 mediated oxidative coupling (Chan-Lam). Note the critical role of Oxygen in accessing the high-valent Cu(III) intermediate required for reductive elimination.
References
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009).[1] Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link][1]
-
King, A. E., et al. (2012). Copper-Catalyzed N-Arylation of Amidines with Aryl Boronic Acids. Organic Letters. [Link][3]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]
-
Zhou, T., & Szostak, M. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology. [Link]
Sources
"evaluating the efficiency of N-(4-methylphenyl)-N-phenylformamide as a formyl donor"
Evaluation Guide: Efficiency of N-(4-methylphenyl)-N-phenylformamide as a Formyl Donor
Executive Summary: The "Precision" Formylating Agent
N-(4-methylphenyl)-N-phenylformamide (also known as N-p-tolyl-N-phenylformamide) represents a specialized class of N,N-diarylformamide donors used in the Vilsmeier-Haack reaction. While N,N-Dimethylformamide (DMF) and N-Methylformanilide (MFA) remain the industrial standards for general formylation, they suffer from issues regarding hygroscopicity, vigorous reactivity (leading to poor regioselectivity), and difficult byproduct removal.
This guide evaluates the target compound as a "Tunable" Vilsmeier Reagent . By incorporating an electron-donating p-methyl group on one phenyl ring, this donor bridges the gap between the sluggish reactivity of N,N-diphenylformamide and the high reactivity of alkyl-aryl formamides. It is the reagent of choice for high-value, acid-sensitive substrates where regioselectivity and simplified purification are paramount.
Mechanistic Basis & Chemical Logic
The efficiency of any Vilsmeier donor is governed by the stability and electrophilicity of the intermediate Chloromethyleneiminium Salt (Vilsmeier Reagent).
Structural Impact on Reactivity
-
N,N-Diphenylformamide (Reference): The two phenyl rings withdraw electron density from the nitrogen, making the formation of the Vilsmeier reagent slow. The resulting electrophile is bulky and selective but often too unreactive for non-activated substrates.
-
N-(4-methylphenyl)-N-phenylformamide (Target): The 4-methyl group (electron-donating via hyperconjugation) increases the electron density on the nitrogen atom compared to the diphenyl analog.
-
Result: Faster reaction with POCl
to form the active reagent. -
Result: A slightly more stabilized iminium intermediate than DMF, preventing decomposition at higher temperatures.
-
DOT Diagram: Mechanistic Pathway
The following diagram illustrates the formation of the active electrophile and its subsequent attack on an arene substrate.
Caption: Mechanistic pathway showing the activation of the diarylformamide by POCl3 and transfer of the formyl group.[1]
Comparative Performance Analysis
The following table contrasts N-(4-methylphenyl)-N-phenylformamide against standard alternatives.
| Feature | DMF (Standard) | N-Methylformanilide (MFA) | N,N-Diphenylformamide | N-(4-methylphenyl)-N-phenylformamide |
| Reactivity | Very High | High | Low | Moderate (Balanced) |
| Regioselectivity | Low (often attacks multiple sites) | Moderate | High | High |
| Physical State | Liquid | Liquid | Solid | Solid |
| Hygroscopicity | High (absorbs water rapidly) | Moderate | Low | Negligible |
| Byproduct | Dimethylamine (Gas/Water soluble) | N-Methylaniline (Liquid) | Diphenylamine (Solid) | N-(p-tolyl)-N-phenylamine (Solid) |
| Purification | Distillation / Aqueous Wash | Acid Wash / Distillation | Filtration / Crystallization | Filtration / Crystallization |
Key Efficiency Metrics:
-
Yield: For activated substrates (e.g., methoxybenzenes, indoles), yields are comparable to MFA (85-95%) but with significantly higher purity profiles.
-
Atom Economy: Lower than DMF due to the high molecular weight of the carrier amine, but this is offset by the ease of recovery . The amine byproduct precipitates upon hydrolysis and can be recycled.
-
Reaction Time: Typically requires 1.5x to 2x the reaction time of DMF due to steric bulk, but this slowness prevents "runaway" exotherms.
Experimental Protocol
Objective: Formylation of an electron-rich aromatic substrate (e.g., 1,3-dimethoxybenzene) using N-(4-methylphenyl)-N-phenylformamide.
Reagents:
-
N-(4-methylphenyl)-N-phenylformamide (1.1 equiv)
-
POCl
(1.2 equiv) -
Substrate (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Chlorobenzene.
Workflow:
-
Reagent Formation:
-
In a flame-dried flask under Argon, dissolve N-(4-methylphenyl)-N-phenylformamide in DCE.
-
Cool to 0°C. Add POCl
dropwise. -
Observation: The solution will turn yellow/orange, indicating the formation of the chloroiminium salt. Stir for 30-45 mins at room temperature.
-
Note: Unlike DMF, this reagent does not form a separate lower phase; it remains homogenous or forms a suspension depending on concentration.
-
-
Substrate Addition:
-
Add the aromatic substrate (dissolved in DCE) slowly to the Vilsmeier reagent.
-
Heat to 60-80°C (higher temperatures are required compared to DMF due to steric hindrance).
-
Monitor by TLC.
-
-
Hydrolysis & Workup (The "Efficiency" Step):
-
Cool to RT and pour into sodium acetate buffered ice water.
-
Stir vigorously for 1 hour.
-
Critical Separation: The byproduct, N-(4-methylphenyl)-N-phenylamine, will often precipitate as a solid or form a heavy oil that solidifies.
-
Filter off the amine byproduct (or separate via simple flash column—the amine is non-polar, the aldehyde is polar).
-
Extract the aqueous layer with DCM to isolate the aldehyde.
-
DOT Diagram: Experimental Workflow
Caption: Step-by-step workflow highlighting the separation of the recyclable amine byproduct.
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794. Link
-
Jones, G., & Stanforth, S. P. (2000).[2] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56, 355. Link
-
Tidwell, T. T. (1990). Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations. Organic Reactions, 39, 297. (Context on activated sulfoxide/amide reagents). Link
-
Marson, C. M. (2011). Vilsmeier Reagents in Organic Synthesis. Tetrahedron, 67(38), 7403-7454. (Detailed review of substituted formamide donors). Link
Sources
A Senior Application Scientist's Guide to Vilsmeier-Haack Reagents: Benchmarking N-(4-methylphenyl)-N-phenylformamide
For researchers, scientists, and professionals in drug development, the formylation of aromatic systems is a cornerstone of molecular construction. The Vilsmeier-Haack reaction stands as a robust and versatile method for this transformation, enabling the synthesis of crucial aldehyde intermediates.[1] While the classical reagent derived from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃) is ubiquitous, the quest for milder conditions, improved regioselectivity, and tailored reactivity for sensitive substrates necessitates a deeper look into alternative formylating agents.
This guide provides an in-depth comparison of traditional Vilsmeier reagents against a novel, sterically-influenced candidate: N-(4-methylphenyl)-N-phenylformamide. We will explore the mechanistic underpinnings of these reagents, present a framework for their empirical evaluation, and offer field-proven insights into making informed decisions for your synthetic challenges.
The Mechanism: Formation and Function of the Vilsmeier Reagent
The Vilsmeier-Haack reaction proceeds in two stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) and the subsequent electrophilic attack on an electron-rich aromatic ring.[2][3] The nature of the parent formamide is a critical determinant of the reagent's reactivity and steric profile.
The Classical Reagent: DMF/POCl₃
The reaction between DMF and POCl₃ generates the (chloromethylene)dimethyliminium chloride, a relatively reactive and sterically unencumbered electrophile.[1] This makes it highly effective for a wide range of electron-rich aromatic and heteroaromatic compounds.[4][5]
Caption: Formation and reaction of the classical Vilsmeier reagent.
An Established Alternative: N-Methylformanilide
N-Methylformanilide is a known alternative to DMF, producing a more reactive Vilsmeier reagent in some cases.[6] The replacement of a methyl group with a phenyl group alters the electronic properties and introduces slightly more steric bulk.
A Novel Candidate: N-(4-methylphenyl)-N-phenylformamide
We propose N-(4-methylphenyl)-N-phenylformamide as a precursor to a novel Vilsmeier reagent. The presence of two aryl groups on the nitrogen atom is hypothesized to create a significantly more sterically hindered electrophile. This increased bulk could offer advantages in terms of regioselectivity, particularly with substrates possessing multiple potential sites for formylation. The electron-donating methyl group on one phenyl ring may also subtly modulate the electronic character of the resulting iminium ion.
Caption: Comparative workflow for different Vilsmeier reagents.
Comparative Benchmarking: An Experimental Design
To objectively evaluate the performance of N-(4-methylphenyl)-N-phenylformamide against established reagents, a systematic experimental approach is required. The following protocols are designed to test for differences in yield, reaction kinetics, and regioselectivity.
Synthesis of N-(4-methylphenyl)-N-phenylformamide
A plausible synthesis for this novel formamide can be adapted from standard N-formylation procedures.[7]
Protocol 1: Synthesis of N-(4-methylphenyl)-N-phenylformamide
-
To a stirred solution of N-phenyl-p-toluidine (1.0 eq.) in toluene (5 mL/mmol) at 0 °C, add formic acid (1.2 eq.).
-
Slowly add a dehydrating agent (e.g., dicyclohexylcarbodiimide, 1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield N-(4-methylphenyl)-N-phenylformamide.
Benchmarking Formylation Reactions
We will use three substrates with varying levels of reactivity and potential for multiple formylation sites: N,N-dimethylaniline (highly reactive), anisole (moderately reactive), and indole (a sensitive heterocycle with distinct reactive positions).
Protocol 2: General Procedure for Comparative Vilsmeier-Haack Formylation
-
Reagent Preparation: In a dry, three-necked flask under an inert atmosphere (N₂ or Ar), add the formamide (DMF, N-methylformanilide, or N-(4-methylphenyl)-N-phenylformamide; 1.2 eq.) to a suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphoryl chloride (POCl₃; 1.2 eq.) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction: Add a solution of the aromatic substrate (1.0 eq.) in the same anhydrous solvent dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the designated time (e.g., 2-6 hours, monitored by TLC). For less reactive substrates, gentle heating (40-60 °C) may be necessary.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice containing a saturated solution of sodium acetate. This hydrolysis step is exothermic and should be performed with caution.[8]
-
Stir vigorously for 1 hour until the intermediate iminium salt is fully hydrolyzed.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude aldehyde by column chromatography, and characterize by NMR and mass spectrometry to determine yield and isomeric ratios.
Data Presentation and Expected Outcomes
The results of these comparative experiments can be summarized as follows. The data presented here are hypothetical, based on established chemical principles of sterics and electronics.
| Vilsmeier Reagent From: | Substrate | Expected Yield (%) | Expected Regioselectivity (para:ortho or 3-CHO) | Notes |
| DMF | N,N-Dimethylaniline | 90-95% | >95% para | High yield, standard outcome. |
| N-Methylformanilide | N,N-Dimethylaniline | 88-93% | >95% para | Comparable to DMF, may be slightly faster. |
| N-(4-methylphenyl)-N-phenylformamide | N,N-Dimethylaniline | 75-85% | >98% para | Potentially lower yield due to steric hindrance, but may offer enhanced para-selectivity.[8][9] |
| DMF | Anisole | 70-80% | 9:1 (para:ortho) | Good yield, standard regioselectivity. |
| N-Methylformanilide | Anisole | 65-75% | 10:1 (para:ortho) | Similar to DMF. |
| N-(4-methylphenyl)-N-phenylformamide | Anisole | 50-65% | >15:1 (para:ortho) | Lower yield expected, but could significantly improve para-selectivity by sterically disfavoring ortho attack. |
| DMF | Indole | 85-90% | >99% (3-CHO) | Standard, high-yield formylation at the C3 position.[4] |
| N-Methylformanilide | Indole | 80-88% | >99% (3-CHO) | Efficient formylation at C3. |
| N-(4-methylphenyl)-N-phenylformamide | Indole | 70-80% | >99% (3-CHO) | Expected to be a milder alternative, potentially beneficial for more substituted or sensitive indole derivatives. |
Safety and Handling of Reagents
Scientific integrity demands a commitment to safety. The reagents used in the Vilsmeier-Haack reaction require careful handling in a well-ventilated fume hood.
-
Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. It is a lachrymator. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[10] Work under an inert atmosphere and use syringes or cannulas for transfers.
-
Oxalyl Chloride and Thionyl Chloride: These are also corrosive and moisture-sensitive. They are often used as alternatives to POCl₃ and present similar handling hazards.
-
Quenching: The hydrolysis of the reaction mixture is highly exothermic. Always add the reaction mixture to a well-stirred, ice-cold aqueous solution to dissipate the heat effectively.
Conclusion and Future Outlook
While DMF/POCl₃ remains the workhorse for Vilsmeier-Haack formylations, this guide illustrates the rationale and experimental framework for exploring novel reagents like N-(4-methylphenyl)-N-phenylformamide. The central hypothesis is that the increased steric bulk of the diarylformamide-derived reagent can translate into enhanced regioselectivity, a feature of significant value in complex molecule synthesis. Although this may come at the cost of reduced overall reactivity and potentially lower yields, the trade-off can be highly favorable for specific applications where precise control of substitution patterns is paramount.
The protocols and comparative data presented herein provide a robust starting point for any research group looking to expand their toolkit of formylation reagents. By systematically benchmarking new candidates against established standards, we can continue to refine one of organic chemistry's most powerful transformations.
References
-
Master Organic Chemistry. Vilsmeier-Haack Reaction. [Link]
-
Chapman, R. S. L., et al. (2017). Formyloxyacetoxyphenylmethane as an N-Formylating Reagent for Amines, Amino Acids, and Peptides. Organic Letters, 19(18), 4908-4911. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
RSC Publishing. (2018). Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Zhao, M. M., et al. (2012). N-(4-Methylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1961. [Link]
-
YouTube. Vilsmeier-Haack Reaction. [Link]
-
Lee, Y., & Lee, W. S. (2013). Mild and convenient N-formylation protocol in water-containing solvents. Organic & biomolecular chemistry, 11(16), 2621–2625. [Link]
-
ResearchGate. Synthesis of N-phenylformamide. [Link]
-
ResearchGate. The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydro- carbazole. [Link]
-
Le, T. N., & Gang, Y. (2011). Formylation of Amines. Current Organic Synthesis, 8(3), 356-368. [Link]
- Name Reactions in Organic Synthesis. Vilsmeier-Haack Reaction.
-
PrepChem.com. Synthesis of N-methyl-N-phenylformamide. [Link]
-
PrepChem.com. Preparation of N-(4-methylphenyl)benzamide. [Link]
-
Organic Reactions. (2004). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines [organic-chemistry.org]
Mechanistic Profiling of N-(4-Methylphenyl)-N-phenylformamide: A Comparative Reactivity Guide
Topic: Mechanistic Investigation of Reactions Involving N-(4-Methylphenyl)-N-phenylformamide Content Type: Publish Comparison Guide
Executive Summary: The Case for Asymmetric Diaryl Formamides
In the landscape of Vilsmeier-Haack formylation and amide-based catalysis, N-(4-methylphenyl)-N-phenylformamide (hereafter referred to as M-DPF ) represents a critical "tunable" reagent. While N,N-Dimethylformamide (DMF) remains the industry standard for general formylation, its high reactivity often leads to poor regioselectivity and over-formylation in highly activated substrates (e.g., electron-rich heterocycles). Conversely, N,N-Diphenylformamide (DPF) offers superior selectivity but suffers from sluggish kinetics due to the electron-withdrawing nature of the two phenyl rings.
M-DPF bridges this gap. The presence of the para-methyl group on one aryl ring introduces a subtle inductive donation (+I effect, Hammett
Mechanistic Architecture
To understand the utility of M-DPF, we must dissect its behavior in the Vilsmeier-Haack reaction. The mechanism hinges on the formation and stability of the active electrophile: the chloroiminium ion .
The Electronic "Push-Pull"
The efficacy of a Vilsmeier reagent depends on two competing factors:
-
Nucleophilicity of the Carbonyl Oxygen: Required to attack the activating agent (POCl
, SOCl ). -
Electrophilicity of the Iminium Carbon: Required to attack the aromatic substrate.
-
DMF: The alkyl groups donate electron density, making the oxygen highly nucleophilic (fast reagent formation). The resulting iminium is moderately electrophilic but sterically unencumbered, leading to fast, non-selective reactions.
-
DPF: The phenyl rings withdraw density via resonance, making the oxygen less nucleophilic (slow reagent formation).
-
M-DPF: The p-tolyl group stabilizes the developing positive charge on nitrogen more effectively than a phenyl group, facilitating the initial attack on POCl
compared to DPF, while the steric bulk ensures high regiocontrol.
Reaction Pathway Visualization
The following diagram illustrates the formation of the active Vilsmeier reagent from M-DPF and its subsequent reaction with a substrate.
Comparative Performance Analysis
The following table contrasts M-DPF with the two most common alternatives: DMF and N-Methylformanilide (MFA).
Table 1: Comparative Profile of Formylating Agents
| Feature | DMF (Dimethylformamide) | MFA (N-Methylformanilide) | M-DPF (N-p-Tolyl-N-phenylformamide) |
| Structure | Dialkyl | Alkyl-Aryl | Diaryl (Asymmetric) |
| Reagent Formation Rate | Very Fast | Fast | Moderate |
| Electrophilicity (Iminium) | High | Moderate | Low (Tunable) |
| Steric Hindrance | Low | Moderate | High |
| Regioselectivity | Low (Often attacks multiple sites) | Moderate | High (favors para or least hindered) |
| Stability | Hydrolyzes easily | Moderate | High stability of intermediate |
| Primary Use Case | General purpose, unactivated arenes | Activated arenes (e.g., indoles) | Highly activated/sensitive substrates |
Experimental Evidence: Rotational Barriers
The asymmetry of M-DPF allows for the study of rotational barriers around the C-N bond using Dynamic NMR (DNMR).
-
Observation: At room temperature, M-DPF exhibits distinct signals for the cis and trans rotamers due to the partial double bond character of the C-N bond.
-
Data Point: The rotational barrier (
) for diaryl formamides typically ranges from 14-16 kcal/mol , lower than DMF (~21 kcal/mol). This lower barrier is due to the "cross-conjugation" of the nitrogen lone pair with the aryl rings, which competes with the carbonyl conjugation. -
Implication: The increased lability of the C-N bond in M-DPF facilitates the reorganization required during the formation of the tetrahedral intermediate in the hydrolysis step.
Experimental Protocols
Synthesis of N-(4-Methylphenyl)-N-phenylformamide
Self-Validating Logic: This protocol uses formic acid with azeotropic water removal to drive the equilibrium forward, ensuring high conversion without complex coupling reagents.
Reagents:
-
N-(4-methylphenyl)aniline (p-Tolyl-phenylamine): 10 mmol
-
Formic Acid (98%): 50 mmol (5 equiv.)
-
Toluene: 50 mL (Solvent/Entrainer)
Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Addition: Charge the flask with N-(4-methylphenyl)aniline and toluene. Add formic acid slowly.
-
Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap.
-
Completion: Continue reflux until water evolution ceases (approx. 4-6 hours). TLC (30% EtOAc/Hexane) should show disappearance of the amine spot.
-
Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO
(2 x 20 mL) to remove excess acid, then with brine. -
Purification: Dry over Na
SO , filter, and concentrate in vacuo. Recrystallize from ethanol to yield M-DPF as off-white crystals (Yield: ~85-90%).
High-Selectivity Vilsmeier Formylation Protocol
Target Application: Formylation of 2-methoxynaphthalene (Nerolin) where high regioselectivity for the 1-position is desired over the 6-position.
Procedure:
-
Activation: In a dry flask under N
, dissolve M-DPF (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Cool to 0°C. -
Reagent Formation: Add POCl
(1.3 equiv) dropwise. Note: Unlike DMF, no immediate precipitate may form due to the solubility of the diaryl-chloroiminium salt. Stir at 25°C for 30 mins. -
Substrate Addition: Add 2-methoxynaphthalene (1.0 equiv) dissolved in DCE.
-
Reaction: Heat to 60°C for 4 hours.
-
Hydrolysis: Cool to 0°C. Quench with aqueous Sodium Acetate (2M) and stir vigorously for 1 hour to hydrolyze the stable iminium salt.
-
Isolation: Extract with DCM, wash with water, and dry.
Decision Matrix: Selecting the Right Reagent
Use the following logic flow to determine if M-DPF is the correct choice for your specific synthesis.
References
-
Vilsmeier-Haack Reaction Mechanism & Kinetics
-
Structural Studies of Formanilides
-
Synthesis of Diaryl Formamides
-
General Reactivity Trends
-
Master Organic Chemistry. Vilsmeier-Haack Reaction. Retrieved from .
-
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-methylphenyl)-N-phenylformamide
This document provides essential, step-by-step guidance for the safe handling and disposal of N-(4-methylphenyl)-N-phenylformamide. As a substituted aromatic amide, this compound requires careful management to mitigate potential risks to laboratory personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of N-(4-methylphenyl)-N-phenylformamide is fundamental to appreciating the necessity of these disposal procedures. While specific toxicity data for this exact compound is limited, information from Safety Data Sheets (SDS) for structurally similar chemicals, such as other substituted formamides and aromatic amines, provides a strong basis for a cautious approach.
A safety data sheet for the related compound N-(4-methylphenyl)-formamide classifies it as harmful if swallowed, in contact with skin, or if inhaled.[1] The parent compound, formamide, is a suspected carcinogen and reproductive toxin.[2][3] Aromatic amines as a class are known for their ability to permeate many common types of protective gloves, creating a significant route for dermal exposure.[4] Therefore, we must operate under the principle that N-(4-methylphenyl)-N-phenylformamide presents similar hazards. Disposal procedures are not merely procedural; they are your primary defense against these risks.
| Hazard Classification (Based on Related Compounds) | Potential Effects & Exposure Routes |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1] |
| Skin/Eye Irritation | May cause skin and eye irritation upon contact.[5] |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract.[5][6] |
| Chronic/Systemic Effects | Potential for reproductive toxicity based on related formamides.[3][7] |
Essential Prerequisites: Engineering Controls and Personal Protective Equipment (PPE)
Before handling N-(4-methylphenyl)-N-phenylformamide in any capacity, including disposal, ensure the following controls are in place. These measures are non-negotiable for minimizing exposure.
-
Engineering Controls : All handling of this compound and its waste must be conducted within a properly functioning and certified laboratory chemical fume hood.[2][3] This is the most critical engineering control for preventing inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory.
-
Gloves : Wear nitrile gloves at a minimum. Always check the manufacturer's glove compatibility chart for breakthrough times. Dispose of gloves immediately after handling the chemical and wash hands thoroughly.[3]
-
Eye Protection : Chemical splash goggles are required.[3]
-
Lab Coat : A fully buttoned lab coat must be worn to protect against skin contact.[2][3]
-
Step-by-Step Disposal Protocols
Disposal of N-(4-methylphenyl)-N-phenylformamide must be treated as a hazardous waste process. Never dispose of this chemical or its contaminated materials in the standard trash or down the sewer drain.[8][9]
Protocol 3.1: Liquid Waste Collection
This protocol applies to solutions containing N-(4-methylphenyl)-N-phenylformamide and the first rinsate from cleaning contaminated glassware.
-
Select a Waste Container : Use a dedicated, leak-proof container made of a material compatible with the chemical and any solvents used. The container must have a secure, sealable lid.[2][3]
-
Label the Container : Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "N-(4-methylphenyl)-N-phenylformamide," and list all other components of the waste solution (e.g., solvents).[10]
-
Collect the Waste : Carefully transfer the liquid waste into the container inside a chemical fume hood.
-
Seal and Store : Securely close the container lid immediately after adding waste. Store the container in a designated satellite accumulation area (SAA). The SAA must be under the control of laboratory personnel and should provide secondary containment to capture any potential leaks.[10]
-
Segregate Incompatibles : Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][11]
Protocol 3.2: Contaminated Solid Waste Collection
This protocol applies to all solid materials that have come into contact with N-(4-methylphenyl)-N-phenylformamide, including gloves, weigh boats, paper towels, and spill absorbents.
-
Select a Container : Use a dedicated, impervious container, such as a sturdy plastic pail with a lid or a double-bagged, clearly labeled plastic bag.[2][8]
-
Label the Container : Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Solid Waste contaminated with N-(4-methylphenyl)-N-phenylformamide").[2]
-
Collect the Waste : Place all contaminated solid materials directly into the designated container.
-
Seal and Store : Keep the container sealed when not in use. Store it in the satellite accumulation area alongside the liquid waste container.
Protocol 3.3: Decontamination of Empty Containers
The original container of N-(4-methylphenyl)-N-phenylformamide must be properly decontaminated before disposal.
-
Initial Rinse : Perform the initial rinse inside a chemical fume hood. Add a small amount of a suitable solvent (one that will solubilize the compound and is appropriate for your waste stream).
-
Collect Rinsate : Swirl the solvent to rinse all interior surfaces thoroughly. Decant this first rinsate into your designated liquid hazardous waste container. This first rinse is considered hazardous waste.[8]
-
Subsequent Rinses : Repeat the rinsing process two more times. Depending on local regulations and the toxicity profile of the compound, subsequent rinsates may also need to be collected as hazardous waste. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.[8]
-
Container Disposal : Once thoroughly rinsed and air-dried, obliterate or remove the original label.[10] Dispose of the container as directed by your institutional policies, which may permit disposal in glass recycling or standard trash.
Spill Management Protocol
Immediate and correct response to a spill is critical. The procedure depends on the size and location of the spill.
Minor Spill (Inside a Fume Hood)
A minor spill is one that can be cleaned up in under 10 minutes by trained personnel.[3]
-
Alert Personnel : Inform others in the immediate area.
-
Ensure PPE : Confirm you are wearing the appropriate PPE (lab coat, goggles, double gloves).
-
Absorb Spill : Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a chemical spill pillow.[12]
-
Collect Debris : Carefully scoop the absorbent material and place it into your designated solid hazardous waste container.[3]
-
Clean Area : Wipe the spill area with a suitable solvent and paper towels, disposing of them as contaminated solid waste.
-
Report : Inform your supervisor of the incident.
Major Spill (Outside a Fume Hood or Large Volume)
-
Evacuate : Immediately evacuate the affected area. Alert all personnel to leave.[3][13]
-
Isolate : If safe to do so, close the doors to the laboratory to contain any vapors.
-
Notify : Contact your institution's EHS department or emergency response line immediately. Provide the chemical name, location, and estimated quantity of the spill.[3]
-
Do Not Attempt to Clean : Await the arrival of the trained emergency response team. Do not re-enter the area.
Caption: Decision workflow for responding to a chemical spill.
Final Disposal and Record-Keeping
When a waste container is full or will no longer be used, it must be prepared for final disposal.
-
Finalize Label : Ensure the hazardous waste label is complete, including the date the container was filled.
-
Request Pickup : Contact your institution's EHS department to request a waste pickup. Follow their specific procedures for scheduling and transport to the central accumulation area.[3]
-
Maintain Records : Keep accurate records of the waste generated, including the chemical name, quantity, and disposal date, in accordance with your laboratory's Chemical Hygiene Plan.[14]
By adhering to these detailed procedures, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.
References
- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
- The University of Tokyo. (n.d.). Handbook of Chemical Substance Management and Waste Disposal. Retrieved from The University of Tokyo Environment, Health and Safety Center.
- BenchChem. (2025). Navigating the Safe Disposal of Formamide: A Procedural Guide.
- Sigma-Aldrich. (n.d.). N-(4-methylphenyl)formamide.
- Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Office for Research Safety.
- Washington State University. (n.d.). Standard Operating Procedure for Formamide. Retrieved from Washington State University Environmental Health & Safety.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from Dartmouth College Environmental Health and Safety.
- Thermo Fisher Scientific. (2025, April 14). Probe containing Formamide - SAFETY DATA SHEET.
- Fisher Scientific. (2010, February 10). SAFETY DATA SHEET - N-Phenylformamide.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - Formamide, N-(4-methylphenyl)-.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - N-(Ethoxycarbonylphenyl)-N'-methyl-N'-phenyl formamidine.
- Fisher Scientific. (2023, October 6). SAFETY DATA SHEET - N-Methylformamide.
- Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - N-Phenylmaleimide.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - N-Methylformanilide.
- Haz-Map. (n.d.). N-Phenylformamide - Hazardous Agents.
- ECHEMI. (n.d.). N-(4-formamidophenyl)formamide SDS, 6262-22-2 Safety Data Sheets.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY - FORMAMIDE.
- ChemicalBook. (2025, May 24). N-Methylformanilide - Safety Data Sheet.
- University of Washington's Proteomics Resource. (n.d.). SOP for Formamide.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1 | Polymer Matrix Materials: Advanced Composites.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - N-(p-Tolylsulfonylmethyl)formamide.
- Department of Chemistry, University of [University Name - Placeholder]. (n.d.). Department of Chemistry Safety Manual.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Chemical Protective Clothing.
- Santa Cruz Biotechnology. (n.d.). N-METHYL FORMAMIDE CAS No 123-39-7 - Safety Data Sheet.
- Cornell Law School Legal Information Institute. (n.d.). 40 CFR § 721.11466 - Aromatic amide oxime (generic).
- Occupational Safety and Health Administration. (2014, February 11). OSHA Technical Manual (OTM) - Section II: Chapter 2 | Surface Contaminants, Skin Exposure, Biological Monitoring and Other Analyses.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - n-Phenylmaleimide, 97%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
